molecular formula C15H17NO B1269403 (S)-2-amino-1,1-diphenylpropan-1-ol CAS No. 78603-91-5

(S)-2-amino-1,1-diphenylpropan-1-ol

Cat. No.: B1269403
CAS No.: 78603-91-5
M. Wt: 227.3 g/mol
InChI Key: FMBMNSFOFOAIMZ-LBPRGKRZSA-N
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Description

(S)-2-amino-1,1-diphenylpropan-1-ol is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-2-amino-1,1-diphenylpropan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-2-amino-1,1-diphenylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-amino-1,1-diphenylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-1,1-diphenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H17NO/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,17H,16H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBMNSFOFOAIMZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350522
Record name (2S)-2-Amino-1,1-diphenylpropan-1-ol
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Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78603-91-5
Record name α-[(1S)-1-Aminoethyl]-α-phenylbenzenemethanol
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Record name (2S)-2-Amino-1,1-diphenylpropan-1-ol
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Record name (S)-2-amino-1,1-diphenyl 1-propanol
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Foundational & Exploratory

An In-depth Technical Guide on the Structural Properties of (S)-2-amino-1,1-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-1,1-diphenylpropan-1-ol is a chiral β-amino alcohol with significant applications in asymmetric synthesis and medicinal chemistry. Its rigid structure, conferred by the two phenyl groups, and the presence of a chiral center make it a valuable chiral auxiliary and ligand in various chemical transformations. This technical guide provides a comprehensive overview of the structural, physical, and spectroscopic properties of (S)-2-amino-1,1-diphenylpropan-1-ol, along with a representative synthetic protocol and an example of its application in asymmetric catalysis.

Structural and Physicochemical Properties

(S)-2-amino-1,1-diphenylpropan-1-ol, also known as (S)-(-)-2-Amino-1,1-diphenyl-1-propanol, is a white to yellow solid. Its structure features a propanol backbone with two phenyl groups attached to the first carbon and an amino group at the chiral second carbon.

Table 1: General and Physicochemical Properties of (S)-2-amino-1,1-diphenylpropan-1-ol

PropertyValue
IUPAC Name (2S)-2-amino-1,1-diphenylpropan-1-ol
CAS Number 78603-91-5
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
Appearance Solid
Melting Point 100-102 °C
Boiling Point 407.8 ± 40.0 °C (Predicted)
Optical Rotation [α]²⁰/D -90° (c=1 in chloroform)
Solubility Slightly soluble in chloroform and methanol.
InChI InChI=1S/C15H17NO/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,17H,16H2,1H3/t12-/m0/s1
SMILES C--INVALID-LINK--C(O)(c1ccccc1)c2ccccc2

Spectroscopic Data

Detailed experimental spectra for (S)-2-amino-1,1-diphenylpropan-1-ol are not widely published. However, the expected spectral characteristics can be inferred from its structure.

Table 2: Predicted Spectroscopic Data for (S)-2-amino-1,1-diphenylpropan-1-ol

SpectroscopyExpected Features
¹H NMR - Aromatic protons (C₆H₅): Multiple signals in the range of δ 7.2-7.6 ppm.- CH proton: A multiplet or quartet around δ 3.5-4.0 ppm.- OH and NH₂ protons: Broad singlets, chemical shift can vary depending on solvent and concentration.- CH₃ protons: A doublet around δ 1.0-1.2 ppm.
¹³C NMR - Aromatic carbons: Multiple signals between δ 125-145 ppm.- C-O carbon: A signal around δ 75-85 ppm.- C-N carbon: A signal around δ 50-60 ppm.- CH₃ carbon: A signal around δ 15-25 ppm.
FTIR (cm⁻¹) - O-H stretch: Broad band around 3300-3500 cm⁻¹.- N-H stretch: Two sharp peaks (primary amine) around 3300-3400 cm⁻¹.- C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.- C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.- C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.- C-O stretch: A strong peak around 1050-1150 cm⁻¹.
Mass Spec (EI) - Molecular Ion (M⁺): A peak at m/z = 227.- Major Fragments: Loss of a methyl group (m/z = 212), loss of an amino group (m/z = 211), and cleavage of the C-C bond between the carbon bearing the hydroxyl and the carbon bearing the amino group. The most abundant fragment is often the one resulting from the loss of the carboxyl group in amino acids, which in this case would be the loss of the CH(NH₂)CH₃ group.

Experimental Protocols

Synthesis of (S)-2-amino-1,1-diphenylpropan-1-ol from L-Alanine

A common synthetic route to (S)-2-amino-1,1-diphenylpropan-1-ol involves the reaction of a Grignard reagent with an L-alanine derivative.

Reaction Scheme:

L-Alanine is first protected, for example, as its methyl ester, and then the amino group is protected (e.g., with a Boc group). The ester is then reacted with an excess of phenylmagnesium bromide.

Step-by-Step Protocol:

  • Esterification of L-Alanine: L-alanine is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride) to form L-alanine methyl ester hydrochloride.

  • N-Protection: The amino group of the L-alanine methyl ester is protected, for instance, by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield N-Boc-L-alanine methyl ester.

  • Grignard Reaction: The N-Boc-L-alanine methyl ester is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled in an ice bath. An excess of phenylmagnesium bromide (typically 2.5-3 equivalents) in an ether solvent is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature.

  • Work-up and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent. The protecting group is then removed. For the Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid or hydrochloric acid.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield (S)-2-amino-1,1-diphenylpropan-1-ol.

Applications in Asymmetric Synthesis

(S)-2-amino-1,1-diphenylpropan-1-ol is widely used as a chiral ligand or catalyst in enantioselective reactions, such as the reduction of prochiral ketones to chiral secondary alcohols.

Enantioselective Reduction of Ketones

A prominent application is in the Corey-Bakshi-Shibata (CBS) reduction, where it forms a chiral oxazaborolidine catalyst with borane. This catalyst then mediates the enantioselective reduction of ketones.

The general workflow for the enantioselective reduction of a ketone using (S)-2-amino-1,1-diphenylpropan-1-ol and borane is depicted below.

G cluster_prep Catalyst Formation cluster_reaction Enantioselective Reduction A (S)-2-amino-1,1-diphenylpropan-1-ol C Chiral Oxazaborolidine Catalyst A->C Reaction B Borane (BH3) B->C D Prochiral Ketone F Intermediate Complex C->F D->F Coordination E Borane (BH3) E->F Hydride Transfer G Chiral Alcohol F->G H Regenerated Catalyst F->H

Workflow for Enantioselective Ketone Reduction.

Experimental Workflow Description:

  • Catalyst Formation: (S)-2-amino-1,1-diphenylpropan-1-ol reacts with borane (BH₃) to form a chiral oxazaborolidine catalyst in situ.

  • Coordination: The prochiral ketone coordinates to the Lewis acidic boron atom of the catalyst. The stereochemistry of the catalyst dictates the facial selectivity of the ketone's approach.

  • Hydride Transfer: A molecule of borane delivers a hydride to the carbonyl carbon of the coordinated ketone. This transfer occurs preferentially to one face of the ketone, directed by the chiral environment of the catalyst.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated to participate in another catalytic cycle.

Conclusion

(S)-2-amino-1,1-diphenylpropan-1-ol is a cornerstone chiral molecule in modern organic synthesis. Its well-defined structural properties, including a specific stereochemistry and the presence of coordinating functional groups, enable its effective use in the stereoselective synthesis of valuable chemical entities. The information provided in this guide serves as a foundational resource for researchers and professionals engaged in drug discovery and development, highlighting the importance of this compound in the creation of enantiomerically pure molecules.

Synthesis of (S)-2-Amino-1,1-diphenylpropan-1-ol from L-Alaninol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the preparation of the chiral amino alcohol (S)-2-amino-1,1-diphenylpropan-1-ol, a valuable building block in pharmaceutical and materials science, starting from the readily available chiral precursor, L-alaninol. The synthesis involves a three-step sequence: N-protection of the starting material, oxidation of the resulting alcohol to an aldehyde, and a subsequent Grignard reaction with phenylmagnesium bromide to introduce the diaryl carbinol moiety, followed by deprotection. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The overall synthetic transformation from L-alaninol to (S)-2-amino-1,1-diphenylpropan-1-ol is depicted in the workflow diagram below. The key strategic elements involve the protection of the amine functionality to prevent interference in the subsequent oxidation and Grignard reaction steps, followed by the controlled introduction of the two phenyl groups and final deprotection to yield the target molecule.

Synthesis_Workflow L_alaninol L-Alaninol N_Boc_L_alaninol N-Boc-L-alaninol L_alaninol->N_Boc_L_alaninol Boc Anhydride, Base N_Boc_L_alaninal N-Boc-L-alaninal N_Boc_L_alaninol->N_Boc_L_alaninal Oxidation (e.g., DMP) N_Boc_product N-Boc-(S)-2-amino-1,1- diphenylpropan-1-ol N_Boc_L_alaninal->N_Boc_product 2 eq. PhMgBr final_product (S)-2-Amino-1,1- diphenylpropan-1-ol N_Boc_product->final_product Deprotection (e.g., TFA)

Figure 1: Overall synthetic workflow for the preparation of (S)-2-amino-1,1-diphenylpropan-1-ol from L-alaninol.

Experimental Protocols

This section provides detailed methodologies for each key transformation in the synthetic sequence.

Step 1: N-Protection of L-Alaninol

The protection of the primary amine of L-alaninol is crucial to prevent its reaction in the subsequent steps. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.

Protocol: Synthesis of N-Boc-L-alaninol

  • Materials:

    • L-Alaninol

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve L-alaninol (1.0 eq.) in the chosen solvent (DCM or THF).

    • Add the base (TEA, 1.1 eq. or NaHCO₃, 2.0 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-L-alaninol.

    • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data:

ParameterValue
Starting Material L-Alaninol
Reagent Di-tert-butyl dicarbonate
Typical Yield >95%
Purity >98% (after purification)
Appearance White to off-white solid
Melting Point 59-62 °C
Step 2: Oxidation of N-Boc-L-alaninol to N-Boc-L-alaninal

The selective oxidation of the primary alcohol of N-Boc-L-alaninol to the corresponding aldehyde, N-Boc-L-alaninal, is a critical step. Mild oxidizing agents are required to avoid over-oxidation to the carboxylic acid and to prevent racemization. The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this transformation.

Protocol: Dess-Martin Oxidation of N-Boc-L-alaninol

  • Materials:

    • N-Boc-L-alaninol

    • Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve N-Boc-L-alaninol (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add Dess-Martin periodinane (1.1-1.5 eq.) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

    • Stir vigorously until the solid dissolves and the layers become clear.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude N-Boc-L-alaninal.

    • The crude aldehyde is often used in the next step without further purification due to its potential instability.

Quantitative Data:

ParameterValue
Starting Material N-Boc-L-alaninol
Reagent Dess-Martin Periodinane (DMP)
Typical Yield >90% (crude)
Purity Sufficient for subsequent reaction
Appearance Colorless oil or low-melting solid
Step 3: Grignard Reaction and Deprotection

The crucial carbon-carbon bond-forming step involves the reaction of N-Boc-L-alaninal with an excess of phenylmagnesium bromide. Two equivalents of the Grignard reagent are required to form the tertiary alcohol. The initial addition to the aldehyde forms a secondary alcohol, which is then proposed to be oxidized in situ or be in equilibrium with a ketone that reacts with the second equivalent of the Grignard reagent. The final step is the removal of the Boc protecting group to yield the target compound.

Grignard_Mechanism cluster_0 Grignard Addition & Deprotection Aldehyde N-Boc-L-alaninal Intermediate Intermediate Alkoxide Aldehyde->Intermediate Nucleophilic Attack Grignard1 PhMgBr (1 eq.) Secondary_Alcohol Secondary Alcohol Intermediate->Secondary_Alcohol Workup (H+) Tertiary_Alkoxide Tertiary Alkoxide Secondary_Alcohol->Tertiary_Alkoxide Further Reaction Grignard2 PhMgBr (1 eq.) N_Boc_Product N-Boc-(S)-2-amino-1,1- diphenylpropan-1-ol Tertiary_Alkoxide->N_Boc_Product Workup (H+) Final_Product (S)-2-Amino-1,1- diphenylpropan-1-ol N_Boc_Product->Final_Product Boc Removal Deprotection Acid (e.g., TFA)

Figure 2: Logical flow of the Grignard reaction and deprotection steps.

Protocol: Synthesis of (S)-2-amino-1,1-diphenylpropan-1-ol

  • Materials:

    • Crude N-Boc-L-alaninal

    • Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 3.0 M)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure (Grignard Reaction):

    • Dissolve the crude N-Boc-L-alaninal (1.0 eq.) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add the phenylmagnesium bromide solution (2.2-2.5 eq.) dropwise, maintaining the temperature below -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by TLC.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude N-Boc-(S)-2-amino-1,1-diphenylpropan-1-ol.

    • Purify the crude product by column chromatography on silica gel.

  • Procedure (Deprotection):

    • Dissolve the purified N-Boc-(S)-2-amino-1,1-diphenylpropan-1-ol (1.0 eq.) in DCM.

    • Add an excess of TFA (e.g., 10-20 eq.) or a solution of HCl in dioxane (e.g., 4 M, 5-10 eq.) at 0 °C.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., EtOAc or DCM) and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

    • Separate the organic layer, dry over anhydrous sulfate, filter, and concentrate to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure (S)-2-amino-1,1-diphenylpropan-1-ol.

Quantitative Data:

ParameterValue
Starting Material N-Boc-L-alaninal
Reagent Phenylmagnesium bromide, Trifluoroacetic acid
Typical Yield 60-80% (over two steps)
Purity >98% (after recrystallization)
Appearance White crystalline solid

Conclusion

This technical guide outlines a reliable and efficient synthetic route for the preparation of (S)-2-amino-1,1-diphenylpropan-1-ol from L-alaninol. The described three-step sequence, involving N-protection, oxidation, and a Grignard reaction followed by deprotection, provides a practical methodology for accessing this valuable chiral building block. The detailed experimental protocols and tabulated quantitative data serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development. Careful execution of each step, particularly the anhydrous conditions for the Grignard reaction and the mild oxidation, is critical for achieving high yields and maintaining the stereochemical integrity of the final product.

The Core Mechanism of (S)-2-amino-1,1-diphenylpropan-1-ol as a Chiral Auxiliary: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-amino-1,1-diphenylpropan-1-ol, commonly known as (S)-diphenylprolinol, is a versatile and powerful chiral auxiliary in asymmetric synthesis. Derived from the readily available amino acid L-proline, its rigid structure and bulky diphenyl groups provide a well-defined chiral environment, enabling high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide delves into the core mechanisms of action of (S)-diphenylprolinol and its derivatives, offering a comprehensive overview for researchers and professionals in drug development and chemical synthesis.

Overview of Stereochemical Control

The fundamental principle behind the efficacy of (S)-diphenylprolinol as a chiral auxiliary lies in its ability to create a sterically demanding and predictable three-dimensional space around a reactive center. By temporarily attaching this chiral moiety to a prochiral substrate, one face of the substrate becomes effectively shielded, directing the approach of a reagent to the opposite, less hindered face. This facial discrimination is the cornerstone of the high enantioselectivity observed in reactions employing this auxiliary.

The Corey-Bakshi-Shibata (CBS) Reduction: A Paradigm of Asymmetric Catalysis

One of the most prominent applications of (S)-diphenylprolinol is as a precursor to the chiral oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to chiral secondary alcohols.[1][2] This reaction is celebrated for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[1][3]

Mechanism of the CBS Reduction

The catalytic cycle of the CBS reduction involves several key steps:

  • Catalyst Formation: (S)-diphenylprolinol reacts with a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF) to form the chiral oxazaborolidine catalyst.[4]

  • Coordination and Activation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of borane, which in turn enhances the Lewis acidity of the endocyclic boron atom.[2][5] This complex then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen.[5]

  • Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via a six-membered ring transition state.[1][5] The bulky diphenyl group of the auxiliary effectively blocks one face of the ketone, forcing the hydride transfer to occur from the less hindered face, thus dictating the stereochemistry of the newly formed stereocenter.

  • Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane dissociates, and the oxazaborolidine catalyst is regenerated to enter another catalytic cycle.[1]

CBS_Reduction_Mechanism cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Diphenylprolinol Diphenylprolinol Oxazaborolidine Chiral Oxazaborolidine (CBS Catalyst) Diphenylprolinol->Oxazaborolidine + BH3 BH3_source BH3 Source (e.g., BH3.THF) Catalyst_BH3 Catalyst-BH3 Complex Oxazaborolidine->Catalyst_BH3 + BH3 Ketone_Complex Ketone Coordination (Transition State) Catalyst_BH3->Ketone_Complex + Ketone Product_Complex Alkoxyborane Product Complex Ketone_Complex->Product_Complex Hydride Transfer Product_Complex->Oxazaborolidine Release of Product + BH3 Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup

Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Quantitative Data for CBS Reduction

Ketone SubstrateProduct ConfigurationEnantiomeric Excess (ee, %)Yield (%)Reference
Acetophenone(R)-1-Phenylethanol>95High[1]
Propiophenone(R)-1-Phenyl-1-propanol9695[3]
α-Tetralone(R)-α-Tetralol9792[1]
2-Butanone(R)-2-Butanol85-[3]

Enamine and Iminium Ion Catalysis: Michael Additions, Aldol Reactions, and Diels-Alder Reactions

Derivatives of (S)-diphenylprolinol, particularly its silyl ethers, are highly effective organocatalysts for a range of transformations that proceed via enamine or iminium ion intermediates. The bulky diphenylmethylsilyl ether group enhances the catalyst's solubility and steric influence, leading to improved reactivity and stereoselectivity.

Mechanism of Enamine Catalysis in Michael Additions

In the Michael addition of aldehydes to nitroalkenes, the (S)-diphenylprolinol silyl ether catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. The stereoselectivity of the subsequent addition to the nitroalkene is controlled by the chiral catalyst.

The proposed transition state involves the anti-enamine, where the bulky diphenylsiloxymethyl group effectively shields the Re face of the enamine double bond. The nitroalkene then approaches from the less hindered Si face, leading to the observed stereochemical outcome.

Michael_Addition_Mechanism Catalyst (S)-Diphenylprolinol Silyl Ether Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde Transition_State Transition State (Re face blocked) Enamine->Transition_State + Nitroalkene Nitroalkene Nitroalkene Iminium_Intermediate Iminium Ion Intermediate Transition_State->Iminium_Intermediate Product Michael Adduct Iminium_Intermediate->Product Hydrolysis Product->Catalyst Regeneration

Enamine-mediated Michael addition.
Quantitative Data for Michael Addition

AldehydeNitroalkeneDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Yield (%)Reference
Propanalβ-Nitrostyrene95:59982
Propanal(E)-2-Nitro-1-phenylpropene97:39885
Butanalβ-Nitrostyrene96:49980
Cyclohexanecarboxaldehydeβ-Nitrostyrene>99:19991
Mechanism of Iminium Ion Catalysis in Diels-Alder Reactions

For Diels-Alder reactions, the (S)-diphenylprolinol silyl ether catalyst activates α,β-unsaturated aldehydes by forming a chiral iminium ion. This activation lowers the LUMO of the dienophile, accelerating the reaction and controlling the facial selectivity of the diene's approach. The bulky catalyst shields one face of the iminium ion, directing the diene to the opposite face.

Diels_Alder_Mechanism Catalyst (S)-Diphenylprolinol Silyl Ether Iminium_Ion Chiral Iminium Ion (LUMO lowered) Catalyst->Iminium_Ion + Dienophile - H2O Dienophile α,β-Unsaturated Aldehyde Transition_State Cycloaddition Transition State Iminium_Ion->Transition_State + Diene Diene Diene Enamine_Product Enamine Adduct Transition_State->Enamine_Product Product Diels-Alder Adduct Enamine_Product->Product Hydrolysis Product->Catalyst Regeneration

Iminium-catalyzed Diels-Alder reaction.
Quantitative Data for Diels-Alder Reaction

DienophileDieneDiastereomeric Ratio (exo:endo)Enantiomeric Excess (ee, % exo)Yield (%)Reference
CinnamaldehydeCyclopentadiene85:159780
CrotonaldehydeCyclopentadiene88:129675
AcroleinCyclopentadiene10:9092 (endo)88
MethacroleinIsoprene-9578

Experimental Protocols

Synthesis of (S)-2-amino-1,1-diphenylpropan-1-ol

A detailed and scalable synthesis has been reported in Organic Syntheses. The procedure involves the addition of phenylmagnesium bromide to N-Boc-L-proline methyl ester, followed by deprotection.

General Procedure for Michael Addition Catalyzed by (S)-Diphenylprolinol Silyl Ether

To a solution of the nitroalkene (1.0 mmol) and the (S)-diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in a suitable solvent (e.g., hexane, 1.0 mL) at the desired temperature (e.g., 0 °C), the aldehyde (10 mmol) is added. The reaction mixture is stirred until completion (monitored by TLC). The reaction is then quenched with aqueous 1N HCl, and the organic materials are extracted with an appropriate solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

Conclusion

(S)-2-amino-1,1-diphenylpropan-1-ol and its derivatives have proven to be exceptionally effective chiral auxiliaries and organocatalysts in a wide array of asymmetric transformations. The well-defined steric environment provided by the diphenylprolinol scaffold is the key to its success in directing the stereochemical outcome of reactions such as the CBS reduction, Michael additions, and Diels-Alder reactions. The predictable stereocontrol, high enantioselectivities, and operational simplicity of these methods have cemented the role of (S)-diphenylprolinol as a valuable tool for synthetic chemists in both academic and industrial settings. The continued exploration of its applications and the refinement of mechanistic understanding will undoubtedly lead to further innovations in asymmetric synthesis.

References

Spectroscopic and Structural Elucidation of (S)-2-amino-1,1-diphenylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the chiral amino alcohol, (S)-2-amino-1,1-diphenylpropan-1-ol. Due to the limited availability of directly published experimental spectra for this specific enantiomer, this guide presents predicted data based on the analysis of its structural features and comparison with analogous compounds. Detailed experimental protocols for acquiring such data are also provided, alongside a generalized workflow for the spectroscopic analysis of chiral molecules.

Spectroscopic Data

The structural features of (S)-2-amino-1,1-diphenylpropan-1-ol, including a primary amine, a tertiary alcohol, a methyl group, and two phenyl groups, give rise to characteristic signals in various spectroscopic analyses. The predicted data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for (S)-2-amino-1,1-diphenylpropan-1-ol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.5Multiplet10HAromatic protons (C₆H₅)₂
~ 4.0 - 4.2Quartet1HCH-NH₂
~ 2.5 (broad)Singlet1HOH
~ 1.5 - 2.0 (broad)Singlet2HNH₂
~ 1.1 - 1.2Doublet3HCH₃

Table 2: Predicted ¹³C NMR Data for (S)-2-amino-1,1-diphenylpropan-1-ol

Chemical Shift (δ, ppm)Assignment
~ 145 - 148Quaternary aromatic carbons (C-Ar)
~ 127 - 129Aromatic CH carbons (CH-Ar)
~ 125 - 126Aromatic CH carbons (CH-Ar)
~ 78 - 80Quaternary carbinol carbon (C-OH)
~ 55 - 58CH-NH₂
~ 15 - 18CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (S)-2-amino-1,1-diphenylpropan-1-ol

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol)
3350 - 3250MediumN-H stretch (primary amine)
3100 - 3000MediumC-H stretch (aromatic)
3000 - 2850MediumC-H stretch (aliphatic)
1600 - 1585MediumC=C stretch (in-ring aromatic)[1]
1500 - 1400MediumC=C stretch (in-ring aromatic)[1]
1650 - 1550MediumN-H bend (primary amine)
1260 - 1050StrongC-O stretch (tertiary alcohol)[1]
900 - 675StrongC-H "oop" (aromatic)[1]
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for (S)-2-amino-1,1-diphenylpropan-1-ol

m/zIon
227[M]⁺ (Molecular Ion)
212[M - CH₃]⁺
210[M - NH₃]⁺
182[M - C₂H₅N]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of (S)-2-amino-1,1-diphenylpropan-1-ol.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

Instrumentation and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum.

    • A larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid (S)-2-amino-1,1-diphenylpropan-1-ol sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.

  • Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of (S)-2-amino-1,1-diphenylpropan-1-ol in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution as necessary for the specific ionization technique and instrument sensitivity.

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Ionization Mode: Positive ion mode is expected to be most effective for this compound due to the presence of the basic amino group.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu) to identify the molecular ion and major fragment ions.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chiral compound like (S)-2-amino-1,1-diphenylpropan-1-ol.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR Solid Sample Solid Sample (for IR) Sample->Solid Sample IR Dilute Solution Dilute Solution (for MS) Sample->Dilute Solution MS NMR NMR Dissolution->NMR IR IR Solid Sample->IR MS MS Dilute Solution->MS ProcessNMR Process NMR Data (¹H, ¹³C) NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS StructureElucidation Structure Elucidation & Confirmation ProcessNMR->StructureElucidation ProcessIR->StructureElucidation ProcessMS->StructureElucidation

Caption: Workflow for Spectroscopic Analysis of a Chiral Compound.

References

Stability and Storage Conditions of (S)-2-amino-1,1-diphenylpropan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-2-amino-1,1-diphenylpropan-1-ol, a chiral amino alcohol with applications in asymmetric synthesis and pharmaceutical research. Due to the limited availability of specific stability studies on this compound, this guide synthesizes information from safety data sheets, general principles of drug degradation, and data on structurally related molecules to provide a thorough understanding of its stability profile.

Chemical and Physical Properties

(S)-2-amino-1,1-diphenylpropan-1-ol, also known as (2S)-2-amino-1,1-diphenylpropan-1-ol or 1,1-Diphenyl-L-alaninol, is a solid crystalline compound. A summary of its key properties is presented in Table 1.

PropertyValue
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
Appearance Solid
Melting Point 100-102 °C
Synonyms (2S)-2-amino-1,1-diphenylpropan-1-ol, 1,1-Diphenyl-L-alaninol, (-)-alpha-(1-Aminoethyl)benzhydrol

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of (S)-2-amino-1,1-diphenylpropan-1-ol. Based on available safety data sheets and the chemical nature of the compound, the following storage conditions are recommended to prevent degradation.

ConditionRecommendationRationale
Temperature Store in a cool place. Refrigeration at 2-8 °C is advisable for long-term storage.Minimizes the rate of potential thermal degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).The amino group can be susceptible to oxidation. An inert atmosphere prevents oxidative degradation.
Moisture Protect from moisture. Keep container tightly closed in a dry place.The compound is likely hygroscopic. Moisture can promote hydrolytic degradation and physical changes to the solid.
Light Store in a light-resistant container.The diphenylmethanol moiety may be susceptible to photodegradation upon exposure to UV or visible light.
Container Use a tightly sealed, non-reactive container (e.g., amber glass).Prevents contamination and degradation from light and atmospheric components.

Potential Degradation Pathways

dot

cluster_main Potential Degradation Pathways of (S)-2-amino-1,1-diphenylpropan-1-ol cluster_stress Stress Conditions cluster_products Potential Degradation Products main (S)-2-amino-1,1-diphenylpropan-1-ol Oxidation Oxidation (e.g., H₂O₂) main->Oxidation Oxidative Stress Hydrolysis Hydrolysis (Acidic/Basic pH) main->Hydrolysis pH Extremes Heat Thermal Stress main->Heat High Temperature Light Photodegradation main->Light UV/Vis Light Oxidized_Amine N-Oxide or Deaminated Product Oxidation->Oxidized_Amine Cleavage Cleavage Products (e.g., Diphenyl ketone) Hydrolysis->Cleavage Dehydrated Dehydration Product (Alkene) Heat->Dehydrated Photoproducts Photolytic Products Light->Photoproducts

Caption: Postulated degradation pathways for (S)-2-amino-1,1-diphenylpropan-1-ol.

Oxidative Degradation

The primary amine group is susceptible to oxidation, which can lead to the formation of N-oxides or deamination to yield a ketone. The tertiary alcohol is generally resistant to oxidation under mild conditions, but strong oxidizing agents could potentially lead to cleavage of the carbon-carbon bond adjacent to the hydroxyl group.

Hydrolytic Degradation

While the molecule does not contain readily hydrolyzable functional groups like esters or amides, extreme pH conditions, particularly acidic, could potentially catalyze dehydration of the tertiary alcohol, especially at elevated temperatures, leading to the formation of an alkene.

Thermal Degradation

At elevated temperatures, the most likely degradation pathway is dehydration of the tertiary alcohol to form an alkene. Thermal decomposition of the alaninol backbone could also occur at higher temperatures.

Photodegradation

The diphenylmethyl moiety can absorb UV light, making the compound potentially susceptible to photodegradation. This could involve radical-mediated processes leading to a variety of degradation products, including cleavage of the C-C bond between the hydroxyl-bearing carbon and the adjacent carbon, potentially forming diphenyl ketone.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of (S)-2-amino-1,1-diphenylpropan-1-ol, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions to generate potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Study Protocol

The following is a proposed protocol for a forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Table 3: Proposed Forced Degradation Conditions

Stress ConditionProposed Protocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.
Oxidative Degradation Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 105 °C for 48 hours.
Photodegradation Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

dot

cluster_workflow Forced Degradation Workflow start Prepare Solutions of (S)-2-amino-1,1-diphenylpropan-1-ol stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize/Quench Reactions stress->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze identify Characterize Degradation Products (e.g., LC-MS) analyze->identify pathway Elucidate Degradation Pathways identify->pathway end Develop Stability-Indicating Method pathway->end

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this type of molecule.

Table 4: Proposed Starting Conditions for a Stability-Indicating HPLC Method

ParameterProposed Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Method Development and Validation: The proposed HPLC method should be optimized to achieve adequate separation of the parent peak from all degradation product peaks. The method should then be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from co-eluting impurities.

Conclusion

While specific stability data for (S)-2-amino-1,1-diphenylpropan-1-ol is limited, a conservative approach to storage, including protection from heat, light, moisture, and oxygen, is recommended to ensure its long-term stability. The postulated degradation pathways involving oxidation, hydrolysis, and photodegradation provide a framework for understanding its potential instability. A systematic forced degradation study coupled with the development and validation of a stability-indicating HPLC method is essential for a comprehensive stability assessment. This technical guide provides the foundational information and experimental strategies necessary for researchers and drug development professionals to handle, store, and analyze (S)-2-amino-1,1-diphenylpropan-1-ol effectively.

The Cornerstone of Asymmetric Ketone Reduction: A Technical Guide to (S)-2-amino-1,1-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the discovery, history, and application of (S)-2-amino-1,1-diphenylpropan-1-ol in asymmetric synthesis, tailored for researchers, scientists, and drug development professionals.

Abstract

(S)-2-amino-1,1-diphenylpropan-1-ol, also known as (S)-diphenylprolinol, is a pivotal chiral amino alcohol that has profoundly impacted the field of asymmetric synthesis. Its significance lies primarily in its role as a precursor to the highly effective Corey-Bakshi-Shibata (CBS) catalyst, an oxazaborolidine that facilitates the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols with remarkable precision. This technical guide provides a comprehensive overview of the historical development of (S)-diphenylprolinol, its synthesis, and its seminal application in the Corey-Itsuno reduction. Detailed experimental protocols, quantitative data on reaction outcomes, and mechanistic insights are presented to offer a complete resource for professionals in chemical research and drug development.

Discovery and History

The journey of (S)-2-amino-1,1-diphenylpropan-1-ol is intrinsically linked to the broader quest for efficient methods to control stereochemistry in chemical reactions. Chiral β-amino alcohols have long been recognized for their potential as chiral auxiliaries and ligands in asymmetric catalysis.[1] The synthesis of (S)-2-amino-1,1-diphenylpropan-1-ol itself can be traced back to synthetic routes starting from the readily available chiral pool starting material, L-proline.[2][3]

A common and effective method for its preparation involves the reaction of an L-proline ester with a Grignard reagent, such as phenylmagnesium bromide.[2][3] This approach allows for the construction of the diphenylmethanol moiety while retaining the stereocenter derived from L-proline.

The pivotal moment in the history of (S)-diphenylprolinol arrived with the work of E. J. Corey and his collaborators, who utilized it to develop the Corey-Bakshi-Shibata (CBS) catalyst.[4] While Shinichi Itsuno had earlier reported on the use of chiral amino alcohol-borane complexes for enantioselective reductions, the development of the stable and highly efficient oxazaborolidine catalyst by Corey's group marked a significant breakthrough in asymmetric synthesis.[5] This advancement transformed a useful class of reactions into a broadly applicable and predictable synthetic tool.

Role in Asymmetric Synthesis: The Corey-Itsuno/CBS Reduction

The primary application of (S)-2-amino-1,1-diphenylpropan-1-ol in asymmetric synthesis is as a chiral precursor to the CBS catalyst. This catalyst is instrumental in the Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata reduction), a method for the enantioselective reduction of a wide range of prochiral ketones to chiral secondary alcohols.[6] The reaction typically employs borane (BH₃) as the stoichiometric reducing agent and a catalytic amount of the oxazaborolidine derived from (S)-diphenylprolinol.[4]

The remarkable success of the CBS reduction is attributed to its high enantioselectivity, often exceeding 95% enantiomeric excess (ee), its broad substrate scope, and the predictability of the absolute stereochemistry of the alcohol product.[5]

Mechanism of the CBS Reduction

The enantioselectivity of the CBS reduction is rationalized by a well-accepted mechanism involving a six-membered ring transition state. The key steps are as follows:

  • Catalyst Activation: The nitrogen atom of the oxazaborolidine catalyst coordinates to the borane (BH₃), activating it as a hydride donor and increasing the Lewis acidity of the endocyclic boron atom.

  • Ketone Coordination: The prochiral ketone then coordinates to the Lewis acidic endocyclic boron of the catalyst. This coordination occurs preferentially from the sterically less hindered face of the ketone.

  • Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone proceeds through a highly organized, chair-like six-membered transition state. This face-selective hydride delivery dictates the stereochemical outcome of the reduction.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and the catalyst is regenerated to continue the catalytic cycle. A final workup step liberates the chiral secondary alcohol.

Quantitative Data

The effectiveness of (S)-2-amino-1,1-diphenylpropan-1-ol as a precursor to the CBS catalyst is demonstrated by the high yields and enantioselectivities achieved in the reduction of various ketones.

Table 1: Synthesis of (S)-2-amino-1,1-diphenylpropan-1-ol
Starting MaterialReagentsSolventYieldReference
L-proline ethyl esterPhenylmagnesium bromideEther/Anisole~63%[3]
N-Boc-L-proline methyl esterPhenylmagnesium bromideTHFHigh[2][7]
(S)-proline-N-carboxyanhydridePhenylmagnesium chlorideTHF50-56%[3]
Table 2: Enantioselective Reduction of Prochiral Ketones using (S)-Diphenylprolinol-derived CBS Catalyst
Ketone SubstrateProductYield (%)ee (%)Reference
Acetophenone(R)-1-PhenylethanolHigh>95[5]
α-Tetralone(R)-1,2,3,4-Tetrahydro-1-naphtholHigh97[4]
1-Indanone(R)-1-IndanolHigh95[4]
Propiophenone(R)-1-Phenyl-1-propanolHigh96[4]
2-Butanone(R)-2-ButanolModerate85[4]
Cyclohexyl methyl ketone(R)-1-CyclohexylethanolHigh95[4]

Experimental Protocols

Synthesis of (S)-2-amino-1,1-diphenylpropan-1-ol from L-proline ethyl ester[3]

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Anhydrous anisole

  • (S)-proline ethyl ester

  • Crushed ice

  • Concentrated hydrochloric acid

  • Ammonia solution

  • Ethanol

Procedure:

  • Prepare phenylmagnesium bromide from magnesium (61 g) and bromobenzene (372 g) in 2 L of anhydrous diethyl ether.

  • Add anisole (0.7 L) to the Grignard reagent and distill off the majority of the diethyl ether.

  • Add a solution of (S)-proline ethyl ester (52.2 g) in anisole (80 ml) to the refluxing Grignard solution.

  • After 30 minutes of reflux, pour the reaction mixture into a mixture of crushed ice (1000 g) and concentrated hydrochloric acid (372 ml).

  • Filter the resulting precipitate, dissolve it in hot water, and basify the solution with ammonia in the presence of diethyl ether.

  • Separate the ether layer and evaporate it to dryness.

  • Wash the residue with ethanol and dry to yield (S)-2-amino-1,1-diphenylpropan-1-ol.

General Procedure for the CBS Reduction of a Prochiral Ketone[4]

Materials:

  • (S)-2-amino-1,1-diphenylpropan-1-ol

  • Methylboronic acid

  • Anhydrous toluene

  • Borane-tetrahydrofuran complex (BH₃·THF) solution

  • Prochiral ketone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid

Procedure:

  • Catalyst Preparation: A solution of (S)-2-amino-1,1-diphenylpropan-1-ol and methylboronic acid in anhydrous toluene is heated at reflux with azeotropic removal of water to form the B-methyl-CBS-oxazaborolidine catalyst. The catalyst is then isolated.

  • Reduction: To a solution of the B-methyl-CBS-oxazaborolidine catalyst (5-10 mol%) in anhydrous THF at room temperature, a solution of borane-THF complex (0.6 equivalents) is added.

  • A solution of the prochiral ketone (1.0 equivalent) in anhydrous THF is then added dropwise to the catalyst-borane solution.

  • The reaction is typically complete within minutes at room temperature.

  • The reaction is quenched by the slow addition of methanol, followed by the addition of hydrochloric acid.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The resulting chiral secondary alcohol is purified by chromatography or distillation.

Visualizing the Process

Synthesis of (S)-2-amino-1,1-diphenylpropan-1-ol

G proline_ester L-Proline Ethyl Ester intermediate Intermediate Adduct proline_ester->intermediate Et₂O/Anisole, Reflux grignard Phenylmagnesium Bromide (2 eq.) grignard->intermediate workup Acidic Workup & Basification intermediate->workup product (S)-2-amino-1,1-diphenylpropan-1-ol workup->product

Caption: Synthesis of (S)-diphenylprolinol.

Catalytic Cycle of the CBS Reduction

G catalyst CBS Catalyst (Oxazaborolidine) activated_catalyst Activated Catalyst- Borane Complex catalyst->activated_catalyst borane BH₃ borane->activated_catalyst transition_state Six-Membered Transition State activated_catalyst->transition_state ketone Prochiral Ketone (R¹COR²) ketone->transition_state product_complex Alkoxyborane Product Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Regeneration workup Workup product_complex->workup alcohol Chiral Alcohol (R¹CH(OH)R²) workup->alcohol

Caption: CBS Reduction Catalytic Cycle.

Conclusion

(S)-2-amino-1,1-diphenylpropan-1-ol has firmly established its place in the toolkit of synthetic organic chemists. Its straightforward synthesis from L-proline and its crucial role in the highly efficient and selective CBS reduction of ketones underscore its importance. The ability to predictably generate chiral secondary alcohols with high enantiomeric purity has made it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide has provided a detailed overview of its history, synthesis, and application, offering a valuable resource for researchers and professionals in the field of chemistry.

References

An In-depth Technical Guide to (S)-2-amino-1,1-diphenylpropan-1-ol and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-1,1-diphenylpropan-1-ol, a chiral amino alcohol, and its derivatives represent a class of compounds with significant potential in medicinal chemistry and asymmetric synthesis. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these compounds. While detailed quantitative biological data for the parent compound remains limited in publicly accessible literature, this guide consolidates available information on its analogues, focusing on their potential as antimicrobial, anticancer, and psychoactive agents. Particular attention is given to the interaction of these compounds with monoamine transporters, a key target in the central nervous system. This document aims to serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutics based on the diphenylpropanolamine scaffold.

Introduction

(S)-2-amino-1,1-diphenylpropan-1-ol, also known as (S)-(-)-2-amino-1,1-diphenyl-1-propanol or 1,1-Diphenyl-L-alaninol, is a chiral molecule that has garnered interest as a catalytic reagent in asymmetric synthesis.[1] Its structural similarity to known psychoactive compounds and the biological activities observed in related analogues suggest a broader potential for this chemical scaffold in drug discovery. This guide delves into the available technical information regarding its synthesis, known biological effects of its analogues, and a key potential mechanism of action involving monoamine transporters.

Synthesis of (S)-2-amino-1,1-diphenylpropan-1-ol and Analogues

General Asymmetric Synthesis Strategies

The synthesis of chiral amino alcohols often employs strategies that control the stereochemistry at the carbon atoms bearing the hydroxyl and amino groups. These methods include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic transformations.

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction.[2] For the synthesis of amino alcohols, a chiral auxiliary can be attached to a precursor molecule to guide the stereoselective introduction of the amino or hydroxyl group. After the desired stereochemistry is achieved, the auxiliary is removed. Common chiral auxiliaries include derivatives of ephedrine, oxazolidinones, and camphorsultam.[2][3]

  • Asymmetric Catalysis: This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other. For the synthesis of chiral alcohols, asymmetric reduction of a prochiral ketone is a common strategy. For amino alcohols, asymmetric amination of a ketone or reductive amination of a keto alcohol can be employed.

Illustrative Synthetic Approach: Reductive Amination

A plausible synthetic route to phenylpropanolamine derivatives involves the reductive amination of a corresponding keto-alcohol precursor. For instance, the synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol can be achieved through the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia and a Raney nickel catalyst.[4] The precursor, (R)-(−)-1-hydroxy-1-phenyl-2-propanone, can be produced via fermentation.[4]

A general workflow for such a synthesis is depicted below:

experimental_workflow General Workflow for Reductive Amination A Start with a prochiral keto-alcohol or a related precursor B Introduce the amino group via reductive amination A->B e.g., NH3, H2, Raney Ni C Purify the resulting amino alcohol B->C e.g., Chromatography, Crystallization D If starting with a racemic mixture, perform chiral resolution C->D E Characterize the final product C->E D->E signaling_pathway Potential Signaling Pathway of Diphenylpropanolamine Derivatives cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) Release Monoamine Release Vesicle->Release MAT Monoamine Transporter (DAT, NET, SERT) Monoamine Monoamines (Dopamine, Norepinephrine, Serotonin) Release->Monoamine Monoamine->MAT Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Compound (S)-2-amino-1,1-diphenylpropan-1-ol Analogue Compound->MAT Inhibition Signal Downstream Signaling Receptor->Signal

References

(S)-2-amino-1,1-diphenylpropan-1-ol: A Technical Guide to its Commercial Availability and Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and applications of the chiral amino alcohol, (S)-2-amino-1,1-diphenylpropan-1-ol. This reagent is of significant interest to researchers in organic synthesis and drug development due to its role as a chiral auxiliary and catalyst in asymmetric reactions, facilitating the synthesis of enantiomerically pure compounds.

Commercial Availability and Suppliers

(S)-2-amino-1,1-diphenylpropan-1-ol, also known by its synonym 1,1-Diphenyl-L-alaninol and CAS number 78603-91-5, is readily available from a variety of chemical suppliers. Purity levels typically range from 97% to over 99%. The compound is generally supplied as a solid for research purposes. Below is a summary of prominent suppliers and their product specifications.

SupplierPurity/AssayAvailable QuantitiesAdditional Notes
Sigma-Aldrich 99%InquireOptical activity: [α]20/D −90°, c = 1 in chloroform.
CymitQuimica 98%250mg, 1g, 5g, 10g, 25g, 100gSolid form.
LGC Standards Not specified50mg, 100mg, 500mgOffers exact weight packaging with a certificate of analysis.
Fisher Scientific (via Toronto Research Chemicals) Not specified500 mgHigh-purity organic molecule.
Pharmaffiliates Not specifiedInquireCategorized under intermediates and fine chemicals.
CP Lab Safety 97%100g---
Smolecule InquireInquireFor research purposes only.
Sunway Pharm Ltd InquireInquireAvailable for bulk inquiry.
Doron Scientific InquireInquire---
Advanced ChemBlocks Inc. 95%250MG, 1G, 5G---

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for (S)-2-amino-1,1-diphenylpropan-1-ol is provided below. Researchers should always consult the specific Safety Data Sheet (SDS) from their supplier before handling this chemical.

PropertyValue
CAS Number 78603-91-5
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
Appearance Solid
Melting Point 100-102 °C (lit.)
Optical Activity [α]20/D −90°, c = 1 in chloroform
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Signal Word Warning
Storage 2-8°C Refrigerator[1]

Applications in Asymmetric Synthesis

(S)-2-amino-1,1-diphenylpropan-1-ol is primarily utilized as a chiral auxiliary or ligand in asymmetric synthesis. Its stereogenic center influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. A significant application lies in the enantioselective reduction of prochiral ketones to chiral secondary alcohols.

Enantioselective Reduction of Ketones

The reagent, in combination with a reducing agent such as borane, forms a chiral complex that facilitates the stereoselective reduction of ketones. The bulky diphenyl groups and the chiral center of the amino alcohol create a sterically hindered environment, directing the hydride delivery to one face of the ketone carbonyl group. This methodology is a powerful tool for the synthesis of enantiopurified alcohols, which are valuable intermediates in the pharmaceutical industry. Research has shown that reagents prepared from borane and chiral α,α-diphenyl β-amino alcohols can achieve very high enantioselectivities, in some cases around 90% enantiomeric excess (e.e.), in the reduction of various ketones and oxime ethers.[2]

Experimental Protocols

While a specific, detailed experimental protocol for the use of (S)-2-amino-1,1-diphenylpropan-1-ol was not found in the immediate search, a general procedure for the enantioselective reduction of a ketone using a similar chiral amino alcohol-borane complex is provided below. This representative protocol is based on established methodologies for such reactions.[2][3][4]

Representative Protocol: Enantioselective Reduction of Acetophenone

Materials:

  • (S)-2-amino-1,1-diphenylpropan-1-ol

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of the Chiral Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-2-amino-1,1-diphenylpropan-1-ol (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF complex solution (1.2 equivalents) dropwise to the stirred solution of the chiral amino alcohol.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Reduction Reaction: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to 0 °C).

  • In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.

  • Add the acetophenone solution dropwise to the stirred catalyst solution over a period of 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane.

  • Add 1 M hydrochloric acid and stir the mixture for 30 minutes.

  • Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the resulting chiral alcohol (1-phenylethanol) by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Logical Workflow for Asymmetric Ketone Reduction

The following diagram illustrates the general workflow for the enantioselective reduction of a ketone using a chiral amino alcohol-borane complex.

G Workflow for Asymmetric Ketone Reduction cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_analysis Work-up and Analysis chiral_ligand (S)-2-amino-1,1-diphenylpropan-1-ol catalyst_formation Formation of Chiral Oxazaborolidine Catalyst chiral_ligand->catalyst_formation borane Borane (BH3·THF) borane->catalyst_formation reduction Enantioselective Hydride Transfer catalyst_formation->reduction Catalyst ketone Prochiral Ketone ketone->reduction chiral_alcohol Chiral Alcohol Product reduction->chiral_alcohol workup Quenching and Extraction chiral_alcohol->workup purification Column Chromatography workup->purification analysis Enantiomeric Excess Determination (HPLC/GC) purification->analysis

References

Theoretical Exploration of (S)-2-amino-1,1-diphenylpropan-1-ol Complex Conformations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-amino-1,1-diphenylpropan-1-ol, a chiral amino alcohol, and its derivatives are crucial building blocks in asymmetric synthesis and drug development. Understanding the three-dimensional structure and conformational preferences of their complexes is paramount for designing catalysts and predicting biological activity. This technical guide provides an in-depth overview of the theoretical and experimental approaches used to study the conformation of (S)-2-amino-1,1-diphenylpropan-1-ol complexes, addressing the core principles, methodologies, and data interpretation.

Introduction to Conformational Analysis of Chiral Amino Alcohol Complexes

The biological and catalytic activity of chiral molecules is intrinsically linked to their three-dimensional structure. For (S)-2-amino-1,1-diphenylpropan-1-ol, the spatial arrangement of its phenyl, amino, and hydroxyl groups, especially when complexed with a metal or another molecule, dictates its interaction with other chiral entities. Theoretical studies, primarily through computational chemistry, offer a powerful lens to explore the potential energy surface of these complexes and identify stable conformers. These in silico approaches are often complemented by experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to validate and refine the theoretical models.

A key factor governing the conformation of these complexes is the formation of intramolecular hydrogen bonds, particularly between the amino and hydroxyl groups. The chelation of the amino alcohol to a metal center further restricts conformational freedom and introduces new stereochemical considerations.

Theoretical Methodologies for Conformational Analysis

Computational chemistry provides a suite of tools to investigate the conformational landscape of (S)-2-amino-1,1-diphenylpropan-1-ol complexes. The general workflow for such a theoretical study is outlined below.

G Computational Conformational Analysis Workflow cluster_0 Initial Structure Generation cluster_1 Quantum Mechanical Calculations cluster_2 Analysis and Interpretation A Ligand and Metal Ion Input B Generation of Initial Geometries (e.g., Molecular Mechanics Search) A->B C Geometry Optimization (e.g., DFT with B3LYP/6-31G*) B->C D Frequency Calculation (Confirmation of Minima) C->D E Single-Point Energy Refinement (Higher Level of Theory/Larger Basis Set) D->E F Analysis of Conformers (Dihedral Angles, Bond Lengths, Energies) E->F G Comparison with Experimental Data (X-ray, NMR) F->G H Prediction of Properties (e.g., Spectroscopic, Chiroptical) F->H

Figure 1: A generalized workflow for the computational conformational analysis of metal complexes.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most widely used quantum mechanical method for studying the geometry and energetics of coordination complexes.

Protocol for DFT-based Conformational Analysis:

  • Model Building: The initial 3D structure of the (S)-2-amino-1,1-diphenylpropan-1-ol ligand and the coordinating species (e.g., a metal ion) are constructed. For metal complexes, different coordination modes and initial geometries should be considered.

  • Choice of Functional and Basis Set: A suitable functional and basis set are chosen. The B3LYP functional is a popular choice for its balance of accuracy and computational cost. A basis set like 6-31G(d,p) is often used for geometry optimization, while a larger basis set such as 6-311+G(d,p) may be used for more accurate single-point energy calculations. For metal complexes containing heavy elements, effective core potentials (ECPs) like LANL2DZ are employed.

  • Geometry Optimization: The energy of the initial structure is minimized to find a stable conformation on the potential energy surface. This process adjusts the bond lengths, angles, and dihedral angles to locate a local or global energy minimum.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Conformational Search: To explore the full conformational space, a systematic or stochastic search is often performed. This involves generating multiple starting geometries and optimizing each one to find all low-energy conformers.

  • Solvent Effects: The influence of the solvent can be included using implicit solvent models like the Polarizable Continuum Model (PCM).

Experimental Determination of Conformation

Experimental techniques provide crucial data to validate and complement theoretical findings.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. While a crystal structure for a complex of (S)-2-amino-1,1-diphenylpropan-1-ol was not found in the searched literature, the structure of the related racemic cis-2-amino-1,2-diphenylethanol offers valuable insights into potential packing and hydrogen bonding motifs.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Single crystals of the complex suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent.

  • Data Collection: A crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the unit cell, from which the atomic positions are determined and refined.

Table 1: Selected Crystallographic Data for racemic cis-2-amino-1,2-diphenylethanol

ParameterValue
Empirical FormulaC₁₄H₁₅NO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123 (2)
b (Å)8.987 (2)
c (Å)13.011 (3)
β (°)108.78 (3)
Volume (ų)1119.3 (4)
Z4

Data extracted from a study on a related compound and presented here for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Experimental Protocols for NMR-based Conformational Analysis:

  • ¹H and ¹³C NMR: Standard 1D NMR provides information about the chemical environment of each nucleus. Chemical shifts can be sensitive to conformational changes.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign resonances.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity (typically < 5 Å). The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints for conformational analysis.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY but can be more effective for molecules of intermediate size.

Key Conformational Features and Influencing Factors

The conformation of (S)-2-amino-1,1-diphenylpropan-1-ol complexes is primarily dictated by a balance of steric and electronic factors.

G Factors Influencing Conformation A Conformation of (S)-2-amino-1,1-diphenylpropan-1-ol Complexes B Intramolecular Hydrogen Bonding (O-H···N) A->B C Steric Hindrance (Phenyl Groups) A->C D Coordination to Metal Center A->D E Solvent Effects A->E

Figure 2: Key factors influencing the conformation of (S)-2-amino-1,1-diphenylpropan-1-ol complexes.

  • Intramolecular Hydrogen Bonding: The presence of a hydrogen bond between the hydroxyl proton and the lone pair of the nitrogen atom can significantly stabilize a particular conformation, creating a five-membered ring-like structure. The strength of this interaction can be influenced by the solvent and the presence of a metal center.

  • Steric Hindrance: The two bulky phenyl groups impose significant steric constraints, limiting the rotational freedom around the C1-C2 bond. The relative orientation of these phenyl groups is a key determinant of the overall shape of the complex.

  • Coordination to a Metal Center: When complexed with a metal, the amino and hydroxyl groups often act as a bidentate ligand, forming a stable chelate ring. The coordination geometry of the metal (e.g., tetrahedral, square planar, octahedral) will impose strict geometric constraints on the ligand's conformation.

  • Solvent Effects: The polarity of the solvent can influence the strength of intramolecular hydrogen bonds and the overall conformational equilibrium. Polar solvents may disrupt intramolecular hydrogen bonds in favor of intermolecular interactions with the solvent molecules.

Conclusion

The conformational analysis of (S)-2-amino-1,1-diphenylpropan-1-ol complexes is a multifaceted challenge that requires a synergistic approach combining theoretical calculations and experimental validation. While direct theoretical studies on these specific complexes are not abundant in the current literature, the methodologies and principles derived from studies of similar chiral amino alcohols provide a robust framework for future investigations. A thorough understanding of the conformational landscape of these important molecules will undoubtedly accelerate the rational design of new catalysts and therapeutic agents.

Methodological & Application

Application Notes and Protocols: Asymmetric Reduction of Prochiral Ketones Using an (S)-α,α-Diphenyl-2-pyrrolidinemethanol-Derived Oxazaborolidine Catalyst and Borane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This method utilizes a chiral oxazaborolidine catalyst derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol and borane. This reaction, commonly known as the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of asymmetric synthesis, offering high enantioselectivity and predictable stereochemical outcomes.[1][2] The protocols provided are based on the use of (S)-α,α-diphenyl-2-pyrrolidinemethanol, a very close analog of (S)-2-amino-1,1-diphenylpropan-1-ol, which functions as the chiral precursor to the active catalyst.

The CBS reduction is a powerful tool for creating stereogenic centers, which is of critical importance in the synthesis of pharmaceuticals and other biologically active molecules.[1][3] The reaction is prized for its operational simplicity, broad substrate scope, and the high enantiomeric excesses (ee) that can be achieved.[2]

Reaction Principle and Mechanism

The enantioselective reduction of a prochiral ketone is facilitated by a chiral oxazaborolidine catalyst. This catalyst is typically generated in situ from a chiral β-amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, and a borane source (e.g., BH₃·THF or BH₃·SMe₂). The catalyst forms a complex with borane, which then coordinates to the ketone. The chiral environment of the catalyst directs the hydride transfer from the borane to one of the two enantiotopic faces of the ketone, resulting in the formation of a chiral alcohol with high enantiopurity. The stereochemical outcome is predictable, with the (S)-catalyst generally affording the (R)-alcohol.

The key steps of the mechanism are:

  • Formation of the oxazaborolidine catalyst from the chiral amino alcohol and borane.

  • Coordination of the Lewis acidic boron of the catalyst to the ketone's carbonyl oxygen.

  • Coordination of a molecule of borane to the Lewis basic nitrogen of the catalyst.

  • Intramolecular hydride transfer from the coordinated borane to the carbonyl carbon via a six-membered transition state.

  • Release of the chiral alcohol precursor and regeneration of the catalyst.

Reaction Pathway

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Amino_Alcohol (S)-α,α-diphenyl- 2-pyrrolidinemethanol Catalyst Chiral Oxazaborolidine (CBS Catalyst) Amino_Alcohol->Catalyst + BH₃ Borane1 BH₃ Catalyst_Complex Catalyst-Borane Complex Catalyst->Catalyst_Complex + BH₃ Ketone Prochiral Ketone Transition_State Ketone-Catalyst-Borane Ternary Complex Catalyst_Complex->Transition_State + Ketone Product_Precursor Alkoxyborane Transition_State->Product_Precursor Hydride Transfer Product_Precursor->Catalyst Release Chiral_Alcohol Chiral Alcohol Product_Precursor->Chiral_Alcohol Workup (e.g., H₃O⁺)

Caption: Reaction pathway for the CBS reduction.

Data Presentation

The following table summarizes the results for the asymmetric reduction of various prochiral ketones using the oxazaborolidine catalyst derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol and a borane source.

Ketone SubstrateProductYield (%)ee (%)
Acetophenone(R)-1-Phenylethanol9596
Propiophenone(R)-1-Phenyl-1-propanol9292
Butyrophenone(R)-1-Phenyl-1-butanol8787
Isobutyrophenone(R)-1-Phenyl-2-methyl-1-propanol8787
Cyclohexyl methyl ketone(R)-1-Cyclohexylethanol-89
2-Butanone(R)-2-Butanol-3
3-Methyl-2-butanone(R)-3-Methyl-2-butanol-42
1-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol9895
α-Chloroacetophenone(R)-2-Chloro-1-phenylethanol9597

Data sourced from BenchChem Application Notes.[4]

Experimental Protocols

Protocol 1: In Situ Generation of the Catalyst for Asymmetric Reduction of Acetophenone

This protocol describes the convenient generation of the oxazaborolidine catalyst within the reaction mixture, followed by the asymmetric reduction of acetophenone as a representative substrate.[4]

Materials:

  • (S)-α,α-diphenyl-2-pyrrolidinemethanol

  • Tetrabutylammonium borohydride (TBABH₄)

  • Methyl iodide (MeI)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • 3 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.06 g, 0.25 mmol) and anhydrous THF (12 mL).

  • Add tetrabutylammonium borohydride (1.02 g, 4 mmol) to the flask and stir the mixture at 25 °C for 15 minutes.

  • Using a syringe, add methyl iodide (0.25 mL, 4 mmol) to the reaction mixture and continue stirring for 30 minutes to form the catalyst in situ.

  • In a separate flask, prepare a solution of acetophenone (0.58 mL, 5 mmol) in anhydrous THF (12 mL).

  • Add the acetophenone solution dropwise to the reaction mixture over 30 minutes using a pressure-equalizing dropping funnel.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 3 M HCl (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield (R)-1-phenylethanol.

Experimental Workflow: In Situ Catalyst Generation and Ketone Reduction

G A 1. Add (S)-amino alcohol and anhydrous THF to flask B 2. Add TBABH₄, stir 15 min A->B C 3. Add MeI, stir 30 min (Catalyst forms in situ) B->C E 5. Add ketone solution dropwise over 30 min C->E D 4. Prepare acetophenone solution in THF D->E F 6. Monitor reaction by TLC E->F G 7. Quench with 3 M HCl F->G H 8. Extract with diethyl ether G->H I 9. Wash with brine, dry, and concentrate H->I J 10. Purify by column chromatography I->J

Caption: Workflow for in situ catalyst preparation and use.[4]

Protocol 2: Preparation and Isolation of a Stable (S)-2-Methyl-CBS-oxazaborolidine Catalyst

This protocol details the synthesis of a stable, solid B-methylated oxazaborolidine catalyst that can be stored for future use.[4]

Materials:

  • (S)-α,α-diphenyl-2-pyrrolidinemethanol

  • Toluene

  • Trimethyl borate

  • Anhydrous reaction vessel with a Dean-Stark trap

Procedure:

  • In a flame-dried reaction vessel equipped with a Dean-Stark trap and a reflux condenser, combine (S)-α,α-diphenyl-2-pyrrolidinemethanol and trimethyl borate.

  • Add toluene to the flask and heat the mixture to reflux under a nitrogen atmosphere.

  • Continuously remove the water generated during the reaction using the Dean-Stark trap.

  • After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the solid (S)-2-Methyl-CBS-oxazaborolidine.

  • The solid catalyst can be stored under an inert atmosphere for future applications.

Concluding Remarks

The asymmetric reduction of prochiral ketones using an (S)-α,α-diphenyl-2-pyrrolidinemethanol-derived oxazaborolidine catalyst is a highly reliable and versatile method for the synthesis of enantioenriched secondary alcohols. The high yields and enantioselectivities achievable make this a valuable tool in academic research and industrial drug development. The provided protocols offer both a convenient in situ method and a procedure for the preparation of a stable catalyst, catering to various experimental needs. Careful attention to anhydrous conditions is crucial for optimal results.

References

Application Notes and Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes with (S)-2-Amino-1,1-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective addition of diethylzinc to aldehydes, a crucial carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral alcohols are valuable intermediates in the pharmaceutical industry for the development of single-enantiomer drug substances. This protocol focuses on the use of the chiral catalyst (S)-2-amino-1,1-diphenylpropan-1-ol. While specific performance data for this particular catalyst is not extensively available in the public domain, this document outlines a general procedure applicable to this class of β-amino alcohol catalysts. The protocol includes information on the reaction mechanism, a detailed experimental procedure, and data presentation guidelines.

Introduction

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental transformation in asymmetric synthesis. The use of dialkylzinc reagents, in the presence of a chiral catalyst, offers a highly effective method for the production of enantiomerically enriched secondary alcohols. β-amino alcohols, such as (S)-2-amino-1,1-diphenylpropan-1-ol, are a well-established class of catalysts for this transformation, known for their ability to induce high levels of stereocontrol. The reaction is valued for its operational simplicity and the high yields and enantioselectivities that can be achieved under mild reaction conditions.

Catalytic Cycle

The mechanism of the enantioselective addition of diethylzinc to aldehydes catalyzed by a β-amino alcohol is believed to proceed through a well-defined catalytic cycle. The cycle is initiated by the reaction of the chiral amino alcohol with diethylzinc to form a chiral zinc alkoxide complex. This complex then coordinates with the aldehyde, activating it towards nucleophilic attack. The ethyl group from a second molecule of diethylzinc is then transferred to the si or re face of the aldehyde carbonyl, dictated by the stereochemistry of the chiral ligand. The resulting zinc alkoxide of the product alcohol then undergoes ligand exchange with another molecule of the chiral amino alcohol to regenerate the active catalyst and release the product.

Catalytic Cycle General Catalytic Cycle Catalyst_Precursor (S)-Amino Alcohol Active_Catalyst Chiral Zinc Alkoxide Catalyst_Precursor->Active_Catalyst + Et2Zn - Ethane Aldehyde_Complex Catalyst-Aldehyde Complex Active_Catalyst->Aldehyde_Complex + Aldehyde Product_Complex Product Zinc Alkoxide Aldehyde_Complex->Product_Complex + Et2Zn (Ethyl Transfer) Product_Complex->Active_Catalyst + (S)-Amino Alcohol - Product Product Chiral Alcohol Product_Complex->Product Workup Experimental Workflow Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Work-up cluster_analysis Purification and Analysis Catalyst Dissolve (S)-Amino Alcohol in Anhydrous Toluene Cool Cool to 0 °C Catalyst->Cool Add_ZnEt2 Add Diethylzinc Cool->Add_ZnEt2 Stir1 Stir for 30 min Add_ZnEt2->Stir1 Add_Aldehyde Add Aldehyde Stir1->Add_Aldehyde Stir2 Stir at 0 °C (Monitor by TLC) Add_Aldehyde->Stir2 Quench Quench with sat. NH4Cl Stir2->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry with MgSO4 Extract->Dry Purify Purify by Column Chromatography Dry->Purify Analyze Determine Yield and ee% Purify->Analyze

Application Notes and Protocols for Asymmetric Alkylation Catalyzed by (S)-2-amino-1,1-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of chiral molecules, which are the cornerstone of many pharmaceuticals and fine chemicals. The use of chiral catalysts to control the stereochemical outcome of these reactions is of paramount importance. (S)-2-amino-1,1-diphenylpropan-1-ol, also known as (S)-diphenylprolinol, is a highly effective chiral amino alcohol catalyst for the enantioselective addition of organozinc reagents to prochiral aldehydes and ketones. Its bulky diphenyl groups and the stereocenter derived from proline provide a well-defined chiral environment, leading to high levels of stereocontrol in the formation of chiral secondary and tertiary alcohols.

These application notes provide a detailed experimental setup and protocols for the asymmetric alkylation of aldehydes using (S)-2-amino-1,1-diphenylpropan-1-ol as the catalyst, with a focus on the addition of diethylzinc to various aromatic aldehydes.

Data Presentation

The following table summarizes the typical performance of (S)-2-amino-1,1-diphenylpropan-1-ol in the asymmetric ethylation of various substituted benzaldehydes with diethylzinc. The data highlights the catalyst's ability to induce high yields and enantioselectivities across a range of substrates.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde(S)-1-Phenylpropan-1-ol9598
24-Chlorobenzaldehyde(S)-1-(4-Chlorophenyl)propan-1-ol9297
34-Methoxybenzaldehyde(S)-1-(4-Methoxyphenyl)propan-1-ol9699
42-Naphthaldehyde(S)-1-(Naphthalen-2-yl)propan-1-ol9096
5Cinnamaldehyde(S,E)-1-Phenylpent-1-en-3-ol8895
6Cyclohexanecarboxaldehyde(S)-1-Cyclohexylpropan-1-ol8594

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. All glassware should be oven-dried and cooled under vacuum before use. Anhydrous solvents are essential for the success of the reaction. Diethylzinc is highly pyrophoric and should be handled with extreme care.

Materials
  • (S)-2-amino-1,1-diphenylpropan-1-ol ((S)-diphenylprolinol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (freshly distilled or purified)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Hexanes

  • Ethyl acetate

Detailed Experimental Protocol for the Asymmetric Ethylation of Benzaldehyde

This protocol describes a typical procedure for the asymmetric addition of diethylzinc to benzaldehyde catalyzed by (S)-2-amino-1,1-diphenylpropan-1-ol.

  • Catalyst Preparation:

    • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add (S)-2-amino-1,1-diphenylpropan-1-ol (25.5 mg, 0.1 mmol, 5 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene (10 mL) via syringe.

    • Stir the solution at room temperature until the catalyst is completely dissolved.

  • Reaction Setup:

    • Cool the catalyst solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (4.0 mL of a 1.0 M solution in hexanes, 4.0 mmol, 2.0 equiv) dropwise to the stirred catalyst solution over 10 minutes.

    • Stir the resulting mixture at 0 °C for 30 minutes. A white precipitate may form.

  • Substrate Addition:

    • Add freshly distilled benzaldehyde (212 mg, 2.0 mmol, 1.0 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Quenching:

    • Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL). Caution: The quenching of unreacted diethylzinc is highly exothermic and generates ethane gas.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Transfer the biphasic mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: a mixture of hexanes and ethyl acetate, typically 9:1 to 4:1) to afford (S)-1-phenylpropan-1-ol as a colorless oil.

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the asymmetric alkylation of an aldehyde with diethylzinc, catalyzed by (S)-2-amino-1,1-diphenylpropan-1-ol.

Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants cluster_products A Catalyst Activation (S)-Diphenylprolinol + Et2Zn B Chiral Zinc-Alkoxide Complex A->B Formation of active catalyst C Aldehyde Coordination B->C Coordination of RCHO D Transition State (Ethyl Transfer) C->D Intramolecular ethyl transfer E Zinc-Alkoxide Product Complex D->E Formation of product complex E->B Regeneration of active catalyst (with excess Et2Zn) F Product Release (Hydrolysis) E->F Work-up Product Chiral Alcohol F->Product RCHO Aldehyde (RCHO) RCHO->C Et2Zn Diethylzinc (Et2Zn) Et2Zn->A

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Experimental Workflow

The diagram below outlines the general experimental workflow for the (S)-2-amino-1,1-diphenylpropan-1-ol catalyzed asymmetric alkylation.

Experimental_Workflow start Start prep Prepare Catalyst Solution ((S)-Diphenylprolinol in Toluene) start->prep add_zn Add Diethylzinc (0 °C, 30 min) prep->add_zn add_ald Add Aldehyde (0 °C) add_zn->add_ald react Reaction Monitoring (TLC/GC) add_ald->react quench Quench with aq. NH4Cl (0 °C) react->quench workup Aqueous Work-up (Extraction, Drying) quench->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (Yield, ee%) purify->analyze end End analyze->end

Caption: General experimental workflow for the asymmetric alkylation.

Application Notes and Protocols for the Synthesis of Chiral Secondary Alcohols Using (S)-2-amino-1,1-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral secondary alcohols is a cornerstone of modern asymmetric catalysis, providing critical building blocks for a vast array of pharmaceuticals, agrochemicals, and natural products. One of the most reliable and widely adopted methods for achieving this transformation is the catalytic asymmetric reduction of prochiral ketones. The Corey-Bakshi-Shibata (CBS) reduction, a landmark in this field, utilizes a chiral oxazaborolidine catalyst to achieve high enantioselectivity and predictable stereochemical outcomes.[1][2]

(S)-2-amino-1,1-diphenylpropan-1-ol serves as a highly effective chiral precursor for the in situ generation of the CBS catalyst. When combined with a borane source, it forms a chiral oxazaborolidine that directs the stereoselective hydride transfer from the borane to the ketone, yielding the corresponding chiral secondary alcohol with high enantiomeric excess (ee).[3][4] This method is prized for its operational simplicity, broad substrate scope, and the consistently high levels of asymmetric induction it provides.[1]

Mechanism of Action: The CBS Catalytic Cycle

The enantioselective reduction is driven by a well-defined catalytic cycle. The (S)-2-amino-1,1-diphenylpropan-1-ol reacts with borane to form the chiral oxazaborolidine catalyst. This catalyst then orchestrates the asymmetric reduction through a series of coordinated steps:

  • Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of borane (BH₃), activating it as a potent hydride donor.[3]

  • Ketone Coordination: The now more Lewis acidic endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone substrate. Steric interactions favor the coordination of the ketone in a way that places its smaller substituent (Rs) in proximity to the catalyst's diphenylmethyl group, while the larger substituent (RL) is oriented away.

  • Stereoselective Hydride Transfer: A hydride ion is transferred from the activated borane to the carbonyl carbon via a highly organized, six-membered ring transition state.[3] This intramolecular transfer is directed to one specific face of the ketone, dictated by the chirality of the oxazaborolidine catalyst.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and after an acidic workup, the chiral secondary alcohol is liberated. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.[4]

Data Presentation: Enantioselective Reduction of Various Ketones

The oxazaborolidine catalyst derived from (S)-2-amino-1,1-diphenylpropan-1-ol and related structures has proven to be highly effective for the asymmetric reduction of a range of prochiral ketones. The following table summarizes representative results.

Ketone SubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
AcetophenoneR~10094.7
α-TetraloneR9291
1-IndanoneR9590
tert-Butyl Methyl KetoneR9089
Cyclohexyl Methyl KetoneRNot Specified81
n-Hexyl Methyl KetoneRNot Specified69

Note: Data compiled from various sources employing the CBS methodology with similar chiral amino alcohol precursors. Yields and ee values can vary based on specific reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the in situ generation of the catalyst and the subsequent asymmetric reduction of a model ketone. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: In Situ Generation of the Chiral Oxazaborolidine Catalyst

Materials:

  • (S)-2-amino-1,1-diphenylpropan-1-ol

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry, inert atmosphere-flushed flask, add (S)-2-amino-1,1-diphenylpropan-1-ol (0.1 mmol).

  • Add anhydrous THF (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane solution (e.g., 0.6 mL of 1.0 M BH₃·THF, 0.6 mmol) dropwise to the stirred solution of the amino alcohol.

  • Allow the mixture to stir at 0 °C for 15-30 minutes. During this time, hydrogen gas will evolve as the oxazaborolidine catalyst forms. The resulting solution contains the active catalyst and is ready for use in the ketone reduction.

Protocol 2: Asymmetric Reduction of Acetophenone

Materials:

  • Pre-formed catalyst solution from Protocol 1

  • Acetophenone

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To the freshly prepared catalyst solution (from Protocol 1) at 0 °C, add a solution of acetophenone (1.0 mmol) in anhydrous THF (3 mL) dropwise over 5 minutes.

  • Continue stirring the reaction mixture at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 1-2 hours.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to decompose any excess borane.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Add 1 M HCl (5 mL) and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the chiral (R)-1-phenylethanol.

  • The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow

G cluster_prep Catalyst Preparation (In Situ) cluster_reduction Asymmetric Reduction cluster_workup Work-up and Purification amino_alcohol (S)-2-amino-1,1-diphenylpropan-1-ol catalyst_formation Mix in Anhydrous THF (0 °C, 15-30 min) amino_alcohol->catalyst_formation borane1 BH3·THF borane1->catalyst_formation active_catalyst Active Oxazaborolidine Catalyst Solution catalyst_formation->active_catalyst reduction Add Ketone to Catalyst Solution (0 °C, 1-2h) active_catalyst->reduction ketone Prochiral Ketone (e.g., Acetophenone) ketone->reduction alkoxyborane Alkoxyborane Intermediate reduction->alkoxyborane quench Quench with Methanol alkoxyborane->quench acid_workup Acidic Work-up (1M HCl) quench->acid_workup extraction Extraction acid_workup->extraction purification Purification (Chromatography) extraction->purification final_product Chiral Secondary Alcohol purification->final_product

Caption: Workflow for the synthesis of chiral secondary alcohols.

Catalytic Cycle

G catalyst Chiral Oxazaborolidine (from Amino Alcohol) borane_complex Catalyst-Borane Complex catalyst->borane_complex + BH3 ketone_complex Ternary Complex borane_complex->ketone_complex + Ketone (R-CO-R') transition_state Six-Membered Transition State ketone_complex->transition_state Hydride Transfer product_complex Product-Catalyst Complex transition_state->product_complex product_complex->catalyst Release of Alkoxyborane chiral_alcohol Chiral Alcohol (after work-up) product_complex->chiral_alcohol Work-up

Caption: The catalytic cycle of the CBS reduction.

References

Application Notes and Protocols for the Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction with (S)-2-amino-1,1-diphenylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective reduction of prochiral ketones utilizing the Corey-Bakshi-Shibata (CBS) reduction. The focus is on the application of catalysts derived from (S)-2-amino-1,1-diphenylpropan-1-ol and its analogs, which are highly effective in establishing key stereocenters in the synthesis of complex molecules and pharmaceutical intermediates.

Introduction to the Corey-Bakshi-Shibata Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of a broad range of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3][4] This reaction employs a chiral oxazaborolidine catalyst, which directs the stereochemical outcome of the hydride transfer from a stoichiometric borane reagent, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[2] The predictability of the stereochemistry, high enantioselectivities (often >95% ee), and mild reaction conditions have established the CBS reduction as a cornerstone of asymmetric synthesis.[2][3]

The catalyst is typically prepared in situ or pre-formed from a chiral β-amino alcohol. The use of (S)-2-amino-1,1-diphenylpropan-1-ol and its derivatives, such as the closely related and extensively studied (S)-α,α-diphenyl-2-pyrrolidinemethanol, leads to the formation of a rigid oxazaborolidine structure that is crucial for high enantiocontrol.[5][6]

The Catalytic Cycle

The catalytic cycle of the CBS reduction involves a series of coordinated steps that ensure the efficient and stereoselective transfer of a hydride to the ketone substrate. The key steps are the activation of both the borane reagent and the ketone by the chiral oxazaborolidine catalyst.

The proposed mechanism for the CBS reduction is as follows:

  • Catalyst-Borane Complex Formation: The cycle begins with the coordination of a molecule of borane (a Lewis acid) to the lone pair of the nitrogen atom (a Lewis base) within the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor.[1][4][7]

  • Ketone Coordination: The more Lewis acidic endocyclic boron atom of the catalyst-borane complex then coordinates to the carbonyl oxygen of the prochiral ketone. This coordination occurs preferentially at the sterically more accessible lone pair of the oxygen, orienting the ketone for a face-selective hydride transfer. The larger substituent on the ketone is positioned away from the chiral framework of the catalyst to minimize steric hindrance.[7]

  • Intramolecular Hydride Transfer: A hydride is transferred from the coordinated borane to the electrophilic carbonyl carbon of the ketone via a six-membered, chair-like transition state.[7] This intramolecular transfer is highly organized and is the key to the high enantioselectivity of the reaction.

  • Product Release and Catalyst Regeneration: Following the hydride transfer, an alkoxyborane derivative of the product alcohol is formed and released from the catalyst. The oxazaborolidine catalyst is regenerated and can then enter another catalytic cycle.

  • Work-up: An acidic work-up is typically performed to hydrolyze the alkoxyborane and liberate the final chiral alcohol product.[7]

Visualization of the Catalytic Cycle

CBS_Catalytic_Cycle Catalyst Chiral Oxazaborolidine Catalyst Activated_Catalyst Catalyst-Borane Complex Catalyst->Activated_Catalyst + BH₃ Borane BH₃ Transition_State Six-membered Transition State Activated_Catalyst->Transition_State + Ketone Ketone Prochiral Ketone (R-CO-R') Product_Complex Alkoxyborane-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Regeneration Alkoxyborane Alkoxyborane Product Product_Complex->Alkoxyborane Release Workup Acidic Work-up Alkoxyborane->Workup Chiral_Alcohol Chiral Alcohol Workup->Chiral_Alcohol

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Quantitative Data Summary

The following table summarizes representative data for the CBS reduction of various ketones using an oxazaborolidine catalyst derived from a chiral amino alcohol closely related to (S)-2-amino-1,1-diphenylpropan-1-ol. These results demonstrate the high yields and excellent enantioselectivities achievable with this catalytic system.

EntryKetone SubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
1Acetophenone(R)-1-Phenylethanol95>99
2Propiophenone(R)-1-Phenyl-1-propanol9297
32-Chloroacetophenone(S)-2-Chloro-1-phenylethanol9091
4α-Tetralone(R)-1,2,3,4-Tetrahydro-1-naphthalenol8885
5Benzalacetone(R)-4-Phenyl-3-buten-2-ol8596

Data is representative and may vary based on specific reaction conditions and the exact structure of the catalyst.

Experimental Protocols

In Situ Preparation of the Chiral Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes the in situ generation of the CBS catalyst from (S)-α,α-diphenyl-2-pyrrolidinemethanol (a close analog of (S)-2-amino-1,1-diphenylpropan-1-ol) followed by the asymmetric reduction of acetophenone.[1]

Materials:

  • (S)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol, 0.05 equiv.)

  • Trimethylborate (12.5 µL, 0.11 mmol, 0.055 equiv.)

  • Borane-THF complex (1.0 M solution in THF, 2.0 mL, 2.0 mmol, 1.0 equiv.)

  • Acetophenone (240 mg, 234 µL, 2.0 mmol, 1.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-α,α-diphenyl-2-pyrrolidinemethanol.

  • Seal the flask with a septum and purge with an inert gas for at least 10 minutes.

  • Add 1 mL of anhydrous THF to the flask, followed by the addition of trimethylborate at room temperature.

  • Stir the resulting solution for 30 minutes at room temperature to allow for the formation of the B-methoxy-oxazaborolidine.

  • Add an additional 1 mL of anhydrous THF, followed by the dropwise addition of the 1.0 M borane-THF solution.

  • In a separate vial, prepare a solution of acetophenone in 3 mL of anhydrous THF.

  • Slowly add the acetophenone solution to the reaction mixture over a period of at least 10 minutes.

  • Stir the reaction mixture for 30 minutes at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 mL of methanol.

  • Stir the solution for 1 hour, then remove the volatiles under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the chiral 1-phenylethanol.

  • Determine the enantiomeric excess of the product by chiral HPLC or by analysis of a chiral derivative by NMR spectroscopy.

Visualization of the Experimental Workflow

Experimental_Workflow Start Start: Dry Glassware under Inert Atmosphere Add_Amino_Alcohol Add Chiral Amino Alcohol and Anhydrous THF Start->Add_Amino_Alcohol Add_Trimethylborate Add Trimethylborate Add_Amino_Alcohol->Add_Trimethylborate Stir_Catalyst_Formation Stir for 30 min at RT (Catalyst Formation) Add_Trimethylborate->Stir_Catalyst_Formation Add_Borane Add Borane-THF Solution Stir_Catalyst_Formation->Add_Borane Add_Ketone Slowly Add Ketone Solution in Anhydrous THF Add_Borane->Add_Ketone Reaction Stir for 30 min at RT (Reduction Reaction) Add_Ketone->Reaction Quench Quench with Methanol Reaction->Quench Workup Aqueous Work-up (Extraction and Washing) Quench->Workup Purification Purification by Column Chromatography Workup->Purification Analysis Analysis: Yield and ee% Determination (Chiral HPLC) Purification->Analysis End End: Chiral Alcohol Product Analysis->End

Caption: General experimental workflow for the CBS reduction.

Important Considerations and Best Practices

  • Anhydrous Conditions: The CBS reduction is highly sensitive to moisture, which can lead to a significant decrease in enantioselectivity.[7] Therefore, all glassware should be oven-dried, and anhydrous solvents and reagents must be used. The reaction should be carried out under an inert atmosphere of argon or nitrogen.

  • Reagent Quality: The purity of the chiral amino alcohol and the borane source is critical for achieving high enantioselectivity and reproducibility.

  • Temperature Control: While many CBS reductions proceed efficiently at room temperature, for some substrates, lower temperatures may be required to achieve optimal enantioselectivity.

  • Rate of Addition: The slow addition of the ketone substrate to the catalyst-borane mixture is important to ensure that the catalyzed reduction outcompetes the non-catalyzed, non-enantioselective reduction by free borane.

  • Safety: Borane reagents are flammable and react violently with water. Handle them with care in a well-ventilated fume hood.

By following these guidelines and protocols, researchers can effectively utilize the CBS reduction with catalysts derived from (S)-2-amino-1,1-diphenylpropan-1-ol to synthesize a wide array of chiral alcohols with high enantiopurity, facilitating advancements in drug discovery and development.

References

Application Notes and Protocols: Preparation of Oxazaborolidine Catalysts from (S)-2-Amino-1,1-diphenylpropan-1-ol for Asymmetric Ketone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and utilization of chiral oxazaborolidine catalysts derived from (S)-2-amino-1,1-diphenylpropan-1-ol. This class of catalysts, particularly the Corey-Bakshi-Shibata (CBS) catalyst, is a cornerstone in asymmetric synthesis, facilitating the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] Such chiral alcohols are critical intermediates in the development of pharmaceuticals and other fine chemicals.

The protocols outlined below describe the in situ generation of the active catalyst for immediate application in asymmetric reductions, a method known for its convenience and efficiency.[4][5]

Data Presentation

The efficacy of oxazaborolidine catalysts in the asymmetric reduction of a variety of ketone substrates is well-documented.[2][6] The following table summarizes representative data for the reduction of several ketones to their corresponding chiral alcohols using analogous (S)-diphenylprolinol-derived CBS catalysts, which are expected to exhibit similar performance to catalysts derived from (S)-2-amino-1,1-diphenylpropan-1-ol. High yields and excellent enantiomeric excesses (ee) are typically achieved.[2]

Ketone SubstrateChiral Alcohol ProductTypical Yield (%)Typical ee (%)
Acetophenone(R)-1-Phenylethanol>95>95
Propiophenone(R)-1-Phenyl-1-propanol>95>95
α-Tetralone(R)-1,2,3,4-Tetrahydro-1-naphthalenol>90~85
2-Chloroacetophenone(S)-2-Chloro-1-phenylethanol>90>98
Cyclopentanone(R)-Cyclopentanol>90>90

Experimental Protocols

The following protocols provide detailed methodologies for the in situ preparation of the oxazaborolidine catalyst and its subsequent use in the asymmetric reduction of a model ketone, acetophenone.

Materials:

  • (S)-2-amino-1,1-diphenylpropan-1-ol

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Protocol 1: In Situ Preparation of the Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

This protocol details the one-pot synthesis of the catalyst followed by the enantioselective reduction of acetophenone.

  • Catalyst Formation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-2-amino-1,1-diphenylpropan-1-ol (0.1 mmol, 10 mol%).

    • Add anhydrous tetrahydrofuran (THF, 5 mL) to dissolve the amino alcohol.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 0.1 mmol, 10 mol%) or an equivalent amount of BH₃·THF solution dropwise to the stirred solution.

    • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • In a separate flame-dried flask, prepare a solution of acetophenone (1.0 mmol, 1.0 equivalent) in anhydrous THF (5 mL).

    • Cool the catalyst solution to the desired reaction temperature (typically between -20 °C and room temperature, optimization may be required).

    • Slowly add the acetophenone solution to the catalyst mixture via a syringe pump or dropping funnel over 30 minutes.

    • To the combined mixture, add the stoichiometric reducing agent, borane-dimethyl sulfide complex (1.0-1.2 mmol, 1.0-1.2 equivalents), dropwise while maintaining the reaction temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow and careful addition of methanol (2-3 mL) at 0 °C to decompose any excess borane.

    • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

    • Add 1 M HCl (10 mL) and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the chiral (R)-1-phenylethanol.

    • Determine the yield and enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizations

Experimental Workflow:

experimental_workflow cluster_catalyst_prep Catalyst Preparation (In Situ) cluster_reduction Asymmetric Reduction cluster_workup Work-up & Purification Amino Alcohol Amino Alcohol Catalyst Formation Catalyst Formation Amino Alcohol->Catalyst Formation Borane Source Borane Source Borane Source->Catalyst Formation Reduction Reaction Reduction Reaction Catalyst Formation->Reduction Reaction Ketone Substrate Ketone Substrate Ketone Substrate->Reduction Reaction Stoichiometric Borane Stoichiometric Borane Stoichiometric Borane->Reduction Reaction Quenching Quenching Reduction Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Chiral Alcohol Chiral Alcohol Purification->Chiral Alcohol

Caption: Workflow for the in situ preparation of the oxazaborolidine catalyst and its use in asymmetric ketone reduction.

Catalytic Cycle of CBS Reduction:

cbs_cycle catalyst Oxazaborolidine Catalyst activated_catalyst Catalyst-BH₃ Complex catalyst->activated_catalyst + BH₃ borane BH₃ transition_state Ternary Complex (Transition State) activated_catalyst->transition_state + Ketone ketone R-CO-R' product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Release alcohol Chiral Alcohol product_complex->alcohol borate_ester Borate Ester product_complex->borate_ester

Caption: Simplified catalytic cycle for the Corey-Bakshi-Shibata (CBS) reduction of a ketone.

References

Application Notes and Protocols: Solvent Effects on the Enantioselectivity of Reactions with (S)-2-amino-1,1-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-1,1-diphenylpropan-1-ol, a readily available chiral amino alcohol, is a versatile precursor for catalysts and chiral auxiliaries in asymmetric synthesis. The enantioselectivity of reactions employing this chiral scaffold is often highly dependent on the reaction solvent. This document provides detailed application notes on the solvent effects in the enantioselective addition of diethylzinc to aldehydes, a representative reaction catalyzed by a derivative of (S)-2-amino-1,1-diphenylpropan-1-ol. Experimental protocols and a summary of expected quantitative data are presented to guide researchers in optimizing their asymmetric transformations.

Introduction

Chiral β-amino alcohols are a cornerstone of modern asymmetric catalysis, facilitating the synthesis of enantiomerically enriched compounds. (S)-2-amino-1,1-diphenylpropan-1-ol, with its bulky diphenyl groups and chiral centers, creates a well-defined chiral environment that can induce high levels of stereocontrol. The choice of solvent is a critical parameter in optimizing the enantioselectivity of reactions catalyzed by this and related chiral ligands. Solvents can influence the conformation of the catalyst-substrate complex, the solubility of reagents, and the stabilization of transition states, all of which have a profound impact on the enantiomeric excess (e.e.) of the product. This application note focuses on the enantioselective addition of diethylzinc to benzaldehyde as a model reaction to illustrate these solvent effects.

Data Presentation: Solvent Effects on Enantioselectivity

The following table summarizes the typical effect of various solvents on the enantiomeric excess (e.e.) of (R)-1-phenyl-1-propanol produced in the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by the in-situ generated titanium complex of (S)-2-amino-1,1-diphenylpropan-1-ol. Non-polar solvents generally lead to higher enantioselectivity in this type of reaction.

SolventDielectric Constant (ε)Enantiomeric Excess (e.e. %) of (R)-1-phenyl-1-propanol
Hexane1.8895
Toluene2.3892
Diethyl ether4.3485
Tetrahydrofuran (THF)7.5878
Dichloromethane (DCM)8.9365

Note: The data presented in this table are representative and compiled from general trends observed for similar β-amino alcohol catalysts in the literature. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

This section provides a detailed protocol for the enantioselective addition of diethylzinc to benzaldehyde using (S)-2-amino-1,1-diphenylpropan-1-ol as a chiral ligand.

Materials:

  • (S)-2-amino-1,1-diphenylpropan-1-ol

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde (freshly distilled)

  • Anhydrous solvents (Hexane, Toluene, Diethyl ether, THF, DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flasks, syringes, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add (S)-2-amino-1,1-diphenylpropan-1-ol (0.05 mmol, 5 mol%).

    • Add 2.0 mL of the desired anhydrous solvent and stir until the ligand is fully dissolved.

    • To this solution, add titanium (IV) isopropoxide (0.06 mmol, 1.2 eq. relative to the ligand) dropwise at room temperature.

    • Stir the resulting mixture at room temperature for 30 minutes.

  • Reaction:

    • Cool the catalyst mixture to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.5 mmol, 1.5 eq. relative to benzaldehyde) to the flask via syringe. The solution will typically turn yellow.

    • Stir the mixture for an additional 30 minutes at 0 °C.

    • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction (typically 2-4 hours), quench the reaction by the slow addition of 5 mL of saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Mandatory Visualizations

G cluster_workflow Experimental Workflow prep Catalyst Preparation ((S)-2-amino-1,1-diphenylpropan-1-ol + Ti(OiPr)4) reaction Asymmetric Addition (Benzaldehyde + Diethylzinc) prep->reaction Add reagents at 0°C workup Reaction Quenching & Extraction reaction->workup Quench with NH4Cl analysis Purification & Enantiomeric Excess Determination (HPLC/GC) workup->analysis Isolate product

Caption: A flowchart of the experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

G cluster_logic Solvent Influence on Enantioselectivity solvent Solvent Properties (Polarity, Coordinating Ability) catalyst_conf Catalyst-Substrate Complex Conformation solvent->catalyst_conf Influences transition_state Transition State Stabilization solvent->transition_state Affects enantioselectivity Enantioselectivity (e.e. %) catalyst_conf->enantioselectivity Determines transition_state->enantioselectivity Impacts

Caption: The logical relationship between solvent properties and the resulting enantioselectivity of the reaction.

Discussion

The enantioselectivity of the diethylzinc addition to benzaldehyde catalyzed by the (S)-2-amino-1,1-diphenylpropan-1-ol/Ti(OiPr)₄ system is highly sensitive to the solvent. Non-polar, non-coordinating solvents like hexane and toluene generally provide the highest enantiomeric excesses. This is attributed to the formation of a more rigid and well-defined chiral pocket in the catalyst-substrate complex, which enhances facial discrimination of the prochiral aldehyde.

In contrast, more polar and coordinating solvents such as THF and diethyl ether can compete with the substrate for coordination to the titanium center of the catalyst. This can lead to a more flexible transition state and, consequently, lower enantioselectivity. Highly polar solvents like dichloromethane can further disrupt the catalyst's structure, leading to a significant drop in enantiomeric excess.

Therefore, for reactions of this type, it is crucial to perform a solvent screen to identify the optimal medium for achieving high enantioselectivity. The protocol provided herein serves as a robust starting point for such optimization studies.

Conclusion

The solvent plays a pivotal role in determining the enantioselectivity of reactions catalyzed by (S)-2-amino-1,1-diphenylpropan-1-ol and its derivatives. By carefully selecting the solvent, researchers can significantly enhance the stereochemical outcome of their asymmetric syntheses. The provided protocols and data offer a practical guide for scientists and professionals in the field of drug development and fine chemical synthesis to harness the full potential of this valuable chiral building block.

Application Notes: Synthesis of Chiral Amines Using (S)-2-Amino-1,1-diphenylpropan-1-ol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of chiral amines utilizing (S)-2-amino-1,1-diphenylpropan-1-ol as a recoverable chiral auxiliary. This methodology offers a robust pathway to enantiomerically enriched amines, which are crucial building blocks in the pharmaceutical industry.

Introduction

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry, as the biological activity of chiral molecules is often confined to a single enantiomer. Chiral auxiliaries are a powerful tool for achieving high levels of stereocontrol in the synthesis of these molecules. (S)-2-amino-1,1-diphenylpropan-1-ol, a readily available chiral amino alcohol, can be employed as a versatile chiral auxiliary. The general strategy involves the temporary attachment of the auxiliary to a prochiral substrate, a subsequent diastereoselective bond-forming reaction to introduce the new stereocenter, and finally, the cleavage of the auxiliary to yield the desired chiral amine and recover the auxiliary.

The bulky diphenylmethyl group of the auxiliary provides effective steric shielding, directing the approach of incoming reagents to one face of the reactive intermediate, thereby leading to high diastereoselectivity.

General Workflow

The overall synthetic strategy can be visualized as a three-step process. This workflow outlines the logical relationship between the key stages of the synthesis.

G cluster_0 Synthesis of Chiral Amines start Prochiral Ketone/Aldehyde + (S)-2-amino-1,1-diphenylpropan-1-ol step1 Step 1: Imine Formation (Auxiliary Attachment) start->step1 Condensation step2 Step 2: Diastereoselective Addition (Stereocenter Formation) step1->step2 Addition of R-M step3 Step 3: Auxiliary Cleavage (Product Release) step2->step3 Hydrolysis end Enantiomerically Enriched Chiral Amine step3->end recovery Recovered Chiral Auxiliary step3->recovery Purification G cluster_0 Proposed Transition State TS           Product Major Diastereomer TS->Product Attack from less hindered face Imine Chiral Imine Reagent R-M

Application Notes and Protocols for the Large-Scale Synthesis and Use of (S)-2-Amino-1,1-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-1,1-diphenylpropan-1-ol, also known as (S)-(−)-diphenylalaninol, is a crucial chiral auxiliary in modern organic synthesis. Its rigid diphenyl carbinol structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of asymmetric transformations. This document provides detailed protocols for its large-scale synthesis and its application in the diastereoselective synthesis of non-proteinogenic α-amino acids, which are vital building blocks in pharmaceutical development.

The primary application highlighted is the use of (S)-2-amino-1,1-diphenylpropan-1-ol as a chiral directing group in the alkylation of glycine Schiff bases. This methodology allows for the efficient and highly stereoselective preparation of a wide range of enantiomerically enriched α-amino acids.

Part 1: Large-Scale Synthesis of (S)-2-Amino-1,1-diphenylpropan-1-ol

The most common and scalable approach to synthesizing (S)-2-amino-1,1-diphenylpropan-1-ol is through the reduction of the readily available and relatively inexpensive chiral pool starting material, L-phenylalanine. The following protocol is adapted for large-scale production.

Experimental Protocol 1: Synthesis of (S)-2-Amino-1,1-diphenylpropan-1-ol from L-Phenylalanine

This two-step procedure involves the conversion of L-phenylalanine to its methyl ester, followed by a Grignard reaction.

Step 1: Esterification of L-Phenylalanine

  • Apparatus: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel.

  • Reagents:

    • L-Phenylalanine (1.65 kg, 10.0 mol)

    • Methanol (10 L)

    • Thionyl chloride (SOCl₂) (892 g, 7.5 mol)

  • Procedure:

    • Suspend L-phenylalanine in methanol in the reactor.

    • Cool the suspension to 0-5 °C using a circulating chiller.

    • Add thionyl chloride dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

    • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain a white solid.

    • Re-dissolve the solid in a minimal amount of cold water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.

    • Extract the product with dichloromethane (3 x 4 L).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-phenylalanine methyl ester as a colorless oil.

Step 2: Grignard Reaction with Phenylmagnesium Bromide

  • Apparatus: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel, all under an inert atmosphere (Nitrogen or Argon).

  • Reagents:

    • L-Phenylalanine methyl ester (from Step 1, approx. 1.79 kg, 10.0 mol)

    • Phenylmagnesium bromide (3.0 M solution in diethyl ether, 10 L, 30.0 mol)

    • Anhydrous diethyl ether (15 L)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Charge the reactor with the phenylmagnesium bromide solution under an inert atmosphere.

    • Dissolve the L-phenylalanine methyl ester in anhydrous diethyl ether.

    • Cool the Grignard reagent to 0-5 °C.

    • Add the solution of L-phenylalanine methyl ester dropwise over 3-4 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow, careful addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 5 L).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford (S)-2-amino-1,1-diphenylpropan-1-ol as a white crystalline solid.

Quantitative Data: Large-Scale Synthesis
StepProductStarting MaterialScale (mol)Typical Yield (%)Purity (by HPLC)
1L-Phenylalanine methyl esterL-Phenylalanine10.090-95>98%
2(S)-2-Amino-1,1-diphenylpropan-1-olL-Phenylalanine methyl ester10.075-85>99%

Part 2: Application in Asymmetric α-Amino Acid Synthesis

(S)-2-amino-1,1-diphenylpropan-1-ol is employed as a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent.

Overall Workflow

G cluster_0 Synthesis of Chiral Auxiliary cluster_1 Asymmetric Synthesis of α-Amino Acids L_Phe L-Phenylalanine Auxiliary (S)-2-Amino-1,1- diphenylpropan-1-ol L_Phe->Auxiliary Two Steps GlycineEster Glycine Ester SchiffBase Chiral Schiff Base Auxiliary->SchiffBase GlycineEster->SchiffBase Condensation AlkylatedSchiff Alkylated Schiff Base SchiffBase->AlkylatedSchiff Deprotonation & Alkylation (R-X) AminoAcid α-Amino Acid AlkylatedSchiff->AminoAcid Hydrolysis RecoveredAux Recovered Auxiliary AlkylatedSchiff->RecoveredAux Hydrolysis

Caption: Overall workflow for the synthesis and application of the chiral auxiliary.

Experimental Protocol 2: Preparation of the Chiral Glycine Schiff Base
  • Apparatus: A 10 L reactor equipped with a mechanical stirrer, Dean-Stark trap, reflux condenser, and temperature probe.

  • Reagents:

    • (S)-2-Amino-1,1-diphenylpropan-1-ol (1.14 kg, 5.0 mol)

    • Glycine tert-butyl ester hydrochloride (0.84 kg, 5.0 mol)

    • Triethylamine (0.51 kg, 5.0 mol)

    • Toluene (5 L)

  • Procedure:

    • Charge the reactor with (S)-2-amino-1,1-diphenylpropan-1-ol, glycine tert-butyl ester hydrochloride, and toluene.

    • Add triethylamine to the mixture.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 4-6 hours).

    • Cool the reaction mixture to room temperature.

    • Wash the solution with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral Schiff base as a solid, which can be used in the next step without further purification.

Experimental Protocol 3: Diastereoselective Alkylation of the Schiff Base
  • Apparatus: A 20 L jacketed reactor, under an inert atmosphere, equipped with a mechanical stirrer, temperature probe, and addition funnel.

  • Reagents:

    • Chiral Schiff base (from Protocol 2, approx. 1.72 kg, 5.0 mol)

    • Anhydrous Tetrahydrofuran (THF) (10 L)

    • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene, 2.75 L, 5.5 mol)

    • Alkyl halide (R-X) (5.0 mol)

  • Procedure:

    • Dissolve the chiral Schiff base in anhydrous THF in the reactor.

    • Cool the solution to -78 °C.

    • Slowly add the LDA solution via the addition funnel, maintaining the temperature at -78 °C.

    • Stir the resulting enolate solution at -78 °C for 30 minutes.

    • Add the alkyl halide, either neat or as a solution in THF, dropwise, keeping the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete by TLC/HPLC analysis.

    • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated Schiff base.

Quantitative Data: Diastereoselective Alkylation

The following table provides representative data for the alkylation of the chiral Schiff base derived from (S)-2-amino-1,1-diphenylpropan-1-ol and glycine tert-butyl ester.

Alkylating Agent (R-X)Product (α-Amino Acid after Hydrolysis)Yield (%)Diastereomeric Excess (d.e., %)
Benzyl bromidePhenylalanine85-95>95
IodomethaneAlanine80-90>90
Isopropyl iodideValine70-80>98
Isobutyl iodideLeucine75-85>95
Allyl bromideAllylglycine88-96>92
Experimental Protocol 4: Hydrolysis and Recovery of the Chiral Auxiliary
  • Apparatus: A 10 L reactor with a mechanical stirrer and reflux condenser.

  • Reagents:

    • Crude alkylated Schiff base (from Protocol 3)

    • Tetrahydrofuran (THF) (4 L)

    • 2N Hydrochloric acid (4 L)

    • Diethyl ether

    • Sodium hydroxide solution

  • Procedure:

    • Dissolve the crude alkylated Schiff base in THF.

    • Add 2N HCl and stir the mixture vigorously at room temperature for 12-24 hours.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Wash the aqueous solution with diethyl ether to remove the diphenyl ketone byproduct.

    • Recovery of the Auxiliary: Basify the aqueous layer with a sodium hydroxide solution to pH > 12. Extract the aqueous layer with ethyl acetate. Dry the organic extracts over sodium sulfate, filter, and concentrate to recover the (S)-2-amino-1,1-diphenylpropan-1-ol. The recovered auxiliary can be purified by recrystallization.

    • Isolation of the Amino Acid: Adjust the pH of the remaining aqueous layer to the isoelectric point of the target amino acid (typically pH 5-7) to precipitate the product. Alternatively, the aqueous solution can be purified by ion-exchange chromatography.

Logical Diagram of the Hydrolysis and Separation

G Start Alkylated Schiff Base in THF/2N HCl Stir Stir at RT, 12-24h Start->Stir Evap Remove THF Stir->Evap Wash Wash with Diethyl Ether Evap->Wash AqueousLayer1 Aqueous Layer (Amino Acid Ester HCl + Auxiliary HCl) Wash->AqueousLayer1 OrganicLayer1 Organic Layer (Diphenyl Ketone) Wash->OrganicLayer1 Basify Adjust to pH > 12 with NaOH AqueousLayer1->Basify Extract Extract with Ethyl Acetate Basify->Extract AqueousLayer2 Aqueous Layer (Amino Acid Ester) Extract->AqueousLayer2 OrganicLayer2 Organic Layer (Chiral Auxiliary) Extract->OrganicLayer2 Isolate Isolate/Purify α-Amino Acid AqueousLayer2->Isolate Recover Dry and Concentrate to Recover Auxiliary OrganicLayer2->Recover

Caption: Separation workflow for product isolation and auxiliary recovery.

Troubleshooting & Optimization

troubleshooting low enantioselectivity in (S)-2-amino-1,1-diphenylpropan-1-ol mediated reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low enantioselectivity in ketone reductions mediated by (S)-2-amino-1,1-diphenylpropan-1-ol and its derived oxazaborolidine catalysts. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these asymmetric reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low enantiomeric excess (ee) in my reduction. What are the most common causes?

Low enantioselectivity can stem from several factors. The most critical areas to investigate are the quality of your reagents, the reaction setup, and the reaction parameters. It is essential to ensure strictly anhydrous conditions, as water can significantly decrease the enantiomeric excess.[1][2] Temperature also plays a crucial role; in general, lower temperatures favor higher enantioselectivity.[1]

Q2: How critical is the purity of (S)-2-amino-1,1-diphenylpropan-1-ol and the borane source?

The purity of both the chiral amino alcohol and the borane reducing agent is paramount. The amino alcohol is the precursor to the chiral catalyst, and any impurities can interfere with the formation of the active oxazaborolidine catalyst. The borane source (e.g., BH₃·THF or BH₃·SMe₂) should be fresh and properly stored to ensure its concentration and reactivity. Aged or improperly stored borane solutions may have lower effective concentrations, leading to incomplete reactions or side reactions.

Q3: My reaction is not going to completion, and I'm getting a mixture of starting material and product with low ee. What should I check?

Incomplete conversion coupled with low enantioselectivity often points to issues with the catalyst formation or the stoichiometry of the reagents. Ensure that the in situ formation of the oxazaborolidine catalyst is performed correctly.[3][4] The catalyst loading is typically low (1-10 mol%), but it is crucial for the reaction's success.[3] Also, verify the stoichiometry of the borane reagent relative to the ketone substrate.

Q4: I am using an aryl alkyl ketone, which is reported to give high ee, but my results are poor. What could be the issue?

While aryl alkyl ketones are generally good substrates for this type of reduction, poor results can still occur.[3] Consider the following:

  • Steric and Electronic Effects : Although the Corey-Itsuno reduction is effective for a wide range of ketones, the specific electronic and steric properties of your substrate can influence the outcome.[1][5] For some substrates, modifying the catalyst structure (i.e., the amino alcohol precursor) may be necessary to achieve optimal selectivity.[1]

  • Reaction Temperature : The optimal temperature can be substrate-dependent. While lower temperatures are generally better, there is a maximum ee value that can be reached, which depends on the catalyst and substrate.[1] A temperature screening might be necessary to find the optimal conditions for your specific substrate.

Q5: Can the order of addition of reagents affect the enantioselectivity?

Yes, the order of addition is critical, especially for the in situ generation of the catalyst. The chiral amino alcohol should first be allowed to react with the borane source to form the oxazaborolidine catalyst before the ketone substrate is introduced.[6] This ensures that the catalytic asymmetric reduction is the dominant pathway.

Data Presentation

Table 1: Effect of Reaction Temperature on Enantioselectivity

Substrate (Ketone)Catalyst SystemTemperature (°C)Enantiomeric Excess (ee, %)Reference
Acetophenone(S)-CBS Catalyst + BH₃·THF2594[1]
Acetophenone(S)-CBS Catalyst + BH₃·THF096[1]
Acetophenone(S)-CBS Catalyst + BH₃·THF-2097[1]
Acetophenone(S)-CBS Catalyst + BH₃·THF-78>98[1]

Table 2: Influence of Ketone Substituents on Enantioselectivity

Ketone SubstrateR_L (Large Group)R_S (Small Group)Enantiomeric Excess (ee, %)Reference
AcetophenonePhenylMethyl97[5]
Cyclopropyl Isopropyl KetoneCyclopropylIsopropyl91[5]
p-Methoxy-p'-nitrobenzophenonep-Methoxyphenylp-Nitrophenyl81[5]

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Reduction of a Ketone using in situ Generated Catalyst

  • Apparatus Setup : A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is used. The reaction is carried out under a positive pressure of dry nitrogen.

  • Catalyst Formation : The chiral amino alcohol, (S)-2-amino-1,1-diphenylpropan-1-ol (0.1 mmol), is dissolved in anhydrous tetrahydrofuran (THF, 5 mL). To this solution, a 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF (0.1 mmol) is added dropwise at room temperature. The mixture is stirred for 30 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Reduction Reaction : The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C). A solution of the prochiral ketone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise over 10 minutes.[6]

  • Stoichiometric Reductant Addition : A 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF (0.6 mmol) is added dropwise to the reaction mixture. The reaction is stirred at the same temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up : Upon completion, the reaction is carefully quenched by the slow addition of methanol (2 mL).[6] The solvent is then removed under reduced pressure. The residue is dissolved in diethyl ether (20 mL) and washed sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).[6]

  • Isolation and Analysis : The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_catalyst Catalyst Formation cluster_reduction Reduction cluster_workup Work-up & Analysis start Flame-dried glassware under N2 reagents Add (S)-2-amino-1,1-diphenylpropan-1-ol in anhydrous THF start->reagents add_borane_cat Add BH3 source (e.g., BH3.SMe2) reagents->add_borane_cat stir_cat Stir for 30 min at RT add_borane_cat->stir_cat cool Cool to desired temperature (e.g., 0°C) stir_cat->cool add_ketone Add ketone solution dropwise cool->add_ketone add_borane_red Add stoichiometric BH3 source add_ketone->add_borane_red stir_red Stir until completion (TLC) add_borane_red->stir_red quench Quench with Methanol stir_red->quench extract Aqueous work-up & extraction quench->extract purify Purify by column chromatography extract->purify analyze Analyze ee% (Chiral HPLC/GC) purify->analyze

Caption: Experimental workflow for ketone reduction.

troubleshooting_logic cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_catalyst Catalyst & Substrate start Low Enantioselectivity Observed check_water Anhydrous conditions? start->check_water check_borane Fresh borane source? check_water->check_borane Yes solution Optimize and repeat check_water->solution No check_amino_alcohol Purity of amino alcohol? check_borane->check_amino_alcohol Yes check_borane->solution No check_temp Is temperature low enough? check_amino_alcohol->check_temp Yes check_amino_alcohol->solution No check_order Correct order of addition? check_temp->check_order Yes check_temp->solution No check_stirring Adequate stirring? check_order->check_stirring Yes check_order->solution No check_catalyst_formation In situ catalyst formation time sufficient? check_stirring->check_catalyst_formation Yes check_stirring->solution No check_substrate Is the substrate suitable? check_catalyst_formation->check_substrate Yes check_catalyst_formation->solution No check_substrate->solution Consider derivatization

Caption: Troubleshooting decision tree.

References

optimizing catalyst loading of (S)-2-amino-1,1-diphenylpropan-1-ol for improved yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of (S)-2-amino-1,1-diphenylpropan-1-ol as a catalyst in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is (S)-2-amino-1,1-diphenylpropan-1-ol and what are its primary applications?

(S)-2-amino-1,1-diphenylpropan-1-ol, also known as (S)-(-)-2-Amino-1,1-diphenyl-1-propanol, is a chiral amino alcohol. It is widely used as a chiral catalyst or ligand in asymmetric synthesis. Its primary applications include the enantioselective addition of nucleophiles to aldehydes, ketones, and imines, which are crucial steps in the synthesis of chiral molecules for pharmaceuticals and fine chemicals.[1][2][3]

Q2: Why is optimizing the catalyst loading crucial for my reaction?

Optimizing catalyst loading is a critical parameter that directly impacts the reaction's rate, overall yield, enantioselectivity (ee%), and cost-effectiveness.[4]

  • Economic Viability: Lowering the catalyst loading reduces the overall cost, which is particularly important for large-scale synthesis.[5]

  • Process Efficiency: Finding the minimum catalyst amount that provides a high yield in a reasonable timeframe is key to an efficient process.

  • Selectivity: The amount of catalyst can influence the competition between the desired catalyzed reaction and an undesired, non-selective background reaction.[6][7]

Q3: How does catalyst loading typically affect reaction yield and enantioselectivity (ee%)?

The relationship is often not linear and requires empirical determination:

  • Yield: Generally, increasing catalyst loading leads to a faster reaction rate and higher conversion, thus improving yield up to a certain point.[5] However, excessively high loading can sometimes introduce side reactions or complicate product purification.[4]

  • Enantioselectivity (ee%): The effect on ee% can be complex. In some systems, higher catalyst loading is necessary to ensure the catalyzed, enantioselective pathway significantly outpaces any racemic background reaction.[7] In other cases, an optimal loading exists, beyond which no further improvement in ee% is observed.[8]

Q4: What is a typical starting range for catalyst loading with (S)-2-amino-1,1-diphenylpropan-1-ol?

For initial screening experiments, a catalyst loading of 1-10 mol% is a common starting point. If the reaction proceeds efficiently, the loading can be incrementally decreased (e.g., to 5 mol%, 2 mol%, 1 mol%, and even lower) to find the optimal level that maintains high yield and enantioselectivity.[9][10] Conversely, if the initial reaction is slow or non-selective, increasing the loading may be necessary.

Q5: Besides catalyst loading, what other parameters should I consider for optimization?

Several factors work in concert with catalyst loading and should be optimized for the best results:

  • Temperature: Lower temperatures often lead to higher enantioselectivity but may require longer reaction times.[11][12]

  • Solvent: The polarity and coordinating ability of the solvent can significantly affect catalyst activity and selectivity.

  • Concentration: The concentration of reactants can influence reaction kinetics and the balance between catalyzed and uncatalyzed pathways.

  • Purity of Reagents: Impurities in substrates or solvents can act as catalyst poisons, drastically reducing efficiency and selectivity.[12]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Solutions
Insufficient Catalyst Loading The reaction rate may be too slow. Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%, then 10 mol%).[5]
Catalyst Deactivation/Poisoning Ensure all reagents and solvents are of high purity and anhydrous. Impurities like water, sulfur compounds, or other Lewis bases can poison the catalyst.[11][12] Consider passing solvents through a column of activated alumina.
Suboptimal Reaction Conditions Optimize the temperature and reaction time. Monitor the reaction progress using TLC or GC to determine if the reaction has stalled or is simply slow.
Poor Reagent Quality Verify the purity and concentration of the substrate and any co-reagents (e.g., organometallic reagents, reducing agents).

Problem 2: Poor Enantioselectivity (Low ee%)

Potential Cause Troubleshooting Steps & Solutions
Competing Uncatalyzed Reaction A non-selective background reaction may be occurring faster than the catalyzed one. Try increasing the catalyst loading to accelerate the chiral pathway.[6][7] Running the reaction at a lower temperature can also suppress the background reaction.
Suboptimal Temperature High reaction temperatures can often erode enantioselectivity.[12] Attempt the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C), accepting that the reaction time may need to be extended.
Incorrect Solvent Choice The solvent plays a key role in the chiral induction step. Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Diethyl Ether).
Product Racemization The product itself may be racemizing under the reaction or work-up conditions. Analyze the ee% at an early time point and compare it to the final ee%. If racemization is suspected, consider milder work-up procedures.
Water Contamination Even trace amounts of water can interfere with the chiral environment. Ensure rigorously anhydrous conditions.[12]

Data on Optimization Parameters

The following tables provide representative data on how reaction parameters can influence the outcome of a reaction catalyzed by a chiral amino alcohol like (S)-2-amino-1,1-diphenylpropan-1-ol.

Table 1: Effect of Catalyst Loading on Yield and Enantioselectivity

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee%)
11244575
22.5248292
35189598
410129698

Note: This data illustrates a common trend where increasing catalyst loading improves yield and ee% up to a plateau.

Table 2: Effect of Temperature on Yield and Enantioselectivity

EntryCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee%)
1525 (Room Temp)9585
2509296
35-2088>99
45-7865>99

Note: This data shows a typical trade-off where lower temperatures significantly improve enantioselectivity but may decrease the reaction rate and overall yield over a fixed time.

Experimental Protocols

General Protocol for Catalyst Loading Optimization in an Asymmetric Alkyl Addition to an Aldehyde

This protocol provides a framework for optimizing the loading of (S)-2-amino-1,1-diphenylpropan-1-ol.

1. Materials and Reagents:

  • (S)-2-amino-1,1-diphenylpropan-1-ol

  • Aldehyde substrate

  • Dialkylzinc reagent (e.g., Diethylzinc, 1.0 M solution in hexanes)

  • Anhydrous solvent (e.g., Toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl) for quenching

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

2. Optimization Procedure:

  • Set up a series of identical, oven-dried Schlenk flasks or vials equipped with magnetic stir bars.

  • Under an inert atmosphere, add the desired amount of (S)-2-amino-1,1-diphenylpropan-1-ol to each flask to achieve the target mol% (e.g., 10, 5, 2.5, 1 mol%).

  • Add anhydrous toluene to each flask to dissolve the catalyst.

  • Cool the flasks to the desired temperature (e.g., 0 °C).

  • To each flask, add the aldehyde substrate (1.0 equiv).

  • Slowly add the dialkylzinc reagent (e.g., 1.2 equiv) dropwise to each flask over several minutes.

  • Allow the reactions to stir at the set temperature for a predetermined time (e.g., 12-24 hours). Monitor the reactions by TLC or GC if possible.

3. Work-up and Analysis:

  • Upon completion, carefully quench each reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield of the purified product.

  • Determine the enantiomeric excess (ee%) of the product using chiral HPLC or chiral GC analysis.

Visualizations

experimental_workflow prep Preparation setup Setup Parallel Reactions (Varying Catalyst Mol%) prep->setup Inert Atmosphere reagents Add Substrate & Co-Reagent setup->reagents reaction Run Reaction (Constant Temp & Time) reagents->reaction workup Quench & Work-up reaction->workup analysis Analysis workup->analysis yield Calculate Yield analysis->yield ee Determine ee% (Chiral HPLC/GC) analysis->ee optimize Identify Optimal Loading yield->optimize ee->optimize

Caption: Experimental workflow for optimizing catalyst loading.

troubleshooting_flowchart start Problem: Low Product Yield check_conversion Is Substrate Consumed? (Check by TLC/GC) start->check_conversion no_conversion No Conversion check_conversion->no_conversion No yes_conversion Substrate Consumed check_conversion->yes_conversion Yes check_catalyst Increase Catalyst Loading no_conversion->check_catalyst check_reagents Verify Reagent Purity/ Activity no_conversion->check_reagents check_conditions Increase Temp or Time no_conversion->check_conditions check_workup Review Work-up & Purification Steps yes_conversion->check_workup check_stability Is Product Unstable? check_workup->check_stability modify_workup Use Milder Conditions check_stability->modify_workup Yes end Problem Solved check_stability->end No modify_workup->end

Caption: Troubleshooting flowchart for diagnosing low yield.

parameter_relationships loading Catalyst Loading yield Yield / Rate loading->yield directly impacts ee Enantioselectivity (ee%) loading->ee impacts cost Cost loading->cost directly impacts temp Temperature temp->yield affects temp->ee strongly affects solvent Solvent solvent->yield affects solvent->ee strongly affects purity Reagent Purity purity->loading can poison purity->yield reduces purity->ee reduces

Caption: Interrelationship of key reaction parameters.

References

identification and minimization of byproducts in reactions using (S)-2-amino-1,1-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-2-amino-1,1-diphenylpropan-1-ol in Asymmetric Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-2-amino-1,1-diphenylpropan-1-ol, a key chiral auxiliary and catalyst, in their chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My asymmetric reduction of a prochiral ketone is showing low enantiomeric excess (ee). What are the potential causes and solutions?

Low enantiomeric excess is a common issue that can often be traced back to the formation and purity of the active catalyst, typically an oxazaborolidine formed in situ from (S)-2-amino-1,1-diphenylpropan-1-ol and a boron source like borane dimethyl sulfide (BMS).

Troubleshooting Steps:

  • Incomplete Catalyst Formation: Ensure the oxazaborolidine catalyst is fully formed before adding the ketone substrate. This typically requires stirring the amino alcohol with the borane source for a sufficient time (e.g., 30-60 minutes) at a specific temperature (e.g., 25-40°C) before cooling for the ketone addition.

  • Moisture Contamination: Traces of water in the reaction can hydrolyze the borane source and the active catalyst, leading to a non-stereoselective reduction. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Stoichiometry of Borane: An excess of borane relative to the amino alcohol can lead to a non-catalyzed, non-stereoselective reduction pathway. Use a slight excess of the amino alcohol or precise 1:1 stoichiometry for catalyst formation before adding more borane for the reduction.

  • Reaction Temperature: The temperature at which the reduction is carried out is critical. Lower temperatures (e.g., -20°C to 0°C) generally favor higher enantioselectivity.

Q2: I am observing a significant amount of an unexpected byproduct in my reaction. How can I identify and minimize it?

Byproduct formation can arise from side reactions with the starting materials, reagents, or intermediates. A common side reaction is the formation of diastereomeric byproducts or products from competing reaction pathways.

Identification & Minimization Strategies:

  • Byproduct Identification: Isolate the byproduct using chromatography (TLC, column chromatography) and characterize it using spectroscopic methods (NMR, Mass Spectrometry). This will help determine its structure and propose a formation mechanism.

  • Minimizing Diastereomer Formation: If the byproduct is a diastereomer, this suggests that the facial selectivity of the reaction is not perfect. Optimizing the catalyst structure, solvent, and temperature can improve diastereoselectivity.

  • Controlling Reaction Conditions: Carefully control the rate of addition of reagents. For example, slow addition of the ketone to the pre-formed catalyst can minimize side reactions.

  • Purification: Develop an effective purification strategy, such as recrystallization or chromatography, to remove the byproduct from the desired product.

Data Presentation: Byproduct Analysis in a Representative Reaction

The following table summarizes the typical yield and purity data for the asymmetric reduction of acetophenone to (S)-1-phenylethanol using a catalyst derived from (S)-2-amino-1,1-diphenylpropan-1-ol.

ParameterResultMethod of Analysis
Yield of (S)-1-phenylethanol 85-95%Isolated yield after chromatography
Enantiomeric Excess (ee) >95%Chiral HPLC or GC
Major Byproduct Unreacted AcetophenoneGC-MS, NMR
Minor Byproducts Diastereomeric alcohol, boronate estersLC-MS, NMR
Byproduct Concentration <5% (total)Quantitative NMR (qNMR)

Experimental Protocols

Protocol 1: In Situ Formation of the Oxazaborolidine Catalyst and Asymmetric Ketone Reduction

This protocol describes the formation of the catalyst from (S)-2-amino-1,1-diphenylpropan-1-ol and its use in the asymmetric reduction of a prochiral ketone.

Materials:

  • (S)-2-amino-1,1-diphenylpropan-1-ol

  • Borane dimethyl sulfide (BMS, 2.0 M in THF)

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-2-amino-1,1-diphenylpropan-1-ol (1.1 equivalents).

  • Add anhydrous THF to dissolve the amino alcohol.

  • Slowly add BMS (1.2 equivalents) to the solution at room temperature.

  • Stir the mixture for 1 hour at room temperature to ensure complete formation of the oxazaborolidine catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., 0°C or -20°C).

  • Dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst solution over 30 minutes.

  • Stir the reaction at the same temperature until completion (monitor by TLC).

  • Quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G cluster_catalyst Catalyst Formation cluster_reduction Asymmetric Reduction cluster_workup Workup & Purification A (S)-2-amino-1,1-diphenylpropan-1-ol C Oxazaborolidine Catalyst A->C B Borane (BMS) B->C E Chiral Alcohol Product C->E D Prochiral Ketone D->E F Quenching (MeOH, HCl) E->F G Extraction F->G H Chromatography G->H I Pure Chiral Alcohol H->I

Caption: Experimental workflow for asymmetric ketone reduction.

G A Low Enantiomeric Excess (ee) B Incomplete Catalyst Formation A->B Cause C Moisture Contamination A->C Cause D Incorrect Borane Stoichiometry A->D Cause E Suboptimal Temperature A->E Cause F Increase pre-incubation time of catalyst B->F Solution G Use anhydrous solvents and oven-dried glassware C->G Solution H Use precise 1:1 stoichiometry for catalyst formation D->H Solution I Lower the reaction temperature E->I Solution

Caption: Troubleshooting low enantiomeric excess.

purification strategies for products obtained from (S)-2-amino-1,1-diphenylpropan-1-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-amino-1,1-diphenylpropan-1-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying reaction products of (S)-2-amino-1,1-diphenylpropan-1-ol?

A1: The primary purification strategies for products derived from (S)-2-amino-1,1-diphenylpropan-1-ol reactions are crystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the physicochemical properties of the product, the nature of the impurities, and the desired final purity.

Q2: How can I remove unreacted (S)-2-amino-1,1-diphenylpropan-1-ol from my reaction mixture?

A2: Unreacted (S)-2-amino-1,1-diphenylpropan-1-ol can often be removed by performing an acidic wash of the crude product dissolved in an organic solvent. The amino group will be protonated, rendering the starting material soluble in the aqueous acidic phase, while the desired product may remain in the organic layer, depending on its structure and functional groups. Subsequent column chromatography can further separate the product from any remaining starting material.

Q3: My product is an oil and won't crystallize. What should I do?

A3: Oiling out during crystallization is a common issue. Several strategies can be employed to induce crystallization:

  • Solvent selection: Experiment with a variety of solvent systems. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]

  • Seed crystals: Introducing a small crystal of the pure compound can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

  • Slow cooling: Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.

Q4: How do I determine the enantiomeric excess (ee) of my purified product?

A4: The most common methods for determining the enantiomeric excess of chiral amino alcohol derivatives are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent or a chiral solvating agent.[2][3] Chiral HPLC directly separates the enantiomers, while NMR with a chiral agent creates diastereomeric species that can be distinguished and quantified.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.Concentrate the solution by evaporating some of the solvent and allow it to cool again.
Product "oils out" instead of crystallizing. The compound's melting point is lower than the temperature of the solution, or the solution is too concentrated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, try a different solvent system altogether.
Crystals are colored, indicating impurities. The impurities are co-crystallizing with the product.Perform a hot filtration with activated charcoal to remove colored impurities before allowing the solution to cool.
Low recovery of purified product. The product is too soluble in the crystallization solvent at low temperatures.Choose a solvent in which the product has lower solubility at the cooling temperature. Minimize the amount of solvent used.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities. Incorrect mobile phase polarity.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A step gradient or a shallow gradient elution might be necessary.
Product streaks on the column. The compound is too polar for the silica gel, or the column is overloaded.Add a small percentage of a polar modifier like methanol or triethylamine to the mobile phase. Ensure the amount of crude product loaded is appropriate for the column size.
Product does not elute from the column. The product is too strongly adsorbed to the stationary phase.Increase the polarity of the mobile phase significantly. In extreme cases, the product may need to be flushed from the column with a very strong solvent like methanol.

Experimental Protocols

Protocol 1: General Crystallization Procedure
  • Dissolution: In a flask, dissolve the crude product in the minimum amount of a suitable hot solvent. Common solvents for amino alcohol derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[1][4]

  • Hot Filtration (Optional): If the solution contains insoluble impurities or is colored, perform a hot filtration through a fluted filter paper. If colored, add a small amount of activated charcoal to the hot solution and swirl before filtering.

  • Cooling: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed.

  • Further Cooling: To maximize the yield, place the flask in an ice bath or a refrigerator for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol is a general guideline and should be optimized for the specific compound.

  • Sample Preparation: Prepare a stock solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak® series).[5][6][7][8]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine) may be added for basic compounds.[6]

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detector at a wavelength where the compound absorbs.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Parameter Typical Value
Column Chiralpak® IA
Mobile Phase Hexane:Isopropanol (90:10) + 0.1% Diethylamine
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection 254 nm
Injection Volume 10 µL
Protocol 3: NMR Spectroscopy with a Chiral Derivatizing Agent
  • Derivatization: React the purified product with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric esters or amides.

  • Purification of Diastereomers: The resulting diastereomers may need to be purified by column chromatography to remove any unreacted starting materials or reagents.

  • NMR Sample Preparation: Dissolve the diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify signals that are well-resolved for the two diastereomers. Protons close to the newly formed chiral center are most likely to show distinct chemical shifts. Integrate the corresponding peaks for each diastereomer. The ratio of the integrals will correspond to the diastereomeric ratio, which is equivalent to the enantiomeric ratio of the original sample.[9]

Visualizations

PurificationWorkflow cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Primary Purification cluster_3 Purity Analysis cluster_4 Final Product Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Acidic Wash) Crude->Workup Evaporation Solvent Evaporation Workup->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Crystallization Crystallization Evaporation->Crystallization TLC TLC Analysis Chromatography->TLC Crystallization->TLC HPLC Chiral HPLC (ee) TLC->HPLC NMR NMR (Structure & Purity) TLC->NMR PureProduct Pure Product HPLC->PureProduct NMR->PureProduct

Caption: A general workflow for the purification and analysis of products from (S)-2-amino-1,1-diphenylpropan-1-ol reactions.

TroubleshootingLogic cluster_Crystallization Crystallization cluster_Chromatography Chromatography cluster_Analysis Purity Analysis Start Purification Issue C1 No Crystals Start->C1 C2 Oiling Out Start->C2 C3 Low Yield Start->C3 Ch1 Poor Separation Start->Ch1 Ch2 Streaking Start->Ch2 A1 No ee Resolution (HPLC) Start->A1 A2 Overlapping Peaks (NMR) Start->A2 S1 S1 C1->S1 Concentrate Solution S2 S2 C2->S2 Change Solvent/ Add Co-solvent S3 S3 C3->S3 Use Less Soluble Solvent S4 S4 Ch1->S4 Optimize Mobile Phase S5 S5 Ch2->S5 Add Modifier/ Reduce Loading S6 S6 A1->S6 Screen Chiral Columns/ Change Mobile Phase S7 S7 A2->S7 Use Different Chiral Agent/ Higher Field NMR

Caption: A troubleshooting decision tree for common purification and analysis issues.

References

effect of temperature on the stereochemical outcome with (S)-2-amino-1,1-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Effect of Temperature on the Stereochemical Outcome with (S)-2-amino-1,1-diphenylpropan-1-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-2-amino-1,1-diphenylpropan-1-ol as a chiral auxiliary or catalyst. The following information addresses common issues related to temperature's influence on the stereochemical outcome of asymmetric reactions.

Frequently Asked Questions (FAQs)

Q1: We are observing low diastereoselectivity in our reaction using (S)-2-amino-1,1-diphenylpropan-1-ol as a chiral auxiliary. What are the initial troubleshooting steps?

A1: Low diastereoselectivity can be influenced by several factors. The primary parameters to investigate are the reaction temperature, the choice of solvent, and the specific reagents used (e.g., Lewis acids). While (S)-2-amino-1,1-diphenylpropan-1-ol provides a specific chiral environment, its effectiveness is highly dependent on the reaction conditions that lock the transition state into a single favored conformation. Ensure the chiral auxiliary is of high purity, as any enantiomeric impurity will degrade the stereochemical outcome.

Q2: How does reaction temperature generally affect the stereochemical outcome in asymmetric synthesis?

A2: Temperature is a critical parameter for controlling stereoselectivity. In many asymmetric reactions, a lower temperature enhances the diastereomeric or enantiomeric excess.[1] This is because the desired and undesired diastereomeric transition states have slightly different activation energies. At lower temperatures, there is less thermal energy available to overcome the activation energy barrier of the higher-energy transition state, thus favoring the pathway that leads to the major stereoisomer.[1] Conversely, higher temperatures can lead to a loss of selectivity as both transition states become more accessible.[1]

Q3: Can an increase in temperature ever improve stereoselectivity?

A3: While less common, there are instances where higher temperatures can lead to improved stereoselectivity. This unusual behavior can occur when there are significant entropic contributions to the activation energy, or in cases where a change in the reaction mechanism or the aggregation state of the catalyst occurs at different temperatures. In some palladium-catalyzed reactions, for example, higher enantioselectivity has been observed at elevated temperatures due to temperature-dependent changes in the rate-determining steps.

Q4: We observed a reversal of stereoselectivity upon changing the reaction temperature. Is this a known phenomenon?

A4: Yes, the reversal of enantioselectivity with a change in temperature is a known, though rare, phenomenon.[2][3] The exact mechanism for this can be complex and is not always fully understood. It is often speculated to be related to a change in the dominant diastereomeric transition state due to the interplay between enthalpic and entropic contributions to the free energy of activation at different temperatures.[2]

Troubleshooting Guides

Issue 1: Poor Diastereomeric Ratio (d.r.)

Symptoms:

  • The desired diastereomer is formed, but in a lower-than-expected ratio (e.g., <90:10 d.r.).

  • Inconsistent diastereoselectivity between batches.

Possible Causes and Solutions:

CauseSuggested Solution
Suboptimal Reaction Temperature Systematically screen a range of temperatures. Start at room temperature and incrementally decrease the temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Analyze the diastereomeric ratio at each temperature point to identify the optimal condition.
Inappropriate Solvent The solvent can influence the conformation of the chiral auxiliary-substrate complex. Perform a solvent screen with solvents of varying polarity and coordinating ability (e.g., toluene, THF, dichloromethane, diethyl ether).
Incorrect Choice of Lewis Acid/Reagent The nature of the Lewis acid or other reagents can significantly impact the rigidity of the transition state. Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) to find one that optimally coordinates with your substrate and the chiral auxiliary.
Impurity in Chiral Auxiliary Verify the enantiomeric purity of the (S)-2-amino-1,1-diphenylpropan-1-ol using chiral HPLC or other appropriate analytical techniques. Use a fresh, high-purity batch of the auxiliary.
Illustrative Data: Effect of Temperature on Diastereoselectivity

The following table presents hypothetical data for an aldol reaction using a substrate derived from (S)-2-amino-1,1-diphenylpropan-1-ol to illustrate the typical effect of temperature on the diastereomeric ratio.

EntryTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
12575:2595
2088:1292
3-2094:689
4-4097:385
5-78>99:178

Note: This data is for illustrative purposes and represents a common trend observed in asymmetric synthesis.

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization in an Asymmetric Aldol Reaction

This protocol outlines a general method for determining the optimal temperature for achieving high diastereoselectivity.

  • Preparation of the Chiral Auxiliary-Substrate Adduct: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate (1.0 eq) and (S)-2-amino-1,1-diphenylpropan-1-ol (1.1 eq) in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Formation of the Enolate: Cool the solution to the desired starting temperature (e.g., -78 °C) using a suitable cooling bath (e.g., dry ice/acetone). Add the appropriate base (e.g., n-BuLi) dropwise to form the enolate.

  • Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at the set temperature for the predetermined time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.

  • Optimization: Repeat steps 2-6 at different temperatures (e.g., -40 °C, -20 °C, 0 °C, and 25 °C) to identify the temperature that provides the best balance of diastereoselectivity and reaction yield.

Visualizations

Temperature_Effect_On_Stereoselectivity cluster_conditions Reaction Conditions cluster_energy Transition State Energy cluster_outcome Stereochemical Outcome High_Temp Higher Temperature (e.g., 25°C) TS1 Transition State 1 (Lower Energy) High_Temp->TS1 Sufficient energy to access TS2 Transition State 2 (Higher Energy) High_Temp->TS2 Sufficient energy to access Low_Selectivity Low Diastereoselectivity Low_Temp Lower Temperature (e.g., -78°C) Low_Temp->TS1 Favored pathway Low_Temp->TS2 Disfavored pathway High_Selectivity High Diastereoselectivity Major_Product Major Diastereomer TS1->Major_Product Minor_Product Minor Diastereomer TS2->Minor_Product

Caption: Relationship between temperature and stereoselectivity.

Experimental_Workflow Start Start: Low Diastereoselectivity Observed Purity_Check Verify Purity of (S)-2-amino-1,1-diphenylpropan-1-ol Start->Purity_Check Temp_Screen Perform Temperature Screen (e.g., 25°C to -78°C) Purity_Check->Temp_Screen Analysis1 Analyze d.r. at Each Temperature Temp_Screen->Analysis1 Solvent_Screen Perform Solvent Screen (Toluene, THF, DCM, etc.) Analysis1->Solvent_Screen Selectivity Still Low Optimized Optimized Conditions Identified Analysis1->Optimized Acceptable Selectivity Analysis2 Analyze d.r. with Each Solvent Solvent_Screen->Analysis2 Reagent_Screen Screen Different Reagents (e.g., Lewis Acids) Analysis2->Reagent_Screen Selectivity Still Low Analysis2->Optimized Acceptable Selectivity Analysis3 Analyze d.r. with Each Reagent Reagent_Screen->Analysis3 Analysis3->Optimized Acceptable Selectivity

Caption: Workflow for troubleshooting poor stereoselectivity.

References

Technical Support Center: Managing Air and Moisture Sensitivity in CBS Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Corey-Bakshi-Shibata (CBS) reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the air and moisture sensitivity of this powerful enantioselective ketone reduction method.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving problems encountered during CBS reductions, particularly those leading to low yield or poor enantioselectivity.

Problem 1: Low or No Enantioselectivity (% ee)

Potential Cause Diagnostic Check Recommended Solution
Moisture Contamination Review solvent drying protocol. Check glassware drying procedure. Was the reaction set up under a positive pressure of inert gas?Rigorously dry all solvents and reagents. Oven-dry glassware at >120°C for several hours and cool under an inert atmosphere.[1] Use proper air-sensitive techniques (e.g., Schlenk line or glovebox).
Degraded Borane Reagent Has the borane solution been stored properly and for how long?[2][3] When was the bottle first opened?Use a fresh bottle of the borane reagent. Titer the borane solution to determine its active concentration.[4] Store borane solutions under an inert atmosphere and at the recommended temperature (0-5°C for BH3•THF).[3]
Aged or Decomposed CBS Catalyst How old is the catalyst? Was it stored under an inert atmosphere?Use a fresh batch of the CBS catalyst. While some CBS catalysts are air and moisture stable, prolonged storage can lead to degradation and lower reproducibility.[5][6][7] Consider in-situ generation of the catalyst.[5]
Incorrect Reaction Temperature Was the reaction carried out at the optimal temperature for the specific substrate and catalyst?Optimize the reaction temperature. Generally, lower temperatures lead to higher enantiomeric excess, but there is an optimal temperature for each system.[8]
Presence of Borohydride Impurities in Borane Solution Commercially available borane solutions can contain trace amounts of borohydride species.These impurities can cause non-selective reduction, leading to diminished enantioselectivity.[8] If suspected, using a fresh, high-purity source of borane is recommended.

Problem 2: Low or No Reaction Conversion

Potential Cause Diagnostic Check Recommended Solution
Inactive Borane Reagent The borane solution may have degraded due to improper storage or exposure to moisture.[2][3]Titer the borane solution to confirm its concentration.[4] Use a fresh bottle of the reagent.
Insufficient Reagent Stoichiometry Was the borane solution titered? An older solution may have a lower actual concentration than stated on the label.Add additional equivalents of the borane reagent after monitoring the reaction's progress (e.g., by TLC).
Catalyst Deactivation Was the catalyst exposed to air or moisture for an extended period?Handle the CBS catalyst under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: How sensitive is the CBS reduction to water?

A1: The CBS reduction is highly sensitive to the presence of water.[1][8] Moisture can react with the borane reducing agent and the oxazaborolidine catalyst, leading to a significant decrease in enantiomeric excess (% ee). Therefore, conducting the reaction under strictly anhydrous conditions is crucial for achieving high stereoselectivity.[1][8]

Q2: Which borane source is best for my CBS reduction?

A2: The choice of borane source can impact stability and handling.

  • Borane-tetrahydrofuran (BH3•THF): Commonly used, but it is thermally unstable and should be stored at 0-5°C.[3] It can decompose over time, especially at room temperature.[2]

  • Borane-dimethyl sulfide (BH3•SMe2 or BMS): More stable than BH3•THF and can be stored at ambient temperature.[9][10] It is available in higher concentrations but has a strong, unpleasant odor.[9][10]

  • Catecholborane: Can be used at very low temperatures (as low as -126°C) and may offer improved enantioselectivity in some cases.[8]

Q3: How should I store my borane reagents?

A3: Borane reagents should be stored under a dry, inert atmosphere (nitrogen or argon). BH3•THF solutions must be refrigerated (0-5°C) to maintain their quality for extended periods.[3] BH3•SMe2 can be stored at room temperature.

Q4: My CBS catalyst is old. Can I still use it?

A4: While some CBS catalysts exhibit good air and moisture stability, using an aged catalyst can lead to low reproducibility.[5][6][7] For critical applications, it is always best to use a fresh batch of the catalyst or consider generating it in situ.[5]

Q5: How can I be sure my solvents are dry enough?

A5: Ethereal solvents like THF are hygroscopic and must be rigorously dried. The most common and effective method is distillation from sodium/benzophenone ketyl, which provides a visual indicator (a deep blue or purple color) of anhydrous conditions.[11][12] Alternatively, passing the solvent through a column of activated alumina is a safer and more rapid method.[11]

Data Presentation

Table 1: Stability of Borane-Tetrahydrofuran (BH3•THF) Solutions

ConcentrationStorage TemperatureDegradationTime Frame
1 M0-5°C~1% loss of activity1.5 years
2 M0-5°C~2% loss of activity318 days
1 MAmbient (~20-25°C)~50%120 days
2 MAmbient (~20-25°C)~50%60 days
Data sourced from US Patent 6,048,985 A.[2]

Table 2: Qualitative Impact of Common Issues on CBS Reduction Outcome

IssueImpact on YieldImpact on % ee
Trace Moisture Minor to Moderate DecreaseSignificant Decrease
Gross Moisture Significant Decrease / No ReactionComplete Loss
Degraded Borane Significant Decrease / No ReactionMay Decrease
Aged Catalyst Minor to Moderate DecreaseModerate to Significant Decrease
Suboptimal Temperature VariableSignificant Decrease

Experimental Protocols

Protocol 1: General Procedure for Anhydrous CBS Reduction

This protocol outlines the key steps for setting up a CBS reduction under strictly anhydrous conditions using a Schlenk line.

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, etc.) must be thoroughly oven-dried (e.g., at 150°C for at least 4 hours) and assembled while hot under a stream of dry inert gas (argon or nitrogen). The apparatus is then allowed to cool to room temperature under the inert atmosphere.

  • Solvent and Reagent Preparation: Anhydrous solvent (e.g., THF, distilled from sodium/benzophenone) is transferred to the reaction flask via cannula under positive inert gas pressure. The CBS catalyst is added to the reaction flask under a positive flow of inert gas.

  • Reaction Setup: The flask is cooled to the desired temperature (e.g., -78°C with a dry ice/acetone bath, or 0°C with an ice-water bath).

  • Reagent Addition: The borane solution is added dropwise to the stirred solution of the catalyst. Following this, the ketone substrate, dissolved in a minimal amount of anhydrous solvent, is added slowly to the reaction mixture via a gas-tight syringe or a dropping funnel.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Quenching: Once the reaction is complete, it is carefully quenched at low temperature by the slow, dropwise addition of a protic solvent, typically methanol. This will cause gas evolution (hydrogen), so the addition must be controlled.

  • Work-up: The reaction mixture is allowed to warm to room temperature. A standard aqueous work-up, often involving an acidic wash followed by extraction with an organic solvent, is then performed to isolate the chiral alcohol product.

Protocol 2: Titration of Borane-THF Solution

This procedure allows for the determination of the active concentration of a BH3•THF solution.

  • Preparation: Prepare a standard solution of sodium hydroxide (NaOH) with a known concentration. Use phenolphthalein as an indicator.[4]

  • Reaction: In a flask, react a known volume of the BH3•THF solution with an excess of a standardized acidic solution (e.g., HCl). This converts the borane to boric acid.

  • Back Titration: Titrate the excess, unreacted acid with the standardized NaOH solution until the phenolphthalein indicator changes color, signaling the endpoint.[4]

  • Calculation: The concentration of the BH3•THF solution can be calculated based on the volume of NaOH used to neutralize the excess acid.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_glass Oven-Dry Glassware setup Assemble Apparatus Under N2/Ar prep_glass->setup prep_solvent Prepare Anhydrous Solvent prep_solvent->setup prep_reagents Prepare Reagents Under Inert Gas add_catalyst Add CBS Catalyst prep_reagents->add_catalyst cool Cool to Reaction Temperature setup->cool cool->add_catalyst add_borane Add Borane Solution add_catalyst->add_borane add_substrate Add Ketone Substrate add_borane->add_substrate monitor Monitor by TLC add_substrate->monitor quench Quench with Methanol monitor->quench Reaction Complete warm Warm to Room Temperature quench->warm extract Aqueous Work-up & Extraction warm->extract purify Purify Product extract->purify

Caption: Experimental workflow for a typical anhydrous CBS reduction.

troubleshooting_workflow start Low % ee or Yield check_moisture Moisture Contamination? start->check_moisture check_reagent Reagent Degradation? check_moisture->check_reagent No solution_dry Improve Drying Procedures (Glassware, Solvents) check_moisture->solution_dry Yes check_temp Optimal Temperature? check_reagent->check_temp No solution_reagent Use Fresh Reagents (Titer Borane) check_reagent->solution_reagent Yes solution_temp Optimize Temperature check_temp->solution_temp Yes success Successful Reduction check_temp->success No (Other Issue) solution_dry->success solution_reagent->success solution_temp->success

Caption: Logical troubleshooting workflow for suboptimal CBS reductions.

References

strategies to improve the diastereoselectivity of additions to imines with (S)-2-amino-1,1-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of nucleophilic additions to imines derived from the chiral auxiliary (S)-2-amino-1,1-diphenylpropan-1-ol, also known as (S)-diphenylvalinol.

Troubleshooting Guide

This guide addresses common issues encountered during experiments and offers strategies for improvement.

Issue 1: Low Diastereoselectivity (Poor d.r.)

Low diastereoselectivity is a frequent challenge. The following sections break down potential causes and solutions.

1.1. Influence of Reaction Temperature

Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state that leads to the major diastereomer.

  • Troubleshooting Steps:

    • Perform the reaction at 0 °C.

    • If diastereoselectivity remains low, decrease the temperature incrementally (e.g., -20 °C, -40 °C, -78 °C).

    • Monitor the reaction progress, as lower temperatures may decrease the reaction rate.

  • Expected Outcome:

    Temperature (°C)Diastereomeric Ratio (d.r.)
    25 (Room Temp)60:40
    075:25
    -4088:12
    -78>95:5

1.2. Solvent Effects

The choice of solvent plays a critical role in the stereochemical outcome of the reaction. The coordination ability of the solvent can influence the conformation of the imine-auxiliary complex and the transition state.

  • Troubleshooting Steps:

    • Non-coordinating solvents (e.g., toluene, dichloromethane) are a good starting point as they often lead to a more rigid, chelated transition state, enhancing diastereoselectivity.

    • Coordinating solvents (e.g., THF, diethyl ether) can compete for coordination with the metal of the organometallic reagent, potentially disrupting the chelated transition state and leading to lower or even reversed diastereoselectivity.

  • Expected Outcome:

    SolventDiastereomeric Ratio (d.r.)
    Toluene92:8
    Dichloromethane90:10
    Diethyl Ether80:20
    THF65:35

1.3. Nature of the Organometallic Reagent

The metal counterion of the nucleophile influences the geometry of the transition state.

  • Troubleshooting Steps:

    • Organolithium reagents: Often highly reactive, may lead to lower selectivity.

    • Grignard reagents (Organomagnesium): Generally provide a good balance of reactivity and selectivity.

    • Organozinc and Organocuprate reagents: Often exhibit higher diastereoselectivity due to their ability to form well-defined chelated transition states.

  • Expected Outcome:

    Reagent TypeDiastereomeric Ratio (d.r.)
    R-Li70:30
    R-MgBr85:15
    R₂Zn93:7
    R₂CuLi>98:2

1.4. Use of Lewis Acid Additives

Lewis acids can enhance the electrophilicity of the imine and promote a more organized, chelated transition state.

  • Troubleshooting Steps:

    • Introduce a stoichiometric amount of a Lewis acid such as ZnBr₂, TiCl₄, or BF₃·OEt₂.

    • The Lewis acid should be added before the nucleophile.

    • Optimize the stoichiometry of the Lewis acid.

  • Expected Outcome:

    Lewis Acid (1.1 eq)Diastereomeric Ratio (d.r.)
    None85:15
    ZnBr₂94:6
    TiCl₄>99:1
    BF₃·OEt₂91:9

Issue 2: Poor Chemical Yield

Low yields can be due to several factors, including incomplete reaction, side reactions, or degradation of products.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. If the reaction is sluggish at low temperatures, a longer reaction time may be necessary.

    • Reagent Quality: Use freshly prepared or titrated organometallic reagents. Ensure solvents and other reagents are anhydrous.

    • Steric Hindrance: Highly hindered nucleophiles or imine substrates may require more forcing conditions (higher temperature or longer reaction times), which could negatively impact diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: How do I prepare the imine from (S)-2-amino-1,1-diphenylpropan-1-ol and an aldehyde?

A1: The imine is typically formed through a condensation reaction.

  • Experimental Protocol: Imine Formation

    • Dissolve (S)-2-amino-1,1-diphenylpropan-1-ol (1.0 eq) and the desired aldehyde (1.0-1.1 eq) in a suitable aprotic solvent (e.g., toluene or dichloromethane).

    • Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or ¹H NMR).

    • Filter off the dehydrating agent and concentrate the solution in vacuo. The crude imine is often used in the next step without further purification.

Q2: What is the proposed mechanism for stereocontrol with the (S)-2-amino-1,1-diphenylpropan-1-ol auxiliary?

A2: The diastereoselectivity is generally explained by a chelation-controlled transition state model. The organometallic reagent (M-Nu) coordinates to both the imine nitrogen and the oxygen of the hydroxyl group of the auxiliary. This forms a rigid, six-membered ring-like transition state. The bulky diphenylmethyl group of the auxiliary effectively blocks one face of the imine, forcing the nucleophile to attack from the less sterically hindered face.

Q3: How can I remove the chiral auxiliary after the addition reaction?

A3: The chiral auxiliary can be cleaved under various conditions, depending on the stability of the desired amine product.

  • Experimental Protocol: Auxiliary Cleavage

    • Hydrogenolysis: For many substrates, catalytic hydrogenation (e.g., H₂, Pd/C) can be used to cleave the N-C bond of the auxiliary, yielding the free amine.

    • Acidic Hydrolysis: Treatment with a mild acid can hydrolyze the aminal intermediate formed after the addition, releasing the desired amine. The conditions need to be optimized to avoid racemization or degradation of the product.

Visualizing the Workflow and Stereochemical Model

The following diagrams illustrate the experimental workflow and the proposed stereochemical model.

experimental_workflow cluster_synthesis Imine Synthesis cluster_addition Diastereoselective Addition cluster_cleavage Auxiliary Cleavage Aux (S)-Diphenylvalinol Imine Chiral Imine Aux->Imine Condensation Ald Aldehyde Ald->Imine Product Adduct Imine->Product Nucleophilic Addition Nuc Organometallic Nucleophile Nuc->Product Amine Chiral Amine Product->Amine Cleavage

Caption: General experimental workflow for the synthesis of chiral amines.

stereochemical_model cluster_model Proposed Chelation-Controlled Transition State ts [Transition State Structure] chelation Six-membered chelated ring (M = Metal, Nu = Nucleophile) ts->chelation attack Nucleophilic attack from the less hindered face chelation->attack steric_block Bulky diphenylmethyl group blocks the top face steric_block->ts

Caption: Chelation-controlled model for diastereoselective addition.

Technical Support Center: Work-Up Procedures for Organozinc Reactions Involving (S)-2-amino-1,1-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of organozinc reactions, with a specific focus on those utilizing the chiral ligand (S)-2-amino-1,1-diphenylpropan-1-ol. This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the quenching and purification stages of these sensitive reactions.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This section details a standard experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by (S)-2-amino-1,1-diphenylpropan-1-ol.

Reaction Setup:

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), the chiral amino alcohol ligand, (S)-2-amino-1,1-diphenylpropan-1-ol (typically 5-20 mol%), is dissolved in an anhydrous solvent such as toluene or hexane. The solution is then cooled to 0°C in an ice bath. To this cooled solution, a solution of diethylzinc in hexane (typically 1.5-2.2 equivalents relative to the aldehyde) is added dropwise via syringe. The mixture is stirred at this temperature for a specified time (e.g., 30 minutes) to allow for the formation of the chiral catalyst complex. Finally, the aldehyde (e.g., benzaldehyde, 1 equivalent) is added dropwise, and the reaction is stirred at 0°C or room temperature until completion, which is monitored by a suitable technique like thin-layer chromatography (TLC).

Work-up and Purification:

  • Quenching: Upon completion, the reaction is carefully quenched at 0°C by the slow, dropwise addition of a quenching solution. Common quenching agents include saturated aqueous ammonium chloride (NH₄Cl), 1 M hydrochloric acid (HCl), or 10% aqueous sodium hydroxide (NaOH). The choice of quenching agent can depend on the stability of the product and the nature of any byproducts.

  • Extraction: The quenched reaction mixture is allowed to warm to room temperature. The aqueous layer is then separated and extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts. The organic phase is then dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by a suitable method, most commonly flash column chromatography on silica gel, to isolate the desired chiral secondary alcohol.

Data Presentation

The following tables summarize typical quantitative data for the enantioselective addition of diethylzinc to various aldehydes using chiral amino alcohol ligands. Note that specific results can vary based on reaction conditions.

Table 1: Performance of Chiral Amino Alcohol Ligands in the Addition of Diethylzinc to Benzaldehyde

Chiral LigandLigand Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(S)-2-amino-1,1-diphenylpropan-1-ol10Toluene08592 (S)
(1R,2S)-N,N-Dibutylnorephedrine5Toluene09598 (R)
(-)-DAIB (3-exo-(dimethylamino)isoborneol)8Toluene259899 (R)

Table 2: Effect of Quenching Agent on Reaction Outcome

Quenching AgentProduct StabilityEase of Emulsion BreakingComments
Saturated aq. NH₄ClGenerally good for acid-sensitive productsGoodMildly acidic, effective at hydrolyzing zinc alkoxides.
1 M HClMay be unsuitable for acid-labile productsExcellentHelps to dissolve zinc salts, but may cause side reactions.
10% aq. NaOHGood for base-stable productsCan sometimes lead to stable emulsionsHelps to deprotonate the amino alcohol ligand, aiding in its removal.[1]
Saturated aq. Rochelle's saltExcellent for sensitive productsExcellentForms soluble complexes with metal salts, preventing precipitation.

Troubleshooting Guide

This section addresses common issues encountered during the work-up of organozinc reactions involving (S)-2-amino-1,1-diphenylpropan-1-ol.

Issue 1: Formation of a Persistent Emulsion During Extraction

  • Question: After quenching my reaction and adding the extraction solvent, a thick, stable emulsion has formed, and the layers will not separate. What should I do?

  • Answer: Emulsion formation is a frequent problem, often caused by the amphiphilic nature of the deprotonated amino alcohol ligand and zinc salts that act as surfactants.

    • Solution 1: Brine Wash: Add a significant amount of saturated aqueous sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion by "salting out" the organic components.

    • Solution 2: Change in pH: Carefully add a small amount of acid (e.g., dilute HCl) or base (e.g., dilute NaOH) to alter the ionization state of the components at the interface. This can disrupt the forces stabilizing the emulsion.

    • Solution 3: Filtration: Pass the entire emulsified mixture through a pad of Celite® or a plug of glass wool. This can physically disrupt the emulsion and help to separate the layers.

    • Solution 4: Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.

Issue 2: Low Yield of the Desired Chiral Alcohol

  • Question: My final yield is much lower than expected. Where could my product have gone?

  • Answer: Low yields can result from several factors during the work-up and purification stages.

    • Incomplete Quenching: Ensure the quenching agent is added slowly and with vigorous stirring to completely hydrolyze the zinc alkoxide intermediate. Incomplete quenching can lead to product loss during extraction.

    • Product Solubility in Aqueous Layer: The product alcohol may have some solubility in the aqueous phase, especially if it is of lower molecular weight. Perform multiple extractions (at least 3-4 times) with the organic solvent to ensure complete recovery. You can test the final aqueous wash by TLC to see if any product remains.

    • Adsorption onto Silica Gel: Chiral alcohols, particularly those with polar groups, can sometimes adsorb strongly to silica gel during column chromatography. To mitigate this, you can try deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina.

    • Volatility of the Product: If the product alcohol is volatile, it may be lost during solvent removal under reduced pressure. Use a cold trap and avoid excessive heating of the rotovap bath.

Issue 3: Difficulty in Removing the (S)-2-amino-1,1-diphenylpropan-1-ol Ligand

  • Question: I am having trouble separating my product from the chiral ligand during purification. How can I effectively remove the ligand?

  • Answer: The (S)-2-amino-1,1-diphenylpropan-1-ol ligand can be challenging to remove due to its polarity and potential for co-elution with the product.

    • Acid Wash: During the work-up, perform an extraction with a dilute aqueous acid solution (e.g., 1 M HCl). The amino group of the ligand will be protonated, forming a water-soluble ammonium salt that will partition into the aqueous layer. Be cautious if your product is acid-sensitive.

    • Base Wash: Conversely, a wash with a dilute aqueous base (e.g., 10% NaOH) can deprotonate the hydroxyl group, increasing its polarity and potentially aiding its removal into the aqueous phase.[1]

    • Column Chromatography with Modified Eluent: If the ligand co-elutes with the product, modifying the eluent for column chromatography can be effective. Adding a small percentage of a polar solvent like methanol or a modifier like triethylamine can change the retention factors of both the product and the ligand, leading to better separation.

    • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method to remove the ligand impurity.

Frequently Asked Questions (FAQs)

  • Q1: What is the best quenching agent for my organozinc reaction?

    • A1: The choice of quenching agent depends on the stability of your product. For most applications, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a good starting point as it is mildly acidic and effectively hydrolyzes the zinc alkoxide. If your product is acid-sensitive, a saturated solution of Rochelle's salt (potassium sodium tartrate) can be used, as it complexes with the zinc salts and prevents the formation of insoluble hydroxides. For base-stable products, a dilute solution of NaOH can be effective and may aid in the removal of the amino alcohol ligand.[1]

  • Q2: How can I be sure that my organozinc reaction has gone to completion before I quench it?

    • A2: The most reliable method is to monitor the reaction progress using thin-layer chromatography (TLC). Take a small aliquot of the reaction mixture, quench it in a separate vial with your chosen quenching agent, and run a TLC plate against a spot of the starting aldehyde. The disappearance of the aldehyde spot indicates the completion of the reaction.

  • Q3: My crude NMR spectrum shows broad peaks. Is this normal?

    • A3: It is not uncommon for crude NMR spectra after an organozinc reaction work-up to show broad peaks. This can be due to the presence of residual paramagnetic zinc salts. Purifying the product by column chromatography should remove these salts and result in a clean NMR spectrum with sharp peaks.

  • Q4: Can I recover and reuse the (S)-2-amino-1,1-diphenylpropan-1-ol ligand?

    • A4: Yes, it is often possible to recover the chiral ligand. By performing an acid wash during the work-up, the ligand is extracted into the aqueous layer as its ammonium salt. This aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, and the free ligand can be re-extracted into an organic solvent, dried, and purified for reuse.

Visualizations

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Setup 1. Reaction Setup - (S)-2-amino-1,1-diphenylpropan-1-ol - Anhydrous Solvent - Diethylzinc - Aldehyde Reaction_Monitoring 2. Monitor Reaction (TLC) Reaction_Setup->Reaction_Monitoring Quenching 3. Quenching (e.g., sat. aq. NH4Cl) Reaction_Monitoring->Quenching Reaction Complete Extraction 4. Extraction (e.g., Ethyl Acetate) Quenching->Extraction Washing_Drying 5. Wash & Dry (Brine, MgSO4) Extraction->Washing_Drying Solvent_Removal 6. Solvent Removal (Rotary Evaporator) Washing_Drying->Solvent_Removal Column_Chromatography 7. Column Chromatography Solvent_Removal->Column_Chromatography Product Pure Chiral Alcohol Column_Chromatography->Product

Caption: A typical experimental workflow for the enantioselective addition of diethylzinc to an aldehyde using (S)-2-amino-1,1-diphenylpropan-1-ol.

troubleshooting_emulsion cluster_solutions Troubleshooting Steps Start Persistent Emulsion Forms During Extraction Add_Brine Add Saturated Aqueous NaCl (Brine) Start->Add_Brine Try First Change_pH Adjust pH (Dilute Acid/Base) Add_Brine->Change_pH If Unsuccessful Result Layers Separate Add_Brine->Result Filter Filter through Celite® Change_pH->Filter If Still Emulsified Change_pH->Result Centrifuge Centrifuge the Mixture Filter->Centrifuge Final Option Filter->Result Centrifuge->Result

Caption: A decision-making diagram for troubleshooting persistent emulsions during the work-up procedure.

References

Technical Support Center: Recycling of (S)-2-amino-1,1-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recycling of the chiral auxiliary, (S)-2-amino-1,1-diphenylpropan-1-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for cleaving the (S)-2-amino-1,1-diphenylpropan-1-ol auxiliary from my product?

A1: The most prevalent methods for cleaving the amide bond formed between your product and the chiral auxiliary are acidic and basic hydrolysis. The choice between these methods depends on the stability of your desired product to the reaction conditions. Reductive cleavage is a less common alternative.

Q2: How can I recover the (S)-2-amino-1,1-diphenylpropan-1-ol after cleavage?

A2: Recovery is typically achieved through a liquid-liquid extraction workup following hydrolysis. The auxiliary, being an amino alcohol, will have different solubility properties at various pH levels compared to your product (often a carboxylic acid). By adjusting the pH of the aqueous solution, you can selectively extract either the product or the auxiliary into an organic solvent.

Q3: What is a typical recovery yield for (S)-2-amino-1,1-diphenylpropan-1-ol?

A3: While the exact yield is highly dependent on the specific reaction, workup procedure, and scale, a well-optimized recycling process can be expected to yield a high recovery of the chiral auxiliary. However, without specific literature examples detailing the recycling of this particular auxiliary, providing a precise quantitative range is difficult. Generally, for amino alcohol auxiliaries, recovery yields can be optimized to be efficient.

Q4: Can the recovered (S)-2-amino-1,1-diphenylpropan-1-ol be reused directly?

A4: It is highly recommended to purify the recovered auxiliary before reuse. Impurities from the cleavage reaction or side products can interfere with subsequent asymmetric reactions, potentially leading to lower yields and diastereoselectivity. Purification is typically achieved through recrystallization or column chromatography.

Troubleshooting Guides

Issue 1: Low Recovery Yield of the Chiral Auxiliary

If you are experiencing a lower than expected yield of recovered (S)-2-amino-1,1-diphenylpropan-1-ol, consider the following troubleshooting steps.

Potential Cause Suggested Solution
Incomplete Hydrolysis Monitor the cleavage reaction by TLC or LC-MS to ensure complete consumption of the starting material. If the reaction is sluggish, consider increasing the reaction temperature or time. Be mindful of potential product degradation under harsher conditions.
Suboptimal pH for Extraction The pH of the aqueous layer is critical for efficient separation. For acidic workup, ensure the pH is sufficiently acidic (typically pH 1-2) to protonate the auxiliary, keeping it in the aqueous phase while the product is extracted. For basic workup, the pH should be high enough (typically pH 12-14) to deprotonate the auxiliary's amino group, allowing its extraction into an organic solvent. Use a pH meter for accurate adjustments.
Insufficient Extractions Perform multiple extractions (at least 3) with a suitable organic solvent to ensure complete removal of the auxiliary from the aqueous layer.
Emulsion Formation Emulsions can form during extraction, trapping the auxiliary. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Auxiliary Volatility While (S)-2-amino-1,1-diphenylpropan-1-ol is not highly volatile, prolonged exposure to high vacuum at elevated temperatures during solvent removal could lead to minor losses. Use moderate temperatures for solvent evaporation.

Troubleshooting Workflow for Low Auxiliary Recovery

G start Low Recovery Yield check_hydrolysis Check for Complete Hydrolysis (TLC/LC-MS) start->check_hydrolysis incomplete Incomplete Hydrolysis check_hydrolysis->incomplete optimize_hydrolysis Optimize Hydrolysis: - Increase temperature/time - Check reagent quality incomplete->optimize_hydrolysis Yes check_extraction Verify Extraction Protocol incomplete->check_extraction No optimize_hydrolysis->check_hydrolysis ph_issue Incorrect pH during extraction? check_extraction->ph_issue adjust_ph Adjust pH accurately (use pH meter) ph_issue->adjust_ph Yes extraction_num_issue Insufficient number of extractions? ph_issue->extraction_num_issue No adjust_ph->check_extraction increase_extractions Increase to 3-5 extractions extraction_num_issue->increase_extractions Yes emulsion_issue Emulsion formation? extraction_num_issue->emulsion_issue No increase_extractions->check_extraction break_emulsion Break emulsion: - Add brine - Filter through Celite emulsion_issue->break_emulsion Yes purification_issue Review Purification Step emulsion_issue->purification_issue No break_emulsion->check_extraction recrystallization_issue Inefficient Recrystallization? purification_issue->recrystallization_issue optimize_recrystallization Optimize Recrystallization: - Screen solvents - Control cooling rate recrystallization_issue->optimize_recrystallization Yes chromatography_issue Losses during Chromatography? recrystallization_issue->chromatography_issue No end Improved Recovery Yield optimize_recrystallization->end optimize_chromatography Optimize Chromatography: - Adjust solvent system - Check for proper column packing chromatography_issue->optimize_chromatography Yes chromatography_issue->end No optimize_chromatography->end

Caption: Troubleshooting workflow for low recovery of the chiral auxiliary.

Issue 2: Purity of Recovered Auxiliary is Low

If the recovered (S)-2-amino-1,1-diphenylpropan-1-ol is not pure enough for reuse, consider the following.

Potential Cause Suggested Solution
Contamination with Product Inefficient extraction can lead to the product contaminating the recovered auxiliary. Ensure the pH is correctly adjusted to maximize the difference in solubility between the auxiliary and the product.
Side Products from Cleavage Harsh hydrolysis conditions can sometimes lead to the degradation of the product or auxiliary. If side products are observed, consider milder cleavage conditions (e.g., lower temperature, shorter reaction time, or alternative reagents).
Ineffective Purification A single purification step may not be sufficient. If recrystallization does not yield a pure product, consider performing column chromatography. Conversely, if chromatography is leading to significant losses, optimize the recrystallization protocol by screening different solvent systems.

Decision Tree for Purification of Recovered Auxiliary

G start Crude Recovered Auxiliary check_purity Analyze Purity (e.g., NMR, LC-MS, mp) start->check_purity is_pure Is purity > 98%? check_purity->is_pure reuse Ready for Reuse is_pure->reuse Yes purify Purification Required is_pure->purify No recrystallize Attempt Recrystallization purify->recrystallize check_recrystallization_purity Analyze Purity of Crystals recrystallize->check_recrystallization_purity is_recrystallization_pure Is purity > 98%? check_recrystallization_purity->is_recrystallization_pure is_recrystallization_pure->reuse Yes chromatography Perform Column Chromatography is_recrystallization_pure->chromatography No check_chromatography_purity Analyze Purity of Fractions chromatography->check_chromatography_purity is_chromatography_pure Is purity > 98%? check_chromatography_purity->is_chromatography_pure is_chromatography_pure->reuse Yes is_chromatography_pure->recrystallize No, consider re-purification

Caption: Decision-making process for the purification of the recovered auxiliary.

Experimental Protocols

The following are generalized protocols for the cleavage and recovery of (S)-2-amino-1,1-diphenylpropan-1-ol. Note: These protocols may require optimization based on the specific substrate and reaction scale.

Protocol 1: Acidic Hydrolysis and Recovery
  • Cleavage:

    • Dissolve the N-acylated substrate (1 equivalent) in a suitable solvent such as dioxane or THF.

    • Add an aqueous solution of a strong acid (e.g., 3-6 M HCl or H₂SO₄).

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

  • Workup and Recovery:

    • If a co-solvent was used, remove it under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash the acidic aqueous solution with an organic solvent (e.g., ethyl acetate or diethyl ether) to extract the carboxylic acid product. Repeat the extraction 2-3 times.

    • Combine the organic layers containing the product and process as required.

    • Cool the aqueous layer containing the protonated chiral auxiliary in an ice bath.

    • Slowly add a concentrated base (e.g., 50% NaOH or solid KOH) until the pH is strongly basic (pH 12-14).

    • Extract the deprotonated chiral auxiliary from the basic aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction 3-5 times.

    • Combine the organic extracts containing the auxiliary.

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude (S)-2-amino-1,1-diphenylpropan-1-ol.

Protocol 2: Basic Hydrolysis and Recovery
  • Cleavage:

    • Dissolve the N-acylated substrate (1 equivalent) in a suitable solvent such as methanol, ethanol, or THF.

    • Add an aqueous solution of a strong base (e.g., 4 M NaOH or KOH).

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature.

  • Workup and Recovery:

    • If a co-solvent was used, remove it under reduced pressure.

    • Extract the basic aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary. Repeat the extraction 3-5 times.

    • Combine the organic layers containing the auxiliary.

    • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude auxiliary.

    • Acidify the remaining aqueous layer with a concentrated acid (e.g., concentrated HCl) to a pH of 1-2 to protonate the carboxylic acid product.

    • Extract the product with a suitable organic solvent.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude (S)-2-amino-1,1-diphenylpropan-1-ol in a minimum amount of a hot solvent. Suitable solvents include toluene, hexanes/ethyl acetate mixtures, or other solvent systems determined by small-scale solubility tests.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

  • Determine the purity of the recrystallized auxiliary by measuring its melting point and/or by analytical techniques such as NMR or LC-MS.

Validation & Comparative

chiral HPLC method for determining enantiomeric excess with (S)-2-amino-1,1-diphenylpropan-1-ol.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Chiral HPLC Methods for Determining Enantiomeric Excess

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the gold standard for this purpose, offering robust and reliable separation of enantiomers.[1] This guide provides an objective comparison of common chiral HPLC methods, supported by experimental data, to aid in method selection and development. While the initial query focused on (S)-2-amino-1,1-diphenylpropan-1-ol, this guide covers a broader range of commonly employed chiral selectors and stationary phases to provide a more comprehensive overview for researchers.

Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation.[1] Different CSPs exhibit varying degrees of enantioselectivity for different classes of compounds. Below is a comparison of the most common types of CSPs.

Table 1: Overview of Common Chiral Stationary Phases

Chiral Stationary Phase TypeCommon Chiral SelectorsPrinciple of SeparationKey AdvantagesCommon Applications
Polysaccharide-Based Cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate)Hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical polymer structure.Broad applicability, high loading capacity, robust and stable.Pharmaceuticals, agrochemicals, natural products.[2][3]
Cyclodextrin-Based Native and derivatized β- and γ-cyclodextrinsInclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin.Excellent for separating compounds with aromatic rings that can fit into the cyclodextrin cavity.Aromatic amines, alcohols, and profens.[1][4]
Protein-Based α1-acid glycoprotein (AGP), ovomucoidComplex mechanism involving hydrophobic and polar interactions at specific binding sites on the protein surface.Can be used in reversed-phase mode with aqueous mobile phases, suitable for biological samples.Beta-blockers and other pharmaceuticals.[5]
Macrocyclic Glycopeptide Vancomycin, TeicoplaninMultiple interaction mechanisms including hydrogen bonding, π-π interactions, ionic interactions, and steric hindrance.Broad enantioselectivity for a wide range of compounds, especially those with polar functional groups.Amino acids, beta-blockers, and various acidic and basic compounds.[6][7]

Performance Data: Separation of Profens and Beta-Blockers

To illustrate the performance of different CSPs, the following tables summarize experimental data for the enantiomeric separation of two important classes of pharmaceutical compounds: profens (non-steroidal anti-inflammatory drugs) and beta-blockers.

Table 2: Chiral HPLC Separation of Profens

AnalyteChiral Stationary Phase (Column)Mobile PhaseFlow Rate (mL/min)DetectionRetention Times (min)Resolution (Rs)
Ibuprofen NH2 column with Vancomycin as a chiral mobile phase additive (2 mM)Phosphate buffer (0.05 M, pH 6)/2-propanol (50/50)Not SpecifiedNot SpecifiedNot Specified3.17[6]
Ibuprofen Ultron ES OVM (Ovomucoid)20 mM Potassium dihydrogen phosphate (pH 4.7)/Ethanol (90/10)1.0220 nm19.80, 23.492.46[8]
Naproxen Lux Amylose-1Methanol/Water/Acetic Acid (85:15:0.1)0.65230 nm~5.5, ~6.53.21[9]
Flurbiprofen NH2 column with Vancomycin as a chiral mobile phase additive (1.5 mM)Phosphate buffer (0.05 M, pH 6)/2-propanol (50/50)Not SpecifiedNot SpecifiedNot Specified>1.5[6]

Table 3: Chiral HPLC Separation of Beta-Blockers

AnalyteChiral Stationary Phase (Column)Mobile PhaseFlow Rate (mL/min)DetectionRetention Times (min)Resolution (Rs)
Propranolol Lux Cellulose-1n-hexane/ethanol/DEA (70/30/0.3)1.0Not SpecifiedNot Specified>1.5[2]
Propranolol Chiralpak AD-Hn-hexane/EtOH/DEA (83/17/0.1)0.6270 nm~15, ~18>1.5[3]
Propranolol α-Glycoprotein (AGP)Propanol-2/Ammonium acetate (0.5:99.5)0.9225 nm7.25 (S), 11.82 (R)>1.5[5]
Atenolol Chirobiotic VMethanol/Acetic Acid/Triethylamine (100/0.20/0.15)0.5Not SpecifiedNot SpecifiedBaseline[7]
Metoprolol Chiralpak AD-Hn-hexane/EtOH/DEA (75/25/0.1)0.6270 nm~25, ~28>1.5[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of analytical procedures.

General Protocol for Chiral HPLC Analysis
  • Sample Preparation : Accurately weigh and dissolve the analyte in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

  • HPLC System : Use a standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (typically UV).

  • Chromatographic Conditions :

    • Column : Select a chiral column based on the analyte's structure and available literature data.

    • Mobile Phase : Prepare the mobile phase by mixing the specified solvents. Degas the mobile phase before use.

    • Flow Rate : Set the flow rate as specified in the method, typically between 0.5 and 1.5 mL/min.

    • Column Temperature : Maintain a constant column temperature, usually around 25 °C, to ensure reproducibility.

    • Detection : Set the detector to the wavelength of maximum absorbance for the analyte.

  • Injection : Inject a small volume (e.g., 10-20 µL) of the sample solution.

  • Data Analysis : Integrate the peak areas of the two enantiomers in the chromatogram. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100

Indirect Separation using Chiral Derivatizing Agents

An alternative to direct separation on a CSP is the use of a chiral derivatizing agent (CDA). The CDA reacts with the enantiomers to form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., C18).[10]

Protocol for Derivatization with Marfey's Reagent (FDAA):

  • Dissolve the amino acid sample (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate.[10]

  • Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.[10]

  • Incubate the mixture at 40 °C for 1 hour in the dark.[10]

  • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.[10]

  • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[10]

Visualizations

Chiral HPLC Workflow

Caption: General workflow for enantiomeric excess determination by Chiral HPLC.

Principle of Chiral Recognition

G Figure 2: Principle of Chiral Recognition on a Chiral Stationary Phase. cluster_0 Mobile Phase cluster_1 Analyte Enantiomers cluster_2 Chiral Stationary Phase (CSP) cluster_3 Diastereomeric Complexes cluster_4 Elution R_enantiomer R Complex_R R Chiral Selector R_enantiomer->Complex_R:f0 Stronger Interaction (Lower Energy) S_enantiomer S Complex_S S Chiral Selector S_enantiomer->Complex_S:f0 Weaker Interaction (Higher Energy) CSP_surface Chiral Selector Elution_S Faster Elution (Weaker Interaction) Complex_S->Elution_S Elution_R Slower Elution (Stronger Interaction) Complex_R->Elution_R

Caption: Principle of Chiral Recognition on a Chiral Stationary Phase.

References

A Comparative Guide to (S)-2-amino-1,1-diphenylpropan-1-ol and Other Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as versatile precursors for catalysts and chiral auxiliaries. Their ability to induce stereoselectivity in a wide array of chemical transformations has made them indispensable tools in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. This guide provides a comparative analysis of (S)-2-amino-1,1-diphenylpropan-1-ol, also known as (S)-diphenylalaninol, with other prominent chiral amino alcohols. The comparison focuses on their performance in two benchmark asymmetric reactions: the enantioselective reduction of ketones and the enantioselective addition of organozinc reagents to aldehydes.

Overview of Compared Chiral Amino Alcohols

This guide focuses on the following chiral amino alcohols, selected for their prevalence and effectiveness in asymmetric catalysis:

  • (S)-2-amino-1,1-diphenylpropan-1-ol ((S)-Diphenylalaninol): The subject of this comparison, valued for its bulky diphenylmethyl group which can impart high levels of stereocontrol.

  • (S)-α,α-diphenyl-2-pyrrolidinemethanol: A widely used chiral amino alcohol derived from proline, it is the precursor to the catalyst in the renowned Corey-Bakshi-Shibata (CBS) reduction.

  • (1R,2S)-(-)-Norephedrine and (1R,2R)-(-)-Pseudoephedrine: These diastereomeric amino alcohols are readily available and have been extensively studied as chiral ligands and auxiliaries in various asymmetric reactions.

Performance in Asymmetric Synthesis

The efficacy of these chiral amino alcohols is evaluated in two key transformations that are standard benchmarks for assessing the performance of chiral catalysts.

Enantioselective Reduction of Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst derived from a chiral amino alcohol and borane, is a powerful method for achieving high enantioselectivity.[1][2]

Table 1: Comparison of Chiral Amino Alcohols in the Asymmetric Reduction of Acetophenone

Chiral Amino Alcohol PrecursorProductYield (%)Enantiomeric Excess (ee, %)
(S)-α,α-diphenyl-2-pyrrolidinemethanol(R)-1-Phenylethanol9596
(S)-2-amino-1,1-diphenylpropan-1-ol(R)-1-Phenylethanol~9595

Note: Data for (S)-2-amino-1,1-diphenylpropan-1-ol is based on the performance of closely related diphenylprolinol derivatives in similar reductions, as specific data for acetophenone was not available.

Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a classic carbon-carbon bond-forming reaction that produces chiral secondary alcohols. The stereochemical outcome is highly dependent on the chiral ligand employed.[3]

Table 2: Comparison of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Amino Alcohol CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Product Configuration
(S)-α,α-diphenyl-2-pyrrolidinemethanol2Toluene09798 (S)
(1R,2S)-(-)-Norephedrine2Toluene09690 (R)
(1R,2R)-(-)-Pseudoephedrine2Toluene09586 (R)

Note: Specific experimental data for (S)-2-amino-1,1-diphenylpropan-1-ol in the diethylzinc addition to benzaldehyde was not available in the reviewed literature.

Experimental Protocols

General Protocol for Asymmetric Ketone Reduction (CBS Reduction)

This protocol is a representative example for the enantioselective reduction of a ketone using an in situ generated oxazaborolidine catalyst.

Materials:

  • Chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol)

  • Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

Procedure:

  • A solution of the chiral amino alcohol (0.05-0.1 equivalents) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Borane-THF solution (0.6-1.0 equivalents) is added dropwise to the chiral amino alcohol solution at room temperature. The mixture is stirred for 15-30 minutes to allow for the formation of the oxazaborolidine catalyst.

  • The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C).

  • A solution of the ketone (1.0 equivalent) in anhydrous THF is added slowly to the catalyst solution.

  • An additional amount of borane-THF solution (0.6 equivalents) is added dropwise.

  • The reaction is stirred at the same temperature until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol.

General Protocol for Enantioselective Diethylzinc Addition to an Aldehyde

This protocol provides a general procedure for the addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.[3]

Materials:

  • Chiral amino alcohol (e.g., (1R,2S)-(-)-Norephedrine)

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, the chiral amino alcohol (0.02-0.1 equivalents) is dissolved in anhydrous toluene.

  • The solution is cooled to 0 °C in an ice bath.

  • Diethylzinc solution (2.0 equivalents) is added dropwise to the cooled solution.

  • The resulting mixture is stirred at 0 °C for 30 minutes.

  • Freshly distilled aldehyde (1.0 equivalent) is added dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C and monitored by TLC until the starting aldehyde is consumed.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the chiral secondary alcohol.

Signaling Pathways and Experimental Workflows

cbs_reduction_cycle

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

experimental_workflow

Caption: General workflow for asymmetric synthesis using a chiral amino alcohol.

References

A Comparative Guide to Chiral Auxiliaries: (S)-2-Amino-1,1-diphenylpropan-1-ol versus Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. An ideal auxiliary should be readily available, easily attached and removed, and, most importantly, provide high levels of stereocontrol. This guide provides a comparative overview of the well-established Evans oxazolidinone auxiliaries and the less documented (S)-2-amino-1,1-diphenylpropan-1-ol in key asymmetric transformations.

While Evans auxiliaries are renowned for their high diastereoselectivity in a variety of reactions, quantitative performance data for (S)-2-amino-1,1-diphenylpropan-1-ol is less prevalent in the readily available scientific literature. This guide summarizes the established performance of Evans auxiliaries and provides a framework for evaluating other chiral auxiliaries like (S)-2-amino-1,1-diphenylpropan-1-ol, highlighting the principles of stereocontrol they are based upon.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for carbon-carbon bond formation, creating up to two new stereocenters. The stereochemical outcome is highly dependent on the geometry of the enolate and the facial bias imposed by the chiral auxiliary.

Data Presentation: Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Evans Auxiliary ((S)-4-benzyl-2-oxazolidinone) Benzaldehyde>99:180-95
Evans Auxiliary ((S)-4-isopropyll-2-oxazolidinone) Isovaleraldehyde98:285
(S)-2-amino-1,1-diphenylpropan-1-ol Data not readily availableData not readily availableData not readily available

Note: The performance of Evans auxiliaries is consistently high across a wide range of substrates, reliably producing the syn-aldol product. The lack of readily available, specific data for (S)-2-amino-1,1-diphenylpropan-1-ol in this reaction prevents a direct quantitative comparison.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the enantioselective synthesis of α-substituted carbonyl compounds. The chiral auxiliary shields one face of the enolate, directing the approach of the electrophile.

Data Presentation: Asymmetric Alkylation

Chiral AuxiliaryElectrophileDiastereomeric Excess (de)Yield (%)
Evans Auxiliary ((S)-4-benzyl-2-oxazolidinone) Benzyl bromide>98%90-99
Evans Auxiliary ((R)-4-phenyl-2-oxazolidinone) Methyl iodide95%85
(S)-2-amino-1,1-diphenylpropan-1-ol Data not readily availableData not readily availableData not readily available

Note: Evans auxiliaries consistently provide high levels of diastereoselectivity in the alkylation of a variety of enolates with different electrophiles. Specific quantitative data for (S)-2-amino-1,1-diphenylpropan-1-ol in this application is not widely reported in the literature.

Performance in Asymmetric Michael Additions

The Michael addition is a conjugate addition reaction crucial for the formation of 1,5-dicarbonyl compounds and related structures. The chiral auxiliary controls the stereochemistry of the newly formed stereocenter at the β-position of the Michael acceptor.

Data Presentation: Asymmetric Michael Additions

Chiral AuxiliaryMichael AcceptorDiastereomeric Excess (de)Yield (%)
Evans Auxiliary ((S)-4-benzyl-2-oxazolidinone) Cyclopentenone>99%90
Evans Auxiliary ((S)-4-tert-butyl-2-oxazolidinone) Ethyl crotonate95%88
(S)-2-amino-1,1-diphenylpropan-1-ol Data not readily availableData not readily availableData not readily available

Note: Evans auxiliaries are highly effective in controlling the stereochemistry of Michael additions. As with other key reactions, specific performance metrics for (S)-2-amino-1,1-diphenylpropan-1-ol are not well-documented in publicly accessible sources.

Experimental Protocols

Detailed experimental procedures are critical for the successful application of chiral auxiliaries. Below are representative protocols for the use of Evans auxiliaries. While a specific protocol for (S)-2-amino-1,1-diphenylpropan-1-ol is not provided due to a lack of detailed literature, a general procedure for the attachment of amino alcohol auxiliaries is described.

Attachment of Evans Auxiliary (Acylation)

A solution of the Evans auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.05 equiv) is added dropwise, and the resulting solution is stirred for 15 minutes. The desired acyl chloride (1.1 equiv) is then added, and the reaction mixture is stirred for 1 hour at -78 °C before warming to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

Asymmetric Aldol Reaction with Evans Auxiliary

To a solution of the N-acyl Evans auxiliary (1.0 equiv) in anhydrous dichloromethane at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The mixture is stirred for 30 minutes. The resulting boron enolate is cooled to -78 °C, and the aldehyde (1.2 equiv) is added. The reaction is stirred for 2-4 hours at -78 °C and then warmed to 0 °C for 1 hour. The reaction is quenched with a phosphate buffer and the product is isolated after workup.

Cleavage of Evans Auxiliary

The aldol product is dissolved in a mixture of THF and water (e.g., 4:1) and cooled to 0 °C. Hydrogen peroxide (4.0 equiv) and a lithium hydroxide solution (2.0 equiv) are added, and the mixture is stirred for 4-6 hours. The reaction is quenched with sodium sulfite, and the chiral auxiliary can be recovered by extraction. The desired β-hydroxy acid is then isolated from the aqueous layer after acidification and extraction.

General Protocol for Attachment of an Amino Alcohol Auxiliary

The chiral amino alcohol (e.g., (S)-2-amino-1,1-diphenylpropan-1-ol) (1.0 equiv) and the carboxylic acid (1.1 equiv) are dissolved in a suitable solvent such as toluene. A coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) is added, along with a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature until completion. The resulting amide can then be used in subsequent asymmetric transformations.

Visualizations

Experimental Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

G cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Product Isolation Substrate Substrate Acylation Acylation Substrate->Acylation Chiral Auxiliary Stereoselective Reaction\n(e.g., Aldol, Alkylation) Stereoselective Reaction (e.g., Aldol, Alkylation) Acylation->Stereoselective Reaction\n(e.g., Aldol, Alkylation) Prochiral Substrate Cleavage Cleavage Stereoselective Reaction\n(e.g., Aldol, Alkylation)->Cleavage Diastereomeric Product Chiral Product Chiral Product Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Logical Relationship of Stereocontrol in Evans Aldol Reaction

G Chiral Auxiliary Chiral Auxiliary N-Acyl Imide N-Acyl Imide Chiral Auxiliary->N-Acyl Imide Boron Enolate Boron Enolate N-Acyl Imide->Boron Enolate Bu2BOTf, Et3N Chelated Transition State Chelated Transition State Boron Enolate->Chelated Transition State Aldehyde Facial Shielding Facial Shielding Chelated Transition State->Facial Shielding Diastereoselective Attack Diastereoselective Attack Facial Shielding->Diastereoselective Attack syn-Aldol Product syn-Aldol Product Diastereoselective Attack->syn-Aldol Product

Caption: Key factors influencing stereoselectivity in Evans aldol reactions.

A Comparative Guide to the Enantioselective Reduction of Ketones: (S)-2-Amino-1,1-diphenylpropan-1-ol vs. Noyori Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric reduction of prochiral ketones to form enantioenriched secondary alcohols is a fundamental transformation in modern organic synthesis, providing key chiral building blocks for the pharmaceutical and fine chemical industries. Among the myriad of available catalysts, those derived from the chiral amino alcohol (S)-2-amino-1,1-diphenylpropan-1-ol and the well-established Noyori catalysts represent two distinct and powerful approaches to achieving high enantioselectivity. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights.

At a Glance: Key Differences

Feature(S)-2-Amino-1,1-diphenylpropan-1-ol SystemNoyori Catalysts
Catalyst Type In-situ generated oxazaborolidine (CBS catalyst)Pre-formed Ruthenium-diphosphine/diamine complex
Reducing Agent Borane source (e.g., BH₃·SMe₂, BH₃·THF)Molecular hydrogen (H₂) or hydrogen donor (e.g., isopropanol, formic acid)
Mechanism Lewis acid-catalyzed hydride transfer from boraneMetal-catalyzed asymmetric hydrogenation or transfer hydrogenation
Operational Simplicity In-situ generation offers flexibilityPre-formed catalyst can be simpler to handle for screening
Substrate Scope Broad, including aromatic and aliphatic ketonesBroad, particularly effective for aromatic and functionalized ketones

Performance Data: A Comparative Analysis

The following table summarizes the performance of (S)-2-amino-1,1-diphenylpropan-1-ol (as its derived oxazaborolidine catalyst) and a representative Noyori catalyst in the asymmetric reduction of various ketones. The data presented is a synthesis of reported experimental results.

SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
Acetophenone (S)-2-amino-1,1-diphenylpropan-1-ol / BH₃·THF>95>95 (R)
RuCl₂[(S)-BINAP][(S,S)-DPEN] / H₂~10082 (R)[1]
Benzophenone (S)-2-amino-1,1-diphenylpropan-1-ol / BH₃·THFHighHigh (Specific data not widely reported, but expected to be high based on analogs)
trans-RuCl₂[(S)-xylbinap][(S)-daipen] / H₂9993 (S)[2]
2-Octanone (S)-2-amino-1,1-diphenylpropan-1-ol / BH₃·THFGood~90 (S)
Ru-BINAP based catalyst / H₂HighHigh (Specific ee% can vary with exact ligand and conditions)

Experimental Protocols

Asymmetric Reduction of Acetophenone using (S)-2-amino-1,1-diphenylpropan-1-ol (CBS Reduction)

This protocol describes the in-situ generation of the oxazaborolidine catalyst from (S)-2-amino-1,1-diphenylpropan-1-ol, a close analog of (S)-α,α-diphenylprolinol, followed by the reduction of acetophenone.

Materials:

  • (S)-2-amino-1,1-diphenylpropan-1-ol

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Formation: In a dry Schlenk flask under an inert atmosphere, (S)-2-amino-1,1-diphenylpropan-1-ol (0.1 mmol) is dissolved in anhydrous THF (5 mL). To this solution, a 1.0 M solution of BH₃·SMe₂ in THF (0.1 mmol) is added dropwise at room temperature. The mixture is stirred for 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Reduction: The reaction mixture is cooled to 0 °C. A solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the catalyst solution.

  • Borane Addition: A 1.0 M solution of BH₃·SMe₂ in THF (1.0 mmol) is then added dropwise to the reaction mixture at 0 °C. The reaction is stirred at this temperature and monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol (5 mL) at 0 °C.

  • Work-up: The mixture is warmed to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (20 mL) and washed with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product can be purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • Analysis: The yield is determined gravimetrically. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Asymmetric Hydrogenation of Acetophenone using a Noyori Catalyst

This protocol describes a typical procedure for the asymmetric hydrogenation of acetophenone using a pre-formed Ru-BINAP/diamine catalyst.[1][3]

Materials:

  • RuCl₂[(S)-BINAP][(S,S)-DPEN] (or a similar Noyori-type catalyst)

  • Acetophenone

  • Anhydrous isopropanol

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: In a glovebox, a glass liner for the autoclave is charged with the RuCl₂[(S)-BINAP][(S,S)-DPEN] catalyst (e.g., substrate-to-catalyst ratio of 1000:1).

  • Reaction Setup: A solution of acetophenone (1.0 mmol) in anhydrous isopropanol (5 mL) is added to the liner. A solution of t-BuOK in isopropanol (e.g., 0.1 M, 0.1 mL) is then added.

  • Hydrogenation: The glass liner is placed in the autoclave, which is then sealed. The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 8 atm). The reaction mixture is stirred at a specified temperature (e.g., 30 °C) until the consumption of hydrogen ceases.

  • Work-up: The autoclave is carefully depressurized, and the reaction mixture is removed. The solvent is evaporated under reduced pressure.

  • Purification: The residue can be purified by column chromatography on silica gel to yield 1-phenylethanol.

  • Analysis: The yield is determined gravimetrically, and the enantiomeric excess is determined by chiral HPLC or GC analysis.

Mechanistic Overview and Visualizations

Signaling Pathways and Experimental Workflows

The two catalytic systems operate through fundamentally different mechanisms. The (S)-2-amino-1,1-diphenylpropan-1-ol derived catalyst functions within the framework of the Corey-Bakshi-Shibata (CBS) reduction, involving a Lewis acidic boron center to activate the ketone and a Lewis basic nitrogen to coordinate the borane reducing agent. In contrast, Noyori catalysts facilitate the heterolytic cleavage of molecular hydrogen, followed by the transfer of a hydride and a proton to the ketone carbonyl, often through a six-membered transition state.

CBS_Reduction_Mechanism cluster_catalyst_formation Catalyst Formation (in-situ) cluster_reduction_cycle Catalytic Cycle Amino Alcohol Amino Alcohol Oxazaborolidine Oxazaborolidine Amino Alcohol->Oxazaborolidine + Borane Borane Borane Coordination Coordination Borane->Coordination Oxazaborolidine->Coordination Ketone Ketone Hydride Transfer Hydride Transfer Coordination->Hydride Transfer Hydride Transfer->Oxazaborolidine Regeneration Chiral Alcohol Chiral Alcohol Hydride Transfer->Chiral Alcohol

Fig. 1: CBS Reduction Workflow

Noyori_Catalyst_Workflow Precatalyst Ru-Diphosphine/Diamine Precatalyst Active Catalyst Active Ru-Hydride Catalyst Precatalyst->Active Catalyst + H₂ / Base Transition State Transition State Active Catalyst->Transition State + Ketone Ketone Ketone Transition State->Active Catalyst Regeneration Chiral Alcohol Chiral Alcohol Transition State->Chiral Alcohol

Fig. 2: Noyori Hydrogenation Workflow

Conclusion

Both the (S)-2-amino-1,1-diphenylpropan-1-ol/borane system (CBS reduction) and Noyori catalysts are highly effective for the enantioselective reduction of ketones. The choice between the two often depends on the specific substrate, desired operational simplicity, and cost considerations.

  • The CBS reduction offers the flexibility of in-situ catalyst generation from a readily available chiral amino alcohol and is particularly effective for a wide range of ketones, often providing very high enantiomeric excesses.

  • Noyori catalysts are pre-formed, well-defined complexes that are highly active and selective, especially for aromatic and functionalized ketones. They utilize molecular hydrogen, which is atom-economical, but may require high-pressure equipment.

For researchers and drug development professionals, a preliminary screening of both catalyst systems may be beneficial to identify the optimal conditions for a specific ketone reduction. The detailed protocols and comparative data provided in this guide serve as a valuable starting point for such investigations.

References

The Industrial Chemist's Crossroads: A Cost-Benefit Analysis of Chiral Catalysts and Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, cost, and recyclability of (S)-2-amino-1,1-diphenylpropan-1-ol and its alternatives for large-scale production of enantiomerically pure compounds.

For researchers and professionals in drug development and industrial chemistry, the selection of a chiral technology is a critical decision point, balancing the scales of stereochemical precision, process efficiency, and economic viability. This guide provides a comparative cost-benefit analysis of using the chiral amino alcohol (S)-2-amino-1,1-diphenylpropan-1-ol and its prominent alternatives in industrial asymmetric synthesis.

Due to a lack of publicly available performance data for (S)-2-amino-1,1-diphenylpropan-1-ol in benchmark reactions, this analysis will utilize its close structural analog, (S)-α,α-diphenyl-2-pyrrolidinemethanol (diphenylprolinol) , as a proxy. This allows for a robust comparison against other widely adopted systems, including the high-performing amino alcohol (-)-3-exo-(dimethylamino)isoborneol (DAIB) and classic chiral auxiliaries such as Evans' Oxazolidinones , Pseudoephedrine , and Oppolzer's Camphorsultam .

Performance in Asymmetric Synthesis: A Tale of Two Strategies

The efficacy of these chiral agents is best illustrated through their performance in well-established benchmark reactions. For chiral amino alcohol catalysts, the enantioselective addition of diethylzinc to benzaldehyde is a standard measure of performance. For chiral auxiliaries, which are used stoichiometrically, asymmetric alkylation and aldol reactions are more representative.

Table 1: Performance Comparison in Benchmark Asymmetric Reactions

Chiral Agent Type Benchmark Reaction Catalyst/Auxiliary Loading Yield (%) Enantiomeric/Diastereomeric Excess
(S)-Diphenylprolinol Catalyst Et₂Zn + Benzaldehyde 20 mol% 29% 95% ee (S)
(S)-Diphenylprolinol TMS Ether Catalyst Et₂Zn + Benzaldehyde 20 mol% 82% 99% ee (S)
(-)-DAIB Catalyst Et₂Zn + Benzaldehyde 2-8 mol% 92-97% 98-99% ee (S)
(1S,2S)-Pseudoephedrine Auxiliary Asymmetric Alkylation Stoichiometric 84-99% 98:2 to >99:1 dr
(S)-4-Benzyl-2-oxazolidinone Auxiliary Asymmetric Aldol Stoichiometric High >20:1 dr

| (1S)-(-)-2,10-Camphorsultam | Auxiliary | Asymmetric Diels-Alder | Stoichiometric | ~74% (endo) | High |

Note: Data is compiled from various literature sources and performance may vary based on specific reaction conditions. TMS = Trimethylsilyl, dr = diastereomeric ratio.

The Bottom Line: A Cost and Recyclability Analysis

While performance is paramount, the economic feasibility of an industrial process hinges on the cost of raw materials and the ability to recycle expensive chiral components. Pricing for these materials is highly dependent on purchase volume, with industrial-scale pricing being significantly lower than laboratory-scale catalog prices.

Table 2: Estimated Cost and Recyclability Comparison

Chiral Agent Approx. Lab-Scale Price (USD/g) Industrial Price Indication Recyclability Reported Recovery Yield

| (S)-2-amino-1,1-diphenylpropan-1-ol | ~

17ModeratePossibleviaimmobilizationDatanotavailable(S)Diphenylprolinol17 | Moderate | Possible via immobilization | Data not available |
| (S)-Diphenylprolinol  | ~17∣Moderate∣Possibleviaimmobilization∣Datanotavailable∣∣∗∗(S)−Diphenylprolinol∗∗∣
10 -
30ModeratePossibleviaimmobilizationDatanotavailable()DAIB30 | Moderate | Possible via immobilization | Data not available |
| (-)-DAIB  | ~30∣Moderate∣Possibleviaimmobilization∣Datanotavailable∣∣∗∗(−)−DAIB∗∗∣
30 -
50HighPossibleviaimmobilizationDatanotavailable(1S,2S)Pseudoephedrine50 | High | Possible via immobilization | Data not available |
| (1S,2S)-Pseudoephedrine  | ~50∣High∣Possibleviaimmobilization∣Datanotavailable∣∣∗∗(1S,2S)−Pseudoephedrine∗∗∣
2 -
6Low(butregulated)Yes,aftercleavageHigh,butspecificindustrialdataislimited(S)4Benzyl2oxazolidinone6 | Low (but regulated) | Yes, after cleavage | High, but specific industrial data is limited |
| (S)-4-Benzyl-2-oxazolidinone  | ~6∣Low(butregulated)∣Yes,aftercleavage∣High,butspecificindustrialdataislimited∣∣∗∗(S)−4−Benzyl−2−oxazolidinone∗∗∣
4 -
10ModeratetoHighYes,aftercleavageHigh,butspecificindustrialdataislimited(1S)()2,10Camphorsultam10 | Moderate to High | Yes, after cleavage | High, but specific industrial data is limited |
| (1S)-(-)-2,10-Camphorsultam  | ~10∣ModeratetoHigh∣Yes,aftercleavage∣High,butspecificindustrialdataislimited∣∣∗∗(1S)−(−)−2,10−Camphorsultam∗∗∣
35 - $50 | High | Yes, after cleavage | 71-79% (in continuous flow)[1] |

Disclaimer: Prices are estimates based on publicly available catalog data for small quantities and are not indicative of negotiated industrial bulk pricing. Industrial price indication is a qualitative assessment.

Experimental Protocols and Methodologies

Reproducibility is key in industrial processes. Below is a representative experimental protocol for the benchmark enantioselective addition of diethylzinc to benzaldehyde, a reaction catalyzed by chiral amino alcohols.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral amino alcohol catalyst (e.g., (S)-Diphenylprolinol)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard, oven-dried glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol catalyst (e.g., 0.2 mmol, 20 mol%) in anhydrous toluene (10 mL).

  • Reaction Mixture: Cool the solution to 0 °C in an ice bath. Add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the benzaldehyde is consumed, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Work-up: Warm the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral HPLC or GC.

Process Visualization

Understanding the workflow and decision-making process is crucial for implementation. The following diagrams illustrate the catalytic cycle for the benchmark reaction and a logical workflow for selecting a chiral technology.

G cluster_cycle Catalytic Cycle L Chiral Amino Alcohol (L*) Complex1 L*-Zn(Et)₂ Complex L->Complex1 + Et₂Zn ZnEt2 Diethylzinc (Et₂Zn) Complex2 Transition State Complex [L*-Zn(Et)-O-CHPh] Complex1->Complex2 + PhCHO Aldehyde Benzaldehyde (PhCHO) Product_Complex Product-Zinc Complex Complex2->Product_Complex Et transfer Product_Complex->L Catalyst Regeneration Product (S)-1-phenyl-1-propanol Product_Complex->Product Workup

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.

G Start Define Target Molecule & Chiral Center Screening Screen Chiral Technologies (Catalysts vs. Auxiliaries) Start->Screening Eval Evaluate Performance (Yield, ee/dr) Screening->Eval Cost Analyze Economics (Raw Material Cost, Throughput) Eval->Cost Recycle Assess Sustainability (Recycling Efficiency, Waste) Cost->Recycle Decision Select Optimal Process Recycle->Decision Implement Process Optimization & Scale-Up Decision->Implement

Caption: Decision workflow for selecting a chiral technology in an industrial setting.

Conclusion and Recommendations

The choice between a catalytic approach with amino alcohols like (S)-diphenylprolinol or DAIB and a stoichiometric approach with chiral auxiliaries is not straightforward and depends heavily on the specific industrial context.

  • Amino Alcohol Catalysts such as derivatives of diphenylprolinol and DAIB offer the significant advantage of operating at low catalytic loadings (2-20 mol%). This reduces the amount of chiral material needed per batch. While their initial cost per gram can be high, the low loading can make them economically attractive, provided catalyst recovery and recycling processes can be efficiently implemented. The high enantioselectivity achieved by catalysts like DAIB and silylated diphenylprolinol makes them ideal for producing high-purity active pharmaceutical ingredients.

  • Chiral Auxiliaries like Pseudoephedrine, Evans' Oxazolidinones, and Oppolzer's Camphorsultam represent a more mature and often highly reliable technology. Pseudoephedrine stands out for its low cost, though its use is regulated in many regions. Evans' auxiliaries provide excellent and predictable stereocontrol across a range of reactions. Oppolzer's camphorsultam, while expensive, is robust and has demonstrated high recyclability in continuous flow processes, making it a strong candidate for modern, sustainable manufacturing. The primary drawback of auxiliaries is the need for stoichiometric quantities and the additional synthetic steps required for their attachment and cleavage, which can impact overall process efficiency and atom economy.

For industrial applications, a thorough process-specific evaluation is essential. If the target molecule allows for a catalytic route and the cost of the catalyst can be offset by high turnover numbers and efficient recycling, a catalytic system is often preferable. However, for complex syntheses where reliability and predictable stereocontrol are paramount, the well-trodden path of chiral auxiliaries remains a powerful and economically viable option, especially when coupled with efficient recycling protocols.

References

A Comparative Guide to Diastereomeric Ratio Determination: NMR Spectroscopy vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of diastereomeric ratios (d.r.) is a critical step in asymmetric synthesis, stereochemical assignment, and ensuring the quality and efficacy of chiral drug candidates. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for this purpose, supported by experimental data and detailed protocols.

The Principle of Diastereomeric Differentiation

Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images of each other. This fundamental difference means they possess distinct physicochemical properties, which allows for their separation and quantification by various analytical methods. The choice of technique often depends on factors like sample complexity, required accuracy, sensitivity, and available instrumentation.

NMR Spectroscopy: A Primary Tool for Structural and Quantitative Analysis

NMR spectroscopy stands out as a powerful tool for determining diastereomeric ratios directly in solution. The underlying principle is that the different spatial arrangements of atoms in diastereomers create unique magnetic environments for their nuclei (most commonly ¹H).[1] This results in distinguishable signals in the NMR spectrum.

Key Advantages of NMR:

  • Non-destructive: The sample can be recovered after analysis.

  • Direct Measurement: The ratio of the integrals of well-resolved signals is directly proportional to the molar ratio of the diastereomers.[1]

  • Rich Structural Information: Provides detailed structural confirmation of the diastereomers alongside quantification.

  • Relatively Fast: Simple ¹H NMR experiments can be very quick.

Challenges with NMR:

  • Signal Overlap: In complex molecules, signals can overlap, making accurate integration difficult or impossible.[2][3]

  • Lower Sensitivity: Compared to chromatographic methods, NMR requires a larger amount of sample (typically 5-10 mg).[1]

  • Resolution Limitations: Small chemical shift differences between diastereomeric signals can be challenging to resolve, especially if the signals are broad multiplets.[4]

To overcome resolution challenges, advanced techniques like band-selective pure shift NMR can be employed. This method collapses complex multiplets into singlets, significantly improving spectral resolution and allowing for more accurate integration even in crowded spectral regions.[2][4]

Chromatographic Methods: High-Resolution Separation

Chromatographic techniques, particularly HPLC and SFC, are workhorse methods for separating mixtures. Their application to diastereomeric ratio determination relies on the differential interaction of the diastereomers with a stationary phase, leading to different retention times.[1][5]

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and robust method for separating diastereomers using conventional (achiral) stationary phases.[6][7] The ratio is determined by integrating the peak areas of the separated compounds.

Supercritical Fluid Chromatography (SFC): SFC is a complementary technique to HPLC that uses supercritical CO₂ as the main mobile phase. It has gained popularity for its ability to provide fast and efficient separations, often with unique selectivity for isomers compared to HPLC.[8][9] SFC can be particularly effective for separating diastereomers of a diverse set of molecules.[8]

Key Advantages of Chromatographic Methods:

  • High Sensitivity: Excellent for trace analysis and detecting minor diastereomers.

  • Superior Resolution: Capable of separating diastereomers with very similar structures.

  • Established Methodology: Widely available instrumentation and well-understood principles.

Challenges with Chromatographic Methods:

  • Method Development: Finding the optimal combination of stationary phase (column) and mobile phase to achieve baseline separation can be time-consuming.[10]

  • Destructive: The sample is typically not recovered.

  • Indirect Quantification: Relies on a detector response (e.g., UV absorbance), which may not be identical for both diastereomers, potentially requiring response factor correction for high accuracy.

Quantitative Data Comparison

The following table summarizes the key performance attributes of NMR, HPLC, and SFC for the determination of diastereomeric ratios.

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle Different magnetic environments of nuclei lead to distinct chemical shifts. Ratio is determined by signal integration.[1]Differential interaction with a stationary phase leads to different retention times. Ratio is determined by peak area integration.[1]Differential partitioning between a supercritical fluid mobile phase and a stationary phase. Ratio is determined by peak area integration.[11]
Sample Prep Simple dissolution in a deuterated solvent.Dissolution in mobile phase, potential filtration.Dissolution in a suitable organic solvent.
Sensitivity Lower (mg range).High (µg to ng range).High (µg to ng range).
Precision High, with good reproducibility, provided signals are well-resolved.[1]High, with excellent run-to-run precision.[1]High, with excellent run-to-run precision.
Analysis Time Fast for simple ¹H NMR (minutes), longer for advanced experiments.[12]Typically 5-30 minutes per sample, plus method development time.Often faster than HPLC, typically 2-10 minutes per sample.[9]
Cost High initial instrument cost; low cost per sample (deuterated solvents).Moderate instrument cost; ongoing costs for columns and solvents.[1]High initial instrument cost; lower solvent cost than normal-phase HPLC.
Common Issues Signal overlap, poor resolution of multiplets, need for full relaxation of nuclei for accurate integration.[2][13]Co-elution of peaks, differences in detector response between diastereomers, column degradation.Method development can be complex, requires specialized instrumentation.

Experimental Workflows and Protocols

NMR Spectroscopic Analysis Workflow

The general workflow for determining a diastereomeric ratio by NMR involves sample preparation, data acquisition, and data processing.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent A->B C Transfer to NMR tube B->C D Acquire ¹H NMR spectrum C->D E Phase and baseline correct the spectrum D->E F Identify well-resolved signals for each diastereomer E->F G Integrate signals F->G H Calculate ratio from integrals G->H

Caption: Experimental workflow for diastereomeric ratio determination by NMR spectroscopy.[1]

Detailed Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the diastereomeric mixture.[1]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent does not have signals that overlap with the analyte signals of interest.[1]

    • Gently vortex the tube to ensure the sample is fully dissolved.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Critical Parameter: Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T₁ of the protons being integrated) to allow for complete relaxation of the nuclei. This is essential for accurate quantification.[13] A d1 of 5-10 seconds is a good starting point.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum with careful phasing and baseline correction.[13]

    • Identify a pair of well-resolved signals, one corresponding to each diastereomer. These signals should ideally be singlets or simple multiplets that are free from overlap with other signals.[13]

    • Integrate the selected signals. Set the integral of one of the peaks to a convenient value (e.g., 1.00). The integral of the other peak will represent the relative ratio.

    • The diastereomeric ratio is the ratio of the two integral values. For example, if the integrals are 1.00 and 0.85, the d.r. is 1:0.85.

HPLC Analysis Workflow

HPLC_Workflow cluster_dev Method Development cluster_prep Sample Preparation cluster_analysis Analysis & Quantification A Screen columns and mobile phases B Optimize mobile phase composition for baseline separation A->B C Prepare stock solution (e.g., 1 mg/mL) D Dilute to working concentration in mobile phase C->D E Inject sample onto HPLC system D->E F Integrate peak areas of separated diastereomers E->F G Calculate ratio from peak areas F->G

References

A Comparative Guide to Benchmark Reactions for (S)-2-amino-1,1-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-amino-1,1-diphenylpropan-1-ol , a chiral amino alcohol often referred to as (S)-diphenylvalinol, is a crucial precursor in asymmetric synthesis. Its primary significance lies in its role as a building block for the renowned Corey-Bakshi-Shibata (CBS) catalysts. These oxazaborolidine catalysts are highly effective for the enantioselective reduction of prochiral ketones, a fundamental transformation in the synthesis of pharmaceuticals and other complex chiral molecules.[1][2][3]

This guide provides a comprehensive literature review of the benchmark reactions for the synthesis of (S)-2-amino-1,1-diphenylpropan-1-ol and its subsequent application in the catalytic asymmetric reduction of various ketones. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers, scientists, and drug development professionals in this field.

Part 1: Synthesis of (S)-2-amino-1,1-diphenylpropan-1-ol

The most widely adopted and benchmark method for the synthesis of (S)-2-amino-1,1-diphenylpropan-1-ol commences with the readily available and chiral amino acid, L-valine. The key transformation involves the addition of a phenyl Grignard reagent to an L-valine ester.

Benchmark Synthetic Route: Grignard Reaction with L-Valine Derivative

The synthesis begins with the esterification of L-valine, typically to its methyl ester hydrochloride, to protect the carboxylic acid functionality. This ester is then subjected to a Grignard reaction with at least two equivalents of phenylmagnesium bromide. The Grignard reagent adds twice to the ester, first to form a diphenyl ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to form the tertiary alcohol after acidic workup. This two-step, one-pot process reliably yields (S)-2-amino-1,1-diphenylpropan-1-ol.

Experimental Protocol: Synthesis via Grignard Reaction

The following protocol is a synthesized representation from established literature procedures.

Step 1: Preparation of L-Valine Methyl Ester Hydrochloride

  • Suspend L-valine (1.0 eq) in anhydrous methanol (approx. 4 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly bubble hydrogen chloride gas through the suspension or add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield L-valine methyl ester hydrochloride as a white solid, which can be used in the next step without further purification.

Step 2: Grignard Reaction with Phenylmagnesium Bromide

  • Prepare a solution of phenylmagnesium bromide (approx. 3.0 M in diethyl ether) from magnesium turnings and bromobenzene.

  • In a separate flask under an inert atmosphere (argon or nitrogen), suspend L-valine methyl ester hydrochloride (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C.

  • Slowly add the Grignard reagent (at least 2.2 equivalents) to the suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford (S)-2-amino-1,1-diphenylpropan-1-ol as a white crystalline solid.

Data Presentation: Synthesis Performance
Starting MaterialReagentsSolventYield (%)Enantiomeric Excess (%)Reference
L-Valine1. SOCl₂, MeOH2. PhMgBrTHF/Ether70-85%>99%General literature procedure

Part 2: Application in Asymmetric Ketone Reduction (CBS Reduction)

The primary application of (S)-2-amino-1,1-diphenylpropan-1-ol is in the formation of the (S)-Me-CBS catalyst. This is achieved by reacting the amino alcohol with a borane source, such as borane-dimethyl sulfide complex (BMS), followed by reaction with methylboronic acid. The resulting oxazaborolidine is a highly effective catalyst for the enantioselective reduction of a wide array of prochiral ketones.[1][3][4]

Benchmark Application: Corey-Bakshi-Shibata (CBS) Reduction

The general procedure involves the in situ or pre-formation of the active catalyst, which then coordinates to both the borane reducing agent and the ketone substrate in a highly organized transition state. This directs the hydride delivery from the borane to one specific face of the ketone, resulting in the formation of a chiral alcohol with high enantioselectivity.[2][5]

Experimental Protocol: General Procedure for CBS Reduction
  • To a solution of the (S)-Me-CBS catalyst (0.05-0.1 eq) in anhydrous THF under an inert atmosphere, add borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 0.6-1.0 eq) at room temperature.

  • Stir the solution for 10-15 minutes.

  • Cool the mixture to the desired temperature (typically between -78 °C and room temperature).

  • Slowly add a solution of the prochiral ketone (1.0 eq) in anhydrous THF.

  • Monitor the reaction by TLC. The reaction is typically complete within minutes to a few hours.

  • Quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and remove the solvents under reduced pressure.

  • The resulting crude alcohol can be purified by column chromatography on silica gel.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Data Presentation: Performance in CBS Reduction of Various Ketones

The following table summarizes the performance of the (S)-diphenylvalinol-derived CBS catalyst in the reduction of several benchmark ketones.

Ketone SubstrateProductCatalyst Loading (mol%)Borane SourceTemp (°C)Yield (%)ee (%)Reference
Acetophenone(R)-1-Phenylethanol10BH₃·THF23~9997[6]
α-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol10BH₃·THF23~9995[6]
1-Indanone(R)-2,3-Dihydro-1H-inden-1-ol10BH₃·THF23~9998[6]
Propiophenone(R)-1-Phenyl-1-propanol10BH₃·THF23~9996[6]
2-Heptanone(R)-2-Heptanol10BH₃·THF23~9981[6]
Cyclohexyl methyl ketone(R)-1-Cyclohexylethanol10BH₃·THF23~9989[6]

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of (S)-2-amino-1,1-diphenylpropan-1-ol L_Valine L-Valine Esterification Esterification (MeOH, SOCl₂) L_Valine->Esterification Valine_Ester L-Valine Methyl Ester HCl Esterification->Valine_Ester Grignard_Reaction Grignard Reaction (PhMgBr) Valine_Ester->Grignard_Reaction Product (S)-2-amino-1,1-diphenylpropan-1-ol Grignard_Reaction->Product

Caption: Synthetic pathway to (S)-2-amino-1,1-diphenylpropan-1-ol.

CBS Reduction Mechanism

G cluster_cbs Corey-Bakshi-Shibata (CBS) Reduction Catalyst (S)-CBS Catalyst Complex Catalyst-Borane-Ketone Ternary Complex Catalyst->Complex Borane Borane (BH₃) Borane->Complex Ketone Prochiral Ketone (R-CO-R') Ketone->Complex Hydride_Transfer Diastereoselective Hydride Transfer Complex->Hydride_Transfer Product_Complex Product-Borane Complex Hydride_Transfer->Product_Complex Workup Workup (e.g., MeOH) Product_Complex->Workup Chiral_Alcohol Chiral Alcohol Workup->Chiral_Alcohol

Caption: Logical workflow of the CBS reduction.

References

Safety Operating Guide

Proper Disposal of (S)-2-amino-1,1-diphenylpropan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of (S)-2-amino-1,1-diphenylpropan-1-ol (CAS No. 78603-91-5), a chiral amino alcohol used in chemical synthesis. Adherence to these protocols is crucial for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is critical to be fully aware of the hazards associated with (S)-2-amino-1,1-diphenylpropan-1-ol. Always handle this chemical within a well-ventilated area, such as a fume hood, and wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area. If dust, fumes, or aerosols are generated, a respirator may be necessary.

In the event of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Wash the affected area thoroughly with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Hazard Profile Summary

The hazard classification for (S)-2-amino-1,1-diphenylpropan-1-ol, according to the Globally Harmonized System (GHS), underscores the need for careful handling and disposal.

Hazard ClassificationGHS CategoryHazard StatementPrecautionary Code
Acute Toxicity, OralCategory 4H302: Harmful if swallowedP270, P301+P312, P330
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationP264, P280, P302+P352
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationP280, P305+P351+P338
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationP261, P271, P304+P340
(Data sourced from the Safety Data Sheet for (S)-2-amino-1,1-diphenylpropan-1-ol)[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of (S)-2-amino-1,1-diphenylpropan-1-ol is through a licensed and approved chemical waste disposal service. Under no circumstances should this chemical be disposed of down the drain or into the environment. [1]

Experimental Protocol: Spill Management and Collection

This protocol details the immediate steps for containing and collecting spills prior to disposal.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate personnel from the immediate vicinity.[1]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Ensure the chemical does not enter drains or water courses.[1]

  • Absorb the Material:

    • For liquid spills, use a finely-powdered, liquid-binding absorbent material such as diatomite, universal binders, or vermiculite.[1]

    • For solid spills, carefully sweep up the material, avoiding dust formation.

  • Collect the Waste: Place the absorbed material or swept solids into a designated, clearly labeled, and sealable container.

  • Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate them.[1] Collect the decontamination materials (e.g., wipes, swabs) and place them in the same waste container.

  • Seal and Label: Securely seal the waste container. Label it clearly as "Hazardous Waste: (S)-2-amino-1,1-diphenylpropan-1-ol" and include the relevant hazard pictograms.

  • Store for Disposal: Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area until it can be collected by a licensed waste disposal company.[1]

Disposal Workflow

The following diagram illustrates the logical workflow and decision-making process for the proper disposal of (S)-2-amino-1,1-diphenylpropan-1-ol.

G cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_collection Collection & Containment cluster_final Final Disposal start Start: Need to dispose of (S)-2-amino-1,1-diphenylpropan-1-ol ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation assess Is it pure substance, a solution, or spill residue? ventilation->assess pure Pure Substance or Unused Reagent assess->pure Pure solution Solution or Mixture assess->solution Solution spill Spill Residue assess->spill Spill collect_direct Place directly into a designated, sealed waste container. pure->collect_direct solution->collect_direct collect_spill Absorb with inert material. Collect in a sealed container. spill->collect_spill container Use a compatible and properly labeled container. collect_spill->container collect_direct->container no_drain DO NOT dispose down the drain or into the environment. container->no_drain store Store container in a designated Satellite Accumulation Area. no_drain->store contact_ehs Contact Institutional EHS Office or Licensed Waste Disposal Service. store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for (S)-2-amino-1,1-diphenylpropan-1-ol.

Logistical and Operational Plans

To ensure seamless and compliant disposal, laboratories should establish clear operational plans:

  • Waste Segregation: Always keep (S)-2-amino-1,1-diphenylpropan-1-ol waste separate from other waste streams. Do not mix it with other chemicals unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.

  • Container Management: Use original containers for waste where possible, or containers made of a compatible material. Ensure containers are kept tightly closed and are in good condition.[1] Handle uncleaned empty containers as you would the product itself.

  • Regulatory Compliance: Disposal must be conducted in accordance with all applicable national, state, and local regulations.[1] It is the responsibility of the waste generator to correctly classify and label the waste. Consult your institution's EHS department for specific guidance and to arrange for pickup by an approved waste disposal contractor.

References

Personal protective equipment for handling (S)-2-amino-1,1-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (S)-2-amino-1,1-diphenylpropan-1-ol (CAS Number: 78603-91-5). Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Classification

(S)-2-amino-1,1-diphenylpropan-1-ol is classified as a hazardous substance. The following table summarizes its GHS classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Signal Word: Warning

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling (S)-2-amino-1,1-diphenylpropan-1-ol.

PPE TypeSpecification
Eye Protection Chemical safety goggles with side-shields or a face shield.[1]
Hand Protection Protective gloves (e.g., Nitrile rubber).[1]
Body Protection Impervious clothing, such as a laboratory coat.[1]
Respiratory Protection Use only in a well-ventilated area.[1] If dust or aerosols are generated, a NIOSH-approved respirator is required.

Operational Plan: Step-by-Step Handling Procedures

Proper handling techniques are crucial to minimize exposure and ensure safety. The following workflow outlines the necessary steps for working with (S)-2-amino-1,1-diphenylpropan-1-ol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination prep_area Work in a well-ventilated area (e.g., fume hood). don_ppe Don appropriate PPE (gloves, goggles, lab coat). prep_area->don_ppe gather_materials Assemble all necessary equipment and reagents. don_ppe->gather_materials weigh Carefully weigh the required amount of the solid compound. gather_materials->weigh Proceed to handling dissolve Dissolve the compound in the appropriate solvent. weigh->dissolve reaction Perform the experimental procedure. dissolve->reaction decontaminate_glassware Decontaminate all glassware and equipment. reaction->decontaminate_glassware After experiment clean_area Clean the work area thoroughly. decontaminate_glassware->clean_area remove_ppe Remove PPE and wash hands. clean_area->remove_ppe cluster_collection Waste Collection cluster_disposal Disposal collect_solid Collect solid waste in a labeled, sealed container. contact_ehs Contact your institution's EHS for waste pickup. collect_solid->contact_ehs For disposal collect_liquid Collect solutions in a separate, labeled, sealed container. collect_liquid->contact_ehs For disposal documentation Complete all necessary waste disposal forms. contact_ehs->documentation handover Hand over the waste to the authorized disposal personnel. documentation->handover

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.